molecular formula C8H7O4- B1232598 Homogentisate

Homogentisate

Cat. No.: B1232598
M. Wt: 167.14 g/mol
InChI Key: IGMNYECMUMZDDF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homogentisate is a dihydroxy monocarboxylic acid anion that is the conjugate base of (2,6-dihydroxyphenyl)acetic (homogentisic) acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and a plant metabolite. It derives from an acetate. It is a conjugate base of a homogentisic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7O4-

Molecular Weight

167.14 g/mol

IUPAC Name

2-(2,5-dihydroxyphenyl)acetate

InChI

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1

InChI Key

IGMNYECMUMZDDF-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1O)CC(=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Homogentisate in Tyrosine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of homogentisate in the catabolism of tyrosine. It is designed to serve as a comprehensive resource, detailing the biochemical pathway, the critical enzymatic step involving this compound 1,2-dioxygenase (HGD), the pathological consequences of its deficiency in the genetic disorder alkaptonuria, and the analytical methods used for its quantification.

Introduction to Tyrosine Catabolism

The breakdown of the amino acid tyrosine is a crucial metabolic pathway that ultimately yields fumarate and acetoacetate.[1] These products can then enter the citric acid cycle for energy production or be utilized in fatty acid synthesis.[2] This multi-step process, primarily occurring in the liver and kidneys, involves a series of enzymatic reactions.[3] A key intermediate in this pathway is this compound (also known as homogentisic acid or HGA).[2]

The Central Role of this compound

This compound is derived from tyrosine through the action of two enzymes: tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase.[3] The subsequent and critical step in the catabolic cascade is the cleavage of the aromatic ring of this compound.[4] This reaction is catalyzed by the enzyme this compound 1,2-dioxygenase (HGD).[4]

The this compound 1,2-Dioxygenase (HGD) Reaction

HGD is a non-heme iron(II)-dependent oxygenase that utilizes molecular oxygen to break open the benzene ring of this compound, converting it to 4-maleylacetoacetate.[4][5] This is a vital step, as it commits the tyrosine-derived carbon skeleton to complete degradation.[3] The reaction requires both Fe²⁺ and O₂ to proceed.[4]

The catalytic mechanism of HGD is a complex process involving several steps. Initially, the iron atom in the active site coordinates with the this compound molecule.[4] Molecular oxygen then binds to the iron, forming a reactive intermediate that leads to the cleavage of the aromatic ring.[4]

Pathophysiology: Alkaptonuria

A deficiency in the HGD enzyme, caused by mutations in the HGD gene, leads to the rare autosomal recessive disorder known as alkaptonuria (AKU). This was one of the first "inborn errors of metabolism" to be described. In the absence of functional HGD, this compound cannot be further metabolized and accumulates in the body.

The excess this compound is excreted in the urine, which, upon standing and exposure to air, oxidizes and polymerizes to form a dark, melanin-like pigment, leading to the characteristic black urine. Over time, this pigment, termed ochronotic pigment, deposits in connective tissues throughout the body, a condition called ochronosis. This deposition leads to a range of clinical manifestations, including:

  • Arthritis: The accumulation of pigment in cartilage leads to its degeneration, causing severe and early-onset osteoarthritis, particularly in the spine and large joints.

  • Ochronosis: A bluish-black discoloration of cartilage and other connective tissues, visible in the ears, sclera of the eyes, and skin.

  • Cardiovascular complications: Pigment deposition can affect heart valves, leading to calcification and stenosis.

  • Kidney and prostate stones: The high concentration of this compound can lead to the formation of stones.

Quantitative Data

The following tables summarize key quantitative data related to this compound 1,2-dioxygenase and homogentisic acid levels in physiological and pathological states.

Table 1: Kinetic Properties of Human this compound 1,2-Dioxygenase

ParameterValueConditionsReference(s)
Turnover Number (kcat)16 s⁻¹pH 7.0, 25°C[6][7]
~19.2 s⁻¹37°C[8]
Michaelis Constant (Km) for this compound10 µMpH 7.0, 25°C[7]
9 µMpH 6.5-7.0 (Aspergillus nidulans HGD)[9]
Michaelis Constant (Km) for Oxygen99 µMpH 7.0, 25°C[7]
Optimal pH6.225°C[8]
Optimal Temperature35°C (Sphingomonas sp. Gentisate 1,2-Dioxygenase)pH 7.4[10]

Table 2: Homogentisic Acid Concentrations in Human Biological Fluids

Sample TypeConditionConcentration RangeReference(s)
UrineAlkaptonuria1 - 8 grams/24 hours[11]
0.46 - 1.5 g/24 hours[12]
Healthy Control20 - 30 mg/24 hours[11]
PlasmaAlkaptonuria0.018 - 0.165 mM
Healthy Control0.014 - 0.071 µM

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis and monitoring of alkaptonuria. Several analytical methods have been developed for this purpose.

Spectrophotometric Determination of this compound

This method relies on the enzymatic conversion of this compound by HGD, leading to a change in absorbance that can be measured.

Principle: this compound is converted to maleylacetoacetate by HGD, and the decrease in absorbance at a specific wavelength is proportional to the amount of this compound present.

Protocol Outline:

  • Enzyme Preparation: A crude or purified preparation of HGD is required. Aspergillus nidulans can be a source of highly specific HGD.[9]

  • Reaction Mixture: Prepare a reaction buffer at the optimal pH for the enzyme (e.g., pH 6.5-7.0).[9]

  • Assay:

    • Add the urine sample (appropriately diluted) to the reaction buffer.

    • Initiate the reaction by adding a known amount of HGD.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 290 nm) over time using a spectrophotometer.

  • Quantification: The concentration of this compound is determined by comparing the rate of absorbance change to a standard curve prepared with known concentrations of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound in biological samples.

Principle: this compound is chemically modified (derivatized) to make it volatile. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry.

Protocol Outline:

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the urine or plasma sample to isolate the organic acids.

    • Evaporate the solvent to dryness.

  • Derivatization:

    • Add a derivatizing agent (e.g., a silylating agent) to the dried extract to convert this compound into a volatile derivative.

    • Incubate at an elevated temperature to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the components on a suitable capillary column.

    • Detect and quantify the this compound derivative using the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[12]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of an internal standard and a calibration curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a rapid and efficient method for the analysis of this compound in urine.

Principle: Charged molecules migrate at different rates in a capillary filled with an electrolyte solution under the influence of an electric field.

Protocol Outline:

  • Sample Preparation: Urine samples can often be injected directly into the capillary with minimal or no pretreatment.[13][14]

  • CE System Setup:

    • Use a fused silica capillary.

    • Select an appropriate background electrolyte (e.g., 45 mmol/L phosphate buffer at pH 7.0).[13][15]

  • Electrophoresis:

    • Apply a high voltage (e.g., 22 kV) across the capillary.[13][15]

    • Detect the migrating this compound using a UV detector at a specific wavelength.

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve. The limit of detection for this method can be as low as 0.56 µg/mL.[13][14][15]

Visualizations

Tyrosine Catabolism Pathway

Tyrosine_Catabolism cluster_products Final Products Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase This compound This compound p_Hydroxyphenylpyruvate->this compound 4-hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate This compound->Maleylacetoacetate This compound 1,2-dioxygenase (HGD) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate hydrolase

Caption: The metabolic pathway of tyrosine catabolism.

Experimental Workflow for Alkaptonuria Diagnosis

Alkaptonuria_Diagnosis cluster_clinical Clinical Suspicion cluster_screening Initial Screening cluster_confirmation Confirmatory Testing cluster_diagnosis Diagnosis Clinical_Symptoms Clinical Symptoms (e.g., dark urine, arthritis) Urine_Test Urine Sample Collection Clinical_Symptoms->Urine_Test Alkalinization Urine Alkalinization (e.g., adding NaOH) Urine_Test->Alkalinization Observation Observation for Blackening Alkalinization->Observation Quantitative_Analysis Quantitative HGA Analysis (GC-MS, CE, or Spectrophotometry) Observation->Quantitative_Analysis Positive Result Genetic_Testing HGD Gene Sequencing Quantitative_Analysis->Genetic_Testing Elevated HGA Diagnosis Diagnosis of Alkaptonuria Genetic_Testing->Diagnosis Biallelic HGD Mutations

Caption: Workflow for the diagnosis of alkaptonuria.

Conclusion

This compound occupies a critical juncture in the catabolism of tyrosine. The enzyme responsible for its degradation, this compound 1,2-dioxygenase, is essential for the complete breakdown of this amino acid. A deficiency in HGD leads to the accumulation of this compound and the debilitating genetic disorder alkaptonuria. Understanding the role of this compound, the kinetics of HGD, and the methods for its quantification are paramount for the diagnosis, monitoring, and development of potential therapeutic interventions for this disease. This guide provides a foundational resource for professionals engaged in research and drug development in the field of metabolic disorders.

References

The Homogentisate Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homogentisate biosynthesis pathway is a critical metabolic route in plants, serving as the central hub for the production of essential molecules such as tocopherols (Vitamin E) and plastoquinone. These compounds are indispensable for photosynthesis, antioxidant defense, and overall plant health. This technical guide provides an in-depth exploration of the core components of this pathway, including its enzymatic machinery, regulatory mechanisms, and its intricate connection with primary and secondary metabolism. Detailed experimental protocols and a comprehensive summary of quantitative data are presented to facilitate further research and development in this field. The central role of 4-hydroxyphenylpyruvate dioxygenase (HPPD) as a key enzyme and a target for herbicide development is also a focal point of this document.

Introduction

Photosynthetic organisms are the exclusive producers of tocopherols, a class of lipid-soluble antioxidants vital for both plant and animal life.[1][2] The biosynthesis of these essential compounds, along with plastoquinone, a critical component of the photosynthetic electron transport chain, is fundamentally dependent on the production of this compound (HGA).[3][4] The this compound pathway originates from the shikimate pathway, a central route in the biosynthesis of aromatic amino acids.[5][6] Understanding the intricacies of this compound production is therefore paramount for endeavors in crop improvement, biofortification, and the development of novel herbicides.

This guide will systematically dissect the this compound biosynthesis pathway, from the initial precursor, 4-hydroxyphenylpyruvate (HPP), to the downstream synthesis of vital isoprenoid redox molecules.[7] We will delve into the kinetic properties of the key enzymes, the regulation of the pathway under various physiological and stress conditions, and the experimental methodologies employed to elucidate its function.

The Core Pathway: From Shikimate to this compound

The journey to this compound begins with the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate.[5][8] Chorismate is a crucial branch-point metabolite, leading to the synthesis of aromatic amino acids and a plethora of secondary metabolites.[8] The formation of HGA from the shikimate pathway product, tyrosine, involves two key enzymatic steps.

The Shikimate Pathway Connection

The shikimate pathway is the foundational route providing the aromatic precursor for this compound.[9] This pathway is exclusively found in microorganisms and plants, making it an attractive target for antimicrobial and herbicide development.[9] The end product of this pathway, chorismate, serves as the substrate for the synthesis of L-tyrosine.[6] Key enzymes in the shikimate pathway are subject to feedback regulation, which can influence the overall flux towards this compound biosynthesis.[4]

Formation of 4-Hydroxyphenylpyruvate (HPP)

L-tyrosine, derived from the shikimate pathway, is converted to 4-hydroxyphenylpyruvate (HPP). This transamination reaction is a critical entry point into the this compound-specific branch of the pathway.

The Central Reaction: HPP to this compound (HGA)

The pivotal step in the pathway is the conversion of HPP to this compound (HGA), catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][10] This complex reaction involves the incorporation of both atoms of molecular oxygen into the HPP substrate, leading to decarboxylation, substituent migration, and aromatic oxygenation in a single catalytic cycle.[11] HPPD is a non-heme Fe(II)-dependent oxygenase, and its activity is crucial for the production of HGA for downstream pathways.[7][11]

Homogentisate_Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Tyrosine L-Tyrosine Chorismate->Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP Tyrosine Aminotransferase HGA This compound (HGA) HPP->HGA HPPD Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols HPT Plastoquinone Plastoquinone HGA->Plastoquinone HST

Core this compound Biosynthesis Pathway.

Key Enzymes of the Pathway

The efficiency and regulation of the this compound biosynthesis pathway are governed by the activities of its constituent enzymes. This section provides a detailed overview of the key enzymatic players.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a well-characterized enzyme that has garnered significant attention due to its critical role in plant metabolism and as a target for herbicides.[3][11][12] The enzyme from Arabidopsis thaliana (AtHPPD) has been expressed and purified, allowing for detailed kinetic analysis.[3][10] The catalytic mechanism is complex, involving transient intermediate species.[3][10] The inhibition of HPPD leads to a bleaching phenotype in plants due to the disruption of plastoquinone and carotenoid biosynthesis.[12]

This compound Phytyltransferase (HPT)

This compound phytyltransferase (HPT) catalyzes the committed step in tocopherol biosynthesis, the condensation of HGA and phytyl diphosphate.[2][13][14] Studies involving the overexpression of HPT in Arabidopsis have demonstrated that its activity is a limiting factor for tocopherol synthesis in both leaves and seeds.[2][13] This makes HPT a prime target for genetic engineering approaches aimed at enhancing vitamin E content in crops.

This compound Solanesyltransferase (HST)

Similar to HPT, this compound solanesyltransferase (HST) utilizes HGA as a substrate, but instead condenses it with solanesyl diphosphate to initiate the biosynthesis of plastoquinone-9.[4]

Regulation of the this compound Pathway

The biosynthesis of this compound is tightly regulated to meet the metabolic demands of the plant under varying environmental conditions.

Transcriptional Regulation

The expression of genes encoding pathway enzymes is a key regulatory point. For instance, under abiotic stress, the mRNA levels and specific activity of HPT increase, leading to a significant rise in total tocopherol content.[1]

Feedback Inhibition

The biosynthesis of tyrosine, the precursor to HPP, is subject to feedback inhibition by tyrosine itself.[4] This regulation at the level of the shikimate pathway can limit the availability of HPP for this compound synthesis.[4]

Subcellular Localization

The enzymes of the shikimate pathway are primarily located in the plastids.[15] In Arabidopsis, HPPD is a cytosolic enzyme, which necessitates the transport of HPP out of the plastid and the subsequent import of HGA back into the plastid for tocopherol and plastoquinone synthesis.[16] However, in other plant species like maize and tomato, HPPD has been found to be localized in the chloroplasts.[16]

Role in Plant Stress Response

Tocopherols, derived from this compound, are potent antioxidants that play a crucial role in protecting the plant from oxidative damage induced by various abiotic stresses.[1] Studies have shown a significant increase in tocopherol levels in plants subjected to stress, highlighting the importance of the this compound pathway in plant defense mechanisms.[1][17]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the this compound biosynthesis pathway and its downstream products.

Table 1: Effects of HPT Overexpression on Tocopherol Content in Arabidopsis thaliana

TissueGenotypeHPT Specific Activity IncreaseTotal Tocopherol Content IncreaseReference
Leaves35S::HPT110-fold4.4-fold[2][13]
Seeds35S::HPT14-fold40%[2][13]

Table 2: Impact of Abiotic Stress on Tocopherol Content in Arabidopsis thaliana

GenotypeConditionTotal Tocopherol Content IncreaseReference
Wild-TypeAbiotic Stress18-fold[1][17]
35S::HPT1Abiotic Stress8-fold[1][17]

Table 3: Kinetic Parameters of Arabidopsis thaliana HPPD (AtHPPD)

SubstrateParameterValueReference
HPPkcatNot specified[3][10]
HPPKmNot specified[3][10]
O2kcat/KmNot specified[3][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

In Vitro HPPD Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory activity of compounds against HPPD.

Materials and Reagents:

  • Recombinant HPPD enzyme

  • 4-hydroxyphenylpyruvate (HPP)

  • Test compound (e.g., HPPD inhibitor)

  • Ascorbic Acid

  • Catalase

  • Potassium Phosphate Buffer (pH 7.5)

  • DMSO

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader[18]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.[18]

  • Assay Plate Preparation: Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells of the microplate.[18]

  • Add 50 µL of Assay Buffer (50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA) to all wells.[18]

  • Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution - 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer) to all wells.[18]

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.[18]

  • Reaction Initiation: Add 25 µL of the HPP substrate solution to all wells.[18]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time in a microplate reader. The formation of this compound can be monitored by its fluorescence.[18]

HPPD_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Prep Add Compound/DMSO to Plate Compound_Prep->Plate_Prep Add_Buffer Add Assay Buffer Plate_Prep->Add_Buffer Add_Enzyme Add HPPD Enzyme Solution Add_Buffer->Add_Enzyme Pre_Incubate Pre-incubate for 15 min Add_Enzyme->Pre_Incubate Add_Substrate Initiate with HPP Substrate Pre_Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure End End Measure->End

HPPD Enzyme Inhibition Assay Workflow.
Quantification of Tocopherols and Plastoquinones

A common method for the analysis of these lipophilic compounds is High-Performance Liquid Chromatography (HPLC).

Procedure Outline:

  • Extraction: Homogenize plant tissue and extract lipids using a suitable organic solvent (e.g., hexane or a chloroform/methanol mixture).

  • Saponification (Optional): To remove interfering lipids, a saponification step may be included.

  • HPLC Analysis: Separate the different forms of tocopherols and plastoquinones on a normal-phase or reverse-phase HPLC column.

  • Detection: Use a fluorescence detector for tocopherols and a UV detector for plastoquinones.[19][20]

  • Quantification: Determine the concentration of each compound by comparing peak areas to those of known standards.

Conclusion and Future Perspectives

The this compound biosynthesis pathway represents a cornerstone of plant metabolism, with profound implications for agriculture and human health. The central enzyme, HPPD, has been successfully targeted for weed control, and there is significant potential for the manipulation of this pathway to enhance the nutritional value of crops. Future research should focus on further elucidating the regulatory networks that govern this pathway, identifying and characterizing transport proteins involved in the movement of intermediates between cellular compartments, and exploring the interplay between the this compound pathway and other metabolic routes. A deeper understanding of these aspects will undoubtedly pave the way for novel strategies in crop improvement and the development of next-generation herbicides.

References

chemical properties and structure of homogentisic acid

Author: BenchChem Technical Support Team. Date: December 2025

Homogentisic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homogentisic acid (HGA) is a phenolic acid that serves as a critical intermediate in the metabolic pathway of the aromatic amino acids phenylalanine and tyrosine.[1][2] Its significance in the scientific and medical communities stems primarily from its central role in the rare genetic disorder, alkaptonuria.[3] This condition, caused by a deficiency in the enzyme homogentisate 1,2-dioxygenase, leads to the accumulation of HGA in the body.[4][5] The subsequent oxidation and polymerization of HGA result in ochronosis, a systemic condition characterized by the deposition of a dark pigment in connective tissues, leading to debilitating arthritis and other complications.[2][3] This document provides an in-depth overview of the chemical structure, properties, and biological relevance of homogentisic acid, along with methodologies for its analysis.

Chemical Structure and Identification

Homogentisic acid is chemically known as 2,5-dihydroxyphenylacetic acid.[1][6] Its structure consists of a phenylacetic acid core with two hydroxyl groups substituted at the 2 and 5 positions of the benzene ring.[6] This hydroquinone structure is crucial to its chemical reactivity, particularly its susceptibility to oxidation.

The key identifiers and structural details are summarized below:

IdentifierValue
IUPAC Name 2-(2,5-dihydroxyphenyl)acetic acid[6][7]
Synonyms Alcapton, Melanic acid, 2,5-Dihydroxybenzeneacetic acid[1][6]
CAS Number 451-13-8[6][8]
Chemical Formula C₈H₈O₄[1][6]
SMILES OC(=O)Cc1cc(O)ccc1O[1][8]
InChI Key IGMNYECMUMZDDF-UHFFFAOYSA-N[1][8]

Physicochemical Properties

The physical and chemical properties of homogentisic acid are essential for its handling, analysis, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Weight 168.15 g/mol [6][9][10]
Appearance Off-white to tan crystalline solid[6][8]
Melting Point 150-152 °C[1][8]
Boiling Point (est.) 439.3 °C at 760 mm Hg[11]
Solubility Water: 850 mg/mL at 25 °CDMSO: 100-250 mg/mLEthanol: 16 mg/mLPBS (pH 7.2): 5 mg/mL[6][10][12][13]
logP (o/w) 0.86[6][11]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of homogentisic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (600 MHz, H₂O, pH 7.0) : Chemical shifts (ppm) are observed at approximately 6.82, 6.81, 6.80, 6.71, and 3.47.[6][14]

  • ¹³C NMR (22.53 MHz, DMSO-d6) : Key chemical shifts (ppm) include 172.65 (carboxyl), 149.44, 147.67, 122.19, 117.44, 115.31, 113.96 (aromatic carbons), and 35.28 (methylene).[6]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the gold standard for the definitive diagnosis of alkaptonuria through the quantification of HGA.[3][5]

UV-Vis Spectroscopy

The maximum absorbance (λmax) for homogentisic acid is observed at 296 nm.[12]

Biological Role and Pathophysiology of Alkaptonuria

Homogentisic acid is a key intermediate in the catabolism of phenylalanine and tyrosine.[1][12] In healthy individuals, the enzyme this compound 1,2-dioxygenase (HGD), primarily found in the liver and kidneys, catalyzes the cleavage of the aromatic ring of HGA to form 4-maleylacetoacetate.[2][3] This product is further metabolized to fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.[2]

In the autosomal recessive disorder alkaptonuria, a mutation in the HGD gene leads to a deficiency of the HGD enzyme.[3][15] This enzymatic block causes the accumulation of homogentisic acid in the blood and tissues.[15] Excess HGA is excreted in the urine, which characteristically darkens upon standing due to the oxidation and polymerization of HGA into a melanin-like pigment.[4] Over decades, this pigment deposits in connective tissues, particularly cartilage, leading to a condition called ochronosis.[2][16] This deposition causes the bluish-black discoloration of tissues and results in severe, early-onset osteoarthritis, as well as potential cardiac and renal complications.[4]

Tyrosine_Metabolism cluster_alkaptonuria Alkaptonuria Pathophysiology Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase HGA Homogentisic Acid (HGA) HPPA->HGA 4-hydroxyphenylpyruvate dioxygenase MAA 4-maleylacetoacetate HGA->MAA this compound 1,2-dioxygenase (HGD) HGA_Accumulation HGA Accumulation (Blood & Tissues) Block <Enzymatic Block in Alkaptonuria> FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate TCA Citric Acid Cycle Fumarate->TCA Acetoacetate->TCA Oxidation Oxidation & Polymerization HGA_Accumulation->Oxidation Ochronosis Ochronosis (Tissue Damage, Arthritis) Oxidation->Ochronosis

Caption: Tyrosine catabolism pathway and the metabolic block in alkaptonuria.

Experimental Protocols

The accurate quantification of homogentisic acid in biological fluids is paramount for the diagnosis and management of alkaptonuria.

Analysis of Homogentisic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a widely used method for HGA analysis.[17][18][19]

Methodology Outline:

  • Sample Preparation (Urine):

    • Collect a 24-hour or spot urine sample.[3]

    • Centrifuge the sample to remove particulate matter.

    • Dilute the supernatant with an appropriate mobile phase or buffer. For example, a 1:10 or 1:100 dilution with 10 mmol/L potassium phosphate buffer (pH 5.5).[18]

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 75 mm x 4.6 mm, 3 µm particle size).[18]

    • Mobile Phase: Gradient elution using a polar buffer (Eluent A: 10 mmol/L potassium phosphate, pH 5.5) and an organic modifier (Eluent B: Methanol).[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Injection Volume: 20-50 µL.[18]

    • Detection:

      • UV detection at 260 nm or 280 nm.[18]

      • Electrochemical detection (ECD) with the oxidation potential set to +0.5 V can provide higher sensitivity.[19]

  • Quantification:

    • Generate a standard curve using certified homogentisic acid standards of known concentrations.

    • Calculate the concentration of HGA in the sample by comparing its peak area to the standard curve.

    • Urinary HGA levels in alkaptonuria patients are typically between 1 and 8 grams per 24 hours.[3][5]

HPLC_Workflow Start Urine Sample Collection Centrifuge Centrifugation (Remove Particulates) Start->Centrifuge Dilute Dilution (e.g., with Mobile Phase) Centrifuge->Dilute Filter Filtration (0.22 µm Filter) Dilute->Filter Inject HPLC Injection Filter->Inject Separate Chromatographic Separation (C18 Reverse-Phase Column) Inject->Separate Detect Detection (UV or Electrochemical) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify End Report HGA Concentration Quantify->End

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkaptonuria (AKU), a rare autosomal recessive disorder of tyrosine metabolism, serves as a classic exemplar of an inborn error of metabolism. This technical guide provides a comprehensive exploration of the intricate link between the accumulation of homogentisic acid (HGA) and the pathophysiology of alkaptonuria. Through a detailed examination of the underlying genetic and biochemical defects, this document elucidates the molecular mechanisms driving the clinical manifestations of the disease. Furthermore, it presents a curated summary of quantitative data, detailed experimental protocols for HGA analysis, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction: The Molecular Basis of Alkaptonuria

Alkaptonuria is caused by mutations in the HGD gene, located on chromosome 3q13.33, which encodes the enzyme homogentisate 1,2-dioxygenase (HGD).[1][2] This enzyme is a critical component of the tyrosine catabolism pathway, responsible for the conversion of homogentisic acid to maleylacetoacetate.[3][4] A deficiency in functional HGD enzyme leads to the systemic accumulation of HGA, the pathognomonic biochemical hallmark of AKU.[3][5] While HGA is rapidly cleared by the kidneys, its persistent high levels in the blood lead to its deposition in connective tissues throughout the body.[3]

The accumulation of HGA and its oxidized product, benzoquinone acetic acid (BQA), triggers a process known as ochronosis, characterized by a bluish-black pigmentation of cartilage, tendons, and other collagen-rich tissues.[3][6] This deposition incites a cascade of pathological events, including chronic inflammation, tissue degeneration, and ultimately, severe, early-onset osteoarthritis.[1] The clinical presentation of alkaptonuria is a triad of homogentisic aciduria (which causes urine to darken upon standing), ochronosis, and debilitating arthropathy.[1][6]

Quantitative Data on Homogentisic Acid Accumulation

The quantification of HGA in biological fluids is the cornerstone of diagnosing and monitoring alkaptonuria. The following tables summarize the typical concentrations of HGA in patients with AKU, as well as the prevalence of this rare disorder.

Parameter Value Biological Sample Reference
HGA Concentration (Normal)Not detectable - 12 ng/mLPlasma/Serum[5][7]
HGA Concentration (AKU Patients)33 - 38 µmol/LPlasma[7]
24-hour Urinary HGA Excretion (AKU Patients)1 - 8 gramsUrine[3][6]
24-hour Urinary HGA Excretion (AKU Patients)Up to 46.5 mmolUrine[7]
24-hour Urinary HGA Excretion (AKU Patients)0.46 - 1.5 gramsUrine[8][9]

Table 1: Homogentisic Acid Levels in Biological Fluids

Population Prevalence/Incidence Reference
Worldwide1 in 100,000 to 1 in 250,000[3][10]
United States1 in 1,000,000[3]
Slovakia1 in 19,000[1][6]
Dominican RepublicHigher prevalence (exact figure not specified)[1][3]

Table 2: Prevalence and Incidence of Alkaptonuria

The Impact of Therapeutic Intervention: Nitisinone

Nitisinone is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme upstream of HGD in the tyrosine catabolism pathway.[4] By blocking this step, nitisinone effectively reduces the production of HGA. Clinical trials have demonstrated a significant reduction in HGA levels in both urine and plasma of AKU patients treated with nitisinone.[4][11][12]

Treatment Dosage Effect on Urinary HGA Effect on Serum HGA Reference
Nitisinone2 mg/day>95% reduction83.2% reduction[11][13]
Nitisinone10 mg/day98-99% reductionSignificant reduction[6]
NitisinoneNot specified>95% reduction>95% reduction[4][12]

Table 3: Effect of Nitisinone on Homogentisic Acid Levels

Experimental Protocols for Homogentisic Acid Quantification

Accurate measurement of HGA is crucial for the diagnosis and management of alkaptonuria. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical methods employed.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for the quantification of HGA in urine and plasma.

Objective: To quantify the concentration of homogentisic acid in biological fluids using reverse-phase HPLC with UV detection.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: 10 mmol/L potassium phosphate, pH 5.5 (Eluant A) and methanol (Eluant B)

  • Homogentisic acid standard

  • Perchloric acid

  • Potassium phosphate buffer, pH 5.5

  • Syringe filters (0.45 µm)

Sample Preparation (Urine):

  • Collect a 24-hour urine sample.

  • Centrifuge an aliquot of the urine sample to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the sample as necessary with the mobile phase.

Sample Preparation (Plasma):

  • Collect blood in a heparinized tube and centrifuge to separate the plasma.

  • To 200 µL of plasma, add an internal standard.

  • Deproteinize the plasma by adding 20 µL of perchloric acid.

  • Centrifuge at 1500 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter through a 0.45 µm syringe filter.[14]

HPLC Analysis:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject 50 µL of the prepared sample.[15]

  • Run a gradient elution program, starting with a high percentage of Eluant A and gradually increasing the percentage of Eluant B.

  • Detect HGA using a UV detector at an appropriate wavelength (e.g., 292 nm).

  • Quantify the HGA concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of HGA.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines the general steps for HGA quantification in plasma using GC-MS.

Objective: To quantify the concentration of homogentisic acid in plasma using GC-MS.

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for derivatized organic acids

  • Ethyl acetate

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS)

  • Homogentisic acid standard

Sample Preparation:

  • To a plasma sample, add an internal standard.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the derivatizing agent (BSTFA with 10% TMCS).

  • Heat the sample at 80°C for 5 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative of HGA.[16][17]

GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Separate the components on the capillary column using a suitable temperature program.

  • Detect the TMS-derivatized HGA using the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions (e.g., m/z 384, 341, 252).[16][17]

  • Quantify the HGA concentration by comparing the peak area ratio of the sample to the internal standard against a calibration curve.

Visualizing the Pathophysiology and Experimental Workflow

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language for Graphviz.

Tyrosine_Metabolism_in_Alkaptonuria cluster_alkaptonuria Alkaptonuria Defect Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP HGA Homogentisic Acid PHP->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD Block Metabolic Block FAA Fumarylacetoacetate MAA->FAA Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Nitisinone Nitisinone HPPD 4-Hydroxyphenylpyruvate dioxygenase Nitisinone->HPPD HGD This compound 1,2-dioxygenase HGA_Accumulation HGA Accumulation Block->HGA_Accumulation

Caption: Tyrosine metabolism pathway highlighting the enzymatic block in alkaptonuria.

HGA_Quantification_Workflow start Start: Biological Sample (Urine or Plasma) prep Sample Preparation (e.g., Deproteinization, Extraction) start->prep derivatization Derivatization (for GC-MS) (e.g., Silylation) prep->derivatization If GC-MS analysis Chromatographic Separation (HPLC or GC) prep->analysis derivatization->analysis detection Detection (UV or Mass Spectrometry) analysis->detection quantification Data Analysis & Quantification detection->quantification end End: HGA Concentration Report quantification->end

Caption: Experimental workflow for HGA quantification.

Alkaptonuria_Pathogenesis cluster_manifestations Clinical Manifestations mutation HGD Gene Mutation enzyme_deficiency Deficient HGD Enzyme Activity mutation->enzyme_deficiency hga_accumulation Homogentisic Acid (HGA) Accumulation enzyme_deficiency->hga_accumulation ochronosis Ochronosis (Pigment Deposition in Connective Tissues) hga_accumulation->ochronosis clinical_manifestations Clinical Manifestations ochronosis->clinical_manifestations arthritis Arthritis dark_urine Dark Urine cardiac_issues Cardiac Valve Disease stones Kidney & Prostate Stones

Caption: Logical progression from gene mutation to clinical manifestations in alkaptonuria.

Conclusion

The direct and causal link between the accumulation of homogentisic acid and the pathophysiology of alkaptonuria is well-established. The deficiency of the HGD enzyme, resulting from mutations in the HGD gene, leads to a cascade of events culminating in the debilitating clinical features of the disease. The development of targeted therapies such as nitisinone, which effectively reduces HGA levels, represents a significant advancement in the management of alkaptonuria. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the molecular basis of AKU, quantitative data for reference, detailed experimental protocols for HGA analysis, and clear visual aids to facilitate a deeper understanding of this rare metabolic disorder. Continued research into the downstream effects of HGA accumulation and the long-term efficacy and safety of novel therapeutics is essential to further improve the quality of life for individuals with alkaptonuria.

References

The Pivotal Role of Homogentisate 1,2-Dioxygenase in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homogentisate 1,2-dioxygenase (HGD) is a critical enzyme in the catabolic pathway of the aromatic amino acids tyrosine and phenylalanine. This non-heme Fe(II)-dependent dioxygenase catalyzes the oxidative cleavage of the aromatic ring of this compound, a key step that facilitates the entry of these amino acids into central metabolism. Genetic deficiencies in HGD lead to the rare autosomal recessive disorder alkaptonuria, characterized by the accumulation of homogentisic acid and its subsequent polymerization into a dark pigment, leading to ochronosis and debilitating arthritis. This technical guide provides an in-depth overview of the function of HGD in metabolism, its enzymatic mechanism, kinetic properties, and the pathological consequences of its deficiency. Detailed experimental protocols for the assessment of HGD activity and related metabolites are also presented, alongside a discussion of its genetic regulation and substrate specificity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of amino acid metabolism, metabolic disorders, and the development of therapeutic interventions for alkaptonuria.

Introduction

This compound 1,2-dioxygenase (EC 1.13.11.5), also known as this compound oxidase, is a key enzyme in the metabolic pathway responsible for the degradation of phenylalanine and tyrosine.[1][2] These essential amino acids are not only building blocks for proteins but also precursors for various important molecules such as neurotransmitters and hormones.[3][4] The HGD enzyme is primarily active in the liver and kidneys.[3][4] It catalyzes the third step in the tyrosine catabolism pathway: the conversion of this compound (HG) to maleylacetoacetate (MAA).[5] This reaction is a crucial irreversible step that involves the cleavage of the aromatic ring of this compound, a process that requires the incorporation of both atoms of molecular oxygen.[6][7]

A deficiency in HGD activity, typically caused by mutations in the HGD gene, leads to the accumulation of homogentisic acid (HGA) in the body.[8] This accumulation is the hallmark of the metabolic disorder alkaptonuria (AKU).[2][8] Excess HGA is oxidized to a benzoquinone acetate polymer which forms a melanin-like pigment that deposits in connective tissues, a condition known as ochronosis.[2] This deposition leads to the characteristic symptoms of alkaptonuria, including darkening of the urine upon standing, bluish-black pigmentation of cartilage and skin, and severe, early-onset arthritis.[2][3][4]

This guide will delve into the core functions of HGD, its biochemical properties, and the methodologies used to study this vital enzyme.

Enzymatic Function and Metabolic Pathway

HGD is an integral component of the tyrosine degradation pathway. This pathway ensures the complete breakdown of excess or dietary phenylalanine and tyrosine into intermediates that can enter the citric acid cycle for energy production.

The Tyrosine Catabolism Pathway

The degradation of tyrosine is a multi-step process involving several enzymes. The pathway begins with the conversion of phenylalanine to tyrosine. Tyrosine then undergoes a series of reactions to ultimately yield fumarate and acetoacetate, which are intermediates of the citric acid cycle. HGD catalyzes the critical ring-opening step that commits the carbon skeleton of tyrosine to this final breakdown.

Tyrosine_Catabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase HPPA 4-hydroxyphenylpyruvate Tyr->HPPA Tyrosine aminotransferase HGA This compound HPPA->HGA 4-hydroxyphenylpyruvate dioxygenase MAA Maleylacetoacetate HGA->MAA This compound 1,2-dioxygenase (HGD) (Fe²⁺, O₂) FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate FAA->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate FAA->Acetoacetate Fumarylacetoacetate hydrolase TCA Citric Acid Cycle Fumarate->TCA Acetoacetate->TCA

Figure 1: The Tyrosine Degradation Pathway.
Enzymatic Mechanism of HGD

This compound 1,2-dioxygenase is a non-heme iron(II)-dependent enzyme.[6] The catalytic cycle involves the binding of the substrate, this compound, and molecular oxygen to the active site, which contains a single Fe(II) ion. The iron ion is coordinated by histidine and glutamate residues.[2] The proposed mechanism involves the following key steps:

  • Substrate Binding: this compound binds to the Fe(II) center in the active site.[7]

  • Oxygen Binding: Molecular oxygen binds to the iron, forming a reactive iron-oxygen species.

  • Ring Cleavage: The aromatic ring of this compound is attacked by the activated oxygen, leading to the cleavage of the C-C bond between the carboxyl-substituted carbon and the adjacent hydroxyl-substituted carbon. This is an extradiol cleavage mechanism.

  • Product Release: The product, maleylacetoacetate, is released from the enzyme.

The active site of human HGD contains the residues His292, His335, His365, His371, and Glu341.[2] The Fe2+ ion is coordinated by His335, His371, and Glu341, while His292 interacts with the hydroxyl group of the aromatic ring.[2]

Quantitative Data

The enzymatic activity of HGD has been characterized, and key kinetic parameters have been determined.

Kinetic Parameters

The following table summarizes the reported kinetic parameters for human this compound 1,2-dioxygenase.

ParameterValueConditionsReference
Specific Activity 28.3 ± 0.6 µmol·min⁻¹·mg⁻¹20 mM MES, 80 mM NaCl, pH 6.2, 25 °C[9]
Turnover Number (kcat) 16 s⁻¹[5]
Km for this compound (HGA) 28.6 ± 6.2 µMpH 6.2[9]
Km for Oxygen (O₂) 1240 ± 160 µM[9]
Optimal pH 6.2[9]
Substrate Specificity

HGD exhibits a high degree of specificity for its natural substrate, this compound. Studies with substrate analogs have shown that modifications to the this compound structure significantly impact the enzyme's catalytic efficiency.

Substrate AnalogRelative Cleavage Rate (compared to HGA)Reference
3-Methyl-homogentisate10 times slower[9]
3-Chloro-homogentisate100 times slower[9]

The enzyme shows no activity towards other structurally related compounds like phenylacetate and its hydroxy derivatives, phenylalanine, tyrosine, phenylpyruvate, and gentisate.[10]

Tissue Expression

HGD is expressed in various tissues, with the highest levels observed in the liver and kidney, which are the primary sites of amino acid catabolism.[3][4]

TissueExpression Level
LiverHigh
KidneyHigh
ProstateModerate
Small IntestineModerate
ColonModerate

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of HGD.

This compound 1,2-Dioxygenase Activity Assays

Two primary methods are used to determine HGD activity: a spectrophotometric assay and an oxygen consumption-based assay.

This assay measures the formation of the product, maleylacetoacetate, which absorbs light at 330 nm.[9]

Materials:

  • Spectrophotometer capable of measuring absorbance at 330 nm

  • Quartz cuvettes

  • Assay Buffer: 20 mM MES, 80 mM NaCl, pH 6.2

  • Substrate Stock Solution: 10 mM Homogentisic acid (HGA) in water

  • Enzyme preparation (purified or cell lysate)

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding 990 µL of Assay Buffer.

  • Add 10 µL of the 10 mM HGA stock solution to the cuvette to a final concentration of 100 µM.

  • Mix by inversion and place the cuvette in the spectrophotometer.

  • Record the baseline absorbance at 330 nm.

  • Initiate the reaction by adding a small volume (e.g., 1-10 µL) of the enzyme preparation to the cuvette.

  • Immediately mix and start monitoring the increase in absorbance at 330 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient of maleylacetoacetate (ε = 10.1 mM⁻¹cm⁻¹).[9]

Spectrophotometric_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Buffer Assay Buffer Mix Mix Buffer and HGA Buffer->Mix HGA HGA Stock HGA->Mix Baseline Read Baseline A330 Mix->Baseline Add_Enzyme Add Enzyme Baseline->Add_Enzyme Monitor Monitor A330 Increase Add_Enzyme->Monitor Calculate Calculate Rate Monitor->Calculate

References

The Discovery and Historical Research of Homogentisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homogentisate, a key intermediate in the catabolism of the amino acids tyrosine and phenylalanine, holds a significant place in the history of biochemistry and medical genetics. Its discovery and the subsequent investigation into its metabolic role were pivotal in the development of the "one gene-one enzyme" hypothesis and the concept of "inborn errors of metabolism." This technical guide provides a comprehensive overview of the historical research surrounding this compound, its clinical significance, and the evolution of experimental methods for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey that unraveled the complexities of a rare metabolic disorder and laid the foundation for modern biochemical genetics.

The Historical Unraveling of Alkaptonuria and this compound

The story of this compound is inextricably linked to the clinical observation of alkaptonuria, a rare hereditary disease. The condition is characterized by the accumulation of homogentisic acid (HGA), leading to the triad of homogentisic aciduria (the presence of HGA in urine), ochronosis (a bluish-black pigmentation of connective tissues), and arthritis of the spine and larger joints.[1][2]

The earliest clinical descriptions of what is now known as alkaptonuria date back centuries, with the first formal observations in the 19th century. In 1859, Carl Boedeker, a German physician, is credited with coining the term "alkaptonuria" after observing the peculiar reducing properties of a substance in the urine of a patient, which caused the urine to darken upon exposure to air or alkaline substances.[3]

It was not until 1891 that the chemical culprit was identified. In a landmark study, Wolkow and Baumann isolated and characterized the substance responsible for the characteristic properties of alkaptonuric urine, naming it "homogentisic acid."[4]

The turn of the 20th century marked a conceptual leap in understanding the significance of this compound. Sir Archibald Garrod, an English physician, meticulously studied families with alkaptonuria and, in collaboration with the geneticist William Bateson, recognized that the inheritance pattern of the condition followed Mendelian recessive principles.[5][6] In his seminal 1902 paper, "The Incidence of Alkaptonuria: A Study in Chemical Individuality," Garrod proposed that alkaptonuria was an "inborn error of metabolism."[5][7] He hypothesized that the disease resulted from a congenital deficiency of a specific enzyme required for the breakdown of homogentisic acid, a revolutionary idea that connected a specific gene to a specific biochemical reaction.[5][8][9] This work laid the groundwork for the "one gene-one enzyme" hypothesis, a central tenet of molecular biology.

The Tyrosine Catabolism Pathway and the Role of this compound

Homogentisic acid is a critical intermediate in the metabolic pathway that degrades the aromatic amino acids tyrosine and phenylalanine. In healthy individuals, these amino acids are broken down through a series of enzymatic steps to ultimately yield fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.

The enzyme responsible for the breakdown of this compound is this compound 1,2-dioxygenase (HGD). In individuals with alkaptonuria, a deficiency in this enzyme, caused by mutations in the HGD gene, leads to the accumulation of homogentisic acid in the body.[10] This excess this compound is excreted in the urine, causing the characteristic darkening, and is also deposited in connective tissues, leading to the clinical manifestations of ochronosis and arthritis.[1]

Tyrosine_Catabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPPD_intermediate 4-hydroxyphenylpyruvate Tyrosine->HPPD_intermediate Tyrosine aminotransferase This compound This compound HPPD_intermediate->this compound 4-hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate This compound->Maleylacetoacetate This compound 1,2-dioxygenase (Deficient in Alkaptonuria) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetase

Figure 1: Tyrosine Catabolism Pathway showing the enzymatic block in Alkaptonuria.

Quantitative Analysis of Homogentisic Acid

The quantification of homogentisic acid in urine is the cornerstone of diagnosing and monitoring alkaptonuria. The levels of HGA excretion can vary among individuals but are consistently and significantly elevated in affected patients.

ParameterHealthy IndividualsPatients with AlkaptonuriaReference
Urinary HGA Excretion (24h) 20-30 mg1 - 8 grams[2]
Urinary HGA Concentration (Random) UndetectableCan reach up to 46.5 mmol/24h[6]
Plasma HGA Concentration Undetectable33 - 38 µmol/L[6]

Experimental Protocols for the Analysis of this compound

The methods for detecting and quantifying this compound have evolved from simple qualitative observations to sophisticated and highly sensitive analytical techniques.

Historical Qualitative Methods

The early identification of alkaptonuria relied on simple, yet effective, qualitative tests that observed the characteristic chemical properties of homogentisic acid.

  • Urine Darkening: The most straightforward and historically significant observation was the darkening of urine upon standing and exposure to air or alkaline conditions. This is due to the oxidation and polymerization of homogentisic acid into a melanin-like pigment.[11]

  • Boedeker's Test: Carl Boedeker's original observations involved the reducing properties of the "alkapton" (homogentisic acid) in urine. While the specific reagents he used are not detailed in readily available literature, his work established the chemical reactivity of the substance.

  • Ferric Chloride Test: The addition of a few drops of ferric chloride solution to urine containing homogentisic acid produces a transient green or blue color.[12] This reaction, while not entirely specific, was a valuable presumptive test for alkaptonuria.[11]

  • Alkalinization: Adding a strong alkali, such as sodium hydroxide, to the urine of a patient with alkaptonuria will cause it to rapidly turn black.[11]

Modern Quantitative Methods

Modern clinical laboratories employ a range of advanced analytical techniques for the accurate and sensitive quantification of homogentisic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is considered the gold-standard for the diagnosis of alkaptonuria.[10] The method involves the extraction of organic acids from urine, derivatization to make them volatile, followed by separation and identification based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a rapid, sensitive, and specific method for the determination of homogentisic acid in both urine and plasma.[6] The technique separates compounds based on their affinity for a stationary phase, allowing for precise quantification.

    • Sample Preparation (Urine): Urine samples are typically diluted and may be treated to precipitate proteins before injection into the HPLC system.[9][13]

    • Chromatographic Conditions: Reversed-phase columns are commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is often performed using a UV detector.[9]

  • Capillary Electrophoresis (CE): CE is another powerful technique for the quantitative determination of homogentisic acid in urine.[8] It offers the advantage of direct injection of urine samples without extensive pretreatment.[8]

    • Separation Principle: In CE, charged molecules are separated in a capillary filled with an electrolyte solution under the influence of an electric field.

    • Optimized Conditions: A typical method might use a phosphate buffer at a specific pH and a defined separation voltage to achieve rapid and efficient separation of homogentisic acid.[8]

  • Spectrophotometry: Enzymatic spectrophotometric methods have also been developed. These assays utilize the enzyme this compound dioxygenase, which specifically acts on this compound. The decrease in absorbance as this compound is consumed can be measured to determine its concentration.[14]

Diagnostic Workflow for Alkaptonuria

The diagnosis of alkaptonuria has evolved from a reliance on clinical observation to a streamlined process involving sophisticated laboratory tests.

Diagnostic_Workflow cluster_historical Historical Workflow cluster_modern Modern Workflow Clinical_Suspicion_Hist Clinical Suspicion (Dark Urine, Ochronosis) Qualitative_Tests Qualitative Urine Tests (Alkalinization, Ferric Chloride) Clinical_Suspicion_Hist->Qualitative_Tests Diagnosis_Hist Diagnosis of Alkaptonuria Qualitative_Tests->Diagnosis_Hist Clinical_Suspicion_Mod Clinical Suspicion (Dark Urine, Arthritis, Family History) Quantitative_Analysis Quantitative Urine Analysis (GC-MS, HPLC, CE) Clinical_Suspicion_Mod->Quantitative_Analysis Genetic_Testing Genetic Testing (HGD Gene Sequencing) Quantitative_Analysis->Genetic_Testing Confirmation/Family Studies Diagnosis_Mod Confirmed Diagnosis of Alkaptonuria Quantitative_Analysis->Diagnosis_Mod Genetic_Testing->Diagnosis_Mod

Figure 2: Historical vs. Modern Diagnostic Workflow for Alkaptonuria.

Conclusion

The journey of discovery surrounding this compound, from a curious clinical observation to a cornerstone of biochemical genetics, exemplifies the power of scientific inquiry. The historical research into alkaptonuria and homogentisic acid not only unraveled the pathogenesis of a rare disease but also fundamentally shaped our understanding of the relationship between genes, enzymes, and metabolism. For contemporary researchers and drug development professionals, this story serves as a reminder of the importance of meticulous observation, interdisciplinary collaboration, and the enduring value of studying rare disorders to illuminate fundamental biological principles. The continued refinement of analytical techniques for this compound quantification remains crucial for the early diagnosis and management of alkaptonuria, with the ultimate goal of developing effective therapies to mitigate the long-term consequences of this "inborn error of metabolism."

References

The Ubiquitous Role of Homogentisate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Metabolic Significance of Homogentisate in Diverse Microorganisms for Researchers, Scientists, and Drug Development Professionals.

This compound (2,5-dihydroxyphenylacetic acid) is a pivotal intermediate in the catabolism of the aromatic amino acids L-tyrosine and L-phenylalanine across a wide array of microorganisms. Its metabolic fate is diverse, ranging from complete degradation to serve as a primary carbon and energy source, to its polymerization into pigments with protective properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound in bacteria, fungi, and actinomycetes, detailing its biosynthetic pathways, regulatory mechanisms, and its role in microbial physiology and secondary metabolism. The guide also includes detailed experimental protocols for the extraction and quantification of this compound and presents quantitative data on its production in select microorganisms.

This compound Biosynthesis and Catabolism: A Central Metabolic Hub

The formation of this compound is a key step in the degradation of L-tyrosine and L-phenylalanine. In a majority of microorganisms, this pathway involves a series of enzymatic reactions that funnel these amino acids into the central metabolism.

Biosynthesis of this compound:

The pathway typically begins with the conversion of L-phenylalanine to L-tyrosine, followed by the transamination of L-tyrosine to 4-hydroxyphenylpyruvate. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HppD) then catalyzes the conversion of 4-hydroxyphenylpyruvate to this compound.[1][2][3]

Catabolism of this compound:

Once formed, this compound is catabolized by the this compound central pathway. This involves the ring-opening enzyme this compound 1,2-dioxygenase (HmgA), which converts this compound to maleylacetoacetate.[1][2] Subsequently, maleylacetoacetate isomerase (HmgC) and fumarylacetoacetate hydrolase (HmgB) act to yield fumarate and acetoacetate, which are intermediates of the Krebs cycle.[1][2]

Natural Occurrence and Metabolic Roles in Microorganisms

This compound has been identified in a diverse range of microorganisms, where it plays various roles, from a simple metabolic intermediate to a precursor for specialized molecules.

Bacteria

In the bacterial kingdom, the this compound pathway is well-characterized, particularly in the genus Pseudomonas.

  • Pseudomonas putida : This bacterium utilizes the this compound pathway as a central route for the degradation of L-phenylalanine, L-tyrosine, and 3-hydroxyphenylacetate.[1][2] In mutant strains where the hmgA gene is disrupted, this compound accumulates in the culture medium.[2]

  • Burkholderia cenocepacia : Certain strains of this opportunistic pathogen produce a brownish pigment called pyomelanin.[4][5] This pigment is formed by the auto-oxidation and polymerization of this compound that accumulates due to a mutation in the hmgA gene.[6] Pyomelanin has been shown to have antioxidant properties, protecting the bacterium from oxidative stress.[4][5]

  • Aeromonas media : Pigmentation in this bacterium is also attributed to the production of pyomelanin via the this compound pathway.[7][8]

  • Vibrio cholerae and Shewanella colwelliana : In these marine bacteria, this compound is the primary precursor for melanin synthesis.

Fungi

The this compound pathway is also present in various fungal species, where it is linked to both primary metabolism and the production of pigments.

  • Aspergillus fumigatus : This opportunistic human pathogen can produce pyomelanin through the degradation of L-tyrosine via the this compound pathway.[9] Deletion of the hmgA gene leads to the accumulation of this compound and increased pigment formation.[9] The expression of the genes in this pathway is induced by L-tyrosine.[9]

  • Aspergillus nidulans : Disruption of the hmgA gene in this model filamentous fungus results in the accumulation of this compound in culture broths containing phenylalanine.[10]

Actinomycetes

Actinomycetes, renowned for their production of a vast array of secondary metabolites, also possess the genetic machinery for this compound metabolism.

  • Streptomyces species : Several species, including Streptomyces avermitilis and Streptomyces coelicolor, have been shown to catabolize L-phenylalanine and L-tyrosine through the this compound pathway.[3][11][12][13] In S. avermitilis, the expression of a 4-hydroxyphenylpyruvate dioxygenase-like gene in E. coli leads to the production of homogentisic acid and a brown ochronotic pigment.[12][13]

Regulation of the this compound Pathway

The expression of the genes involved in the this compound pathway is tightly regulated to ensure efficient catabolism of aromatic amino acids and to prevent the accumulation of potentially toxic intermediates.

  • In Pseudomonas putida : The hmgABC genes, which encode the enzymes for this compound catabolism, are regulated by the repressor protein HmgR. This compound itself acts as an inducer molecule, binding to HmgR and causing its dissociation from the DNA, thereby allowing the transcription of the catabolic genes.[1]

  • In Streptomyces coelicolor : The transcription of the hppD gene, which is involved in this compound production, is controlled by an activator, HpdA, and a repressor, HpdR. The presence of tyrosine influences the binding of these regulatory proteins to the promoter region.[11]

  • In Aspergillus fumigatus : The tyrosine degradation pathway is regulated by the transcriptional activator HmgR. The expression of hmgR and other genes in the cluster is induced by L-tyrosine.[6]

Quantitative Analysis of this compound Production

The accumulation of this compound in the culture supernatant of mutant microbial strains provides an opportunity to quantify its production. While specific concentrations can vary significantly based on the strain, culture conditions, and genetic background, the following table summarizes qualitative observations of this compound accumulation.

MicroorganismGenetic BackgroundCulture ConditionsThis compound AccumulationReference
Pseudomonas putidahmgA mutantMinimal medium with Phe or TyrAccumulation in culture broth[2]
Aspergillus fumigatusΔhmgAMinimal medium with L-tyrosineIncreased accumulation and pyomelanin formation[9]
Aspergillus nidulanshmgA disruptionBroth with phenylalanineAccumulation in culture broth[10]
Streptomyces coelicolorhppD mutantTyrosine-based mediumImpaired growth and no pigment production[11]

Experimental Protocols

Extraction of this compound from Fungal Cultures

This protocol is adapted from methods for extracting fungal secondary metabolites and can be optimized for this compound.[1][14]

Materials:

  • Fungal culture (liquid or solid)

  • Ethyl acetate

  • Methanol

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass vials

Procedure:

  • Harvesting: For liquid cultures, separate the mycelium from the culture broth by filtration. For solid cultures, scrape the fungal biomass from the agar surface.

  • Extraction:

    • Liquid Broth: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Mycelial Biomass: Homogenize the fungal biomass in a mixture of methanol and ethyl acetate (e.g., 1:1 v/v). Stir for several hours at room temperature.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Storage: Resuspend the dried extract in a known volume of methanol for analysis and store at -20°C.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method used for the detection of this compound in bacterial culture supernatants.[8]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 10% acetonitrile in 0.1% aqueous TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 292 nm.

  • Standard: A standard solution of homogentisic acid in the mobile phase.

Procedure:

  • Sample Preparation: Filter the culture supernatant or the redissolved extract through a 0.22 µm syringe filter.

  • Injection: Inject a known volume (e.g., 10-20 µL) of the sample and standards onto the HPLC column.

  • Quantification: Identify the this compound peak by comparing its retention time with that of the standard. Quantify the concentration by creating a standard curve of peak area versus concentration. A retention time of approximately 8.7 minutes has been reported for a this compound standard under certain conditions.[8]

Spectrophotometric Assay for this compound Quantification

This enzymatic assay is based on the conversion of this compound to maleylacetoacetate by this compound 1,2-dioxygenase and the measurement of the product's absorbance.[3]

Materials:

  • Purified this compound 1,2-dioxygenase (HmgA).

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • Ascorbate solution (2 mM).

  • FeSO₄ solution (50 µM).

  • This compound standard solutions.

  • UV-Vis spectrophotometer.

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, ascorbate, and FeSO₄.

  • Enzyme Addition: Add a specific amount of purified HmgA to the reaction mixture.

  • Initiation of Reaction: Add the sample containing this compound or the this compound standard to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 330 nm, which corresponds to the formation of maleylacetoacetate. The molar extinction coefficient of maleylacetoacetate is 13,500 M⁻¹ cm⁻¹.[3]

  • Quantification: Calculate the concentration of this compound in the sample based on the rate of maleylacetoacetate formation and a standard curve.

Signaling Pathways and Logical Relationships

The regulation of this compound metabolism involves intricate transcriptional control. The following diagrams illustrate these relationships in Pseudomonas putida and Aspergillus fumigatus.

Homogentisate_Regulation_Pseudomonas cluster_input Inputs cluster_pathway Catabolic Pathway cluster_regulation Regulation Tyrosine L-Tyrosine Hpd Hpd Tyrosine->Hpd Phenylalanine L-Phenylalanine Phenylalanine->Tyrosine This compound This compound Hpd->this compound HmgABC_enzymes HmgA, HmgB, HmgC This compound->HmgABC_enzymes HmgR HmgR (Repressor) This compound->HmgR inactivates Central_Metabolism Central Metabolism (Fumarate, Acetoacetate) HmgABC_enzymes->Central_Metabolism hmgABC_genes hmgABC genes HmgR->hmgABC_genes represses hmgABC_genes->HmgABC_enzymes encodes

Caption: Regulation of the this compound pathway in Pseudomonas putida.

Homogentisate_Regulation_Aspergillus cluster_input Input cluster_pathway Catabolic Pathway cluster_regulation Regulation Tyrosine L-Tyrosine HppD HppD Tyrosine->HppD HmgR_fungal HmgR (Activator) Tyrosine->HmgR_fungal induces This compound This compound HppD->this compound HmgA HmgA This compound->HmgA Pyomelanin Pyomelanin This compound->Pyomelanin auto-oxidation (in hmgA mutant) hmg_genes hppD, hmgA genes HmgR_fungal->hmg_genes activates hmg_genes->HppD encodes hmg_genes->HmgA encodes

Caption: Regulation of the this compound pathway in Aspergillus fumigatus.

Conclusion

This compound is a metabolically significant molecule in a wide range of microorganisms. Its central position in the catabolism of aromatic amino acids makes the enzymes of its pathway potential targets for drug development, particularly in pathogenic microorganisms where this pathway is linked to virulence factors such as pyomelanin production. The detailed understanding of the natural occurrence, biosynthesis, and regulation of this compound metabolism, coupled with robust analytical methods for its quantification, provides a solid foundation for further research in this area. This guide offers a comprehensive resource for scientists and researchers aiming to explore and exploit the this compound pathway in microorganisms for various applications, from understanding microbial physiology to the development of novel therapeutics.

References

The Pivotal Role of Homogentisate in the Biosynthesis of Commercially Valuable Secondary Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homogentisate (HGA), a central intermediate in the catabolism of aromatic amino acids, serves as a critical precursor for a diverse array of secondary metabolites with significant commercial and therapeutic value. This technical guide provides an in-depth exploration of the biosynthetic pathways originating from this compound, with a primary focus on the production of tocopherols (Vitamin E), plastoquinones, and the pigment pyomelanin. We delve into the key enzymes, regulatory mechanisms, and quantitative data associated with these pathways. Furthermore, this guide furnishes detailed experimental protocols for the analysis of these metabolites and the characterization of the involved enzymes. Visualizations of the core signaling and biosynthetic pathways are provided to facilitate a comprehensive understanding of the complex metabolic network governed by this compound.

Introduction

Secondary metabolites are organic compounds produced by organisms that are not directly involved in their growth, development, or reproduction. However, they play a crucial role in the organism's interaction with its environment and have been a rich source of pharmaceuticals, nutraceuticals, and industrial chemicals. This compound, a dihydroxyphenylacetate, is a key metabolic node that links primary and secondary metabolism. Derived from the catabolism of tyrosine and phenylalanine, this compound is the starting point for the biosynthesis of several vital compounds.[1][2] In plants and other photosynthetic organisms, it is the precursor to tocopherols, which possess potent antioxidant properties and are essential for human health, and plastoquinones, which are indispensable for photosynthesis.[3][4] In certain microorganisms, the accumulation and subsequent oxidation of this compound lead to the formation of pyomelanin, a pigment with radioprotective and antioxidant properties.[5][6] This guide will provide a detailed technical overview of these biosynthetic pathways, offering valuable insights for researchers and professionals in drug development and metabolic engineering.

Biosynthesis of Tocopherols (Vitamin E) from this compound

Tocopherols, collectively known as vitamin E, are a group of lipid-soluble antioxidants synthesized exclusively by photosynthetic organisms.[7][8] They are composed of a chromanol ring and a phytyl tail, with the aromatic head group originating from this compound.[9] The biosynthesis of tocopherols is a well-characterized pathway involving several key enzymatic steps.

The Tocopherol Biosynthetic Pathway

The biosynthesis of tocopherols from this compound involves the convergence of the shikimate pathway (producing HGA) and the methylerythritol 4-phosphate (MEP) pathway (producing the phytyl diphosphate tail).[10][11]

The key steps in the tocopherol-specific pathway are:

  • Condensation: this compound phytyltransferase (HPT) catalyzes the condensation of this compound and phytyl diphosphate (PDP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). This is considered a committed and rate-limiting step in tocopherol biosynthesis.[9][12]

  • Methylation: MPBQ can be methylated by 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase (MPBQ MT) to produce 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ).[12]

  • Cyclization: Tocopherol cyclase (TC) catalyzes the cyclization of both MPBQ and DMPBQ to form δ-tocopherol and γ-tocopherol, respectively.[12]

  • Final Methylation: γ-tocopherol methyltransferase (γ-TMT) carries out the final methylation of γ-tocopherol and δ-tocopherol to produce α-tocopherol and β-tocopherol, respectively.[13]

Tocopherol_Biosynthesis cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway cluster_tocopherol_core Tocopherol Core Pathway Tyrosine Tyrosine p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p-Hydroxyphenylpyruvate TAT This compound This compound p-Hydroxyphenylpyruvate->this compound HPPD Phytyl-DP Phytyl-DP MPBQ MPBQ DMPBQ DMPBQ delta-Tocopherol delta-Tocopherol gamma-Tocopherol gamma-Tocopherol alpha-Tocopherol alpha-Tocopherol beta-Tocopherol beta-Tocopherol

Quantitative Data on Tocopherol Biosynthesis

The overexpression of key enzymes in the tocopherol biosynthetic pathway has been a common strategy to increase vitamin E content in plants. The following table summarizes some of the reported quantitative effects.

Gene OverexpressedPlant SpeciesTissueFold Increase in Total TocopherolsReference
HPT1 (HPT)Arabidopsis thalianaLeaves4.4[9]
HPT1 (HPT)Arabidopsis thalianaSeeds1.4[9]
HPPDArabidopsis thalianaLeaves & Seeds1.1 - 1.3[3]
γ-TMTArabidopsis thalianaSeeds~1 (composition shift to α-tocopherol)[13]
HPT & γ-TMTArabidopsis thalianaSeedsup to 12-fold increase in vitamin E activity[14]
Experimental Protocols

This protocol outlines a general method for the extraction and quantification of tocopherols from plant tissues using High-Performance Liquid Chromatography (HPLC).[3][8]

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Hexane

  • Ethanol

  • Pyrogallol (as antioxidant)

  • Potassium hydroxide (for saponification, if necessary)

  • Sodium chloride solution

  • Anhydrous sodium sulfate

  • HPLC system with a fluorescence detector

  • Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: n-hexane/ethyl acetate/acetic acid (97.3:1.8:0.9 v/v/v)

  • Tocopherol standards (α, β, γ, δ-tocopherol)

Procedure:

  • Sample Preparation:

    • Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • For saponification (recommended for complex matrices): To the powdered tissue, add ethanol, pyrogallol solution, and potassium hydroxide solution. Incubate at 70°C with occasional mixing.

    • For direct solvent extraction: Add hexane (or a hexane:ethanol mixture) to the powdered tissue and vortex vigorously.

  • Extraction:

    • After saponification, cool the sample and add sodium chloride solution. Extract the tocopherols by adding hexane and vortexing. Centrifuge to separate the phases.

    • For direct extraction, centrifuge the sample to pellet the tissue debris.

  • Purification and Concentration:

    • Collect the upper hexane phase. For saponified samples, repeat the hexane extraction.

    • Wash the combined hexane extracts with water to remove residual alkali.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject an aliquot into the HPLC system.

    • Set the fluorescence detector to an excitation wavelength of 290 nm and an emission wavelength of 330 nm.

    • Identify and quantify the tocopherol isomers by comparing their retention times and peak areas to those of the standards.

HPLC_Workflow Plant_Tissue Plant Tissue Sample Homogenization Homogenization in Liquid N2 Plant_Tissue->Homogenization Extraction Solvent Extraction (with or without saponification) Homogenization->Extraction Purification Phase Separation & Washing Extraction->Purification Drying Drying and Concentration Purification->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC_Analysis HPLC-FLD Analysis Reconstitution->HPLC_Analysis Quantification Quantification against Standards HPLC_Analysis->Quantification

Biosynthesis of Plastoquinones from this compound

Plastoquinones are a group of isoprenoid quinones that are essential components of the photosynthetic electron transport chain in chloroplasts.[2][15] Similar to tocopherols, the aromatic ring of plastoquinones is derived from this compound.

The Plastoquinone Biosynthetic Pathway

The biosynthesis of plastoquinone-9, the most common form in plants, begins with the condensation of this compound with solanesyl diphosphate (SDP), a C45 prenyl diphosphate.

  • Condensation: this compound solanesyltransferase (HST) catalyzes the condensation of this compound and solanesyl diphosphate to form 2-methyl-6-solanesyl-1,4-benzoquinol.[16][17]

  • Methylation: The subsequent methylation of 2-methyl-6-solanesyl-1,4-benzoquinol, catalyzed by a methyltransferase, yields plastoquinol-9.

  • Oxidation: Plastoquinol-9 is then oxidized to plastoquinone-9.

Plastoquinone_Biosynthesis cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway cluster_plastoquinone_core Plastoquinone Core Pathway This compound This compound Solanesyl-DP Solanesyl-DP 2-methyl-6-solanesyl-1,4-benzoquinol 2-methyl-6-solanesyl-1,4-benzoquinol Plastoquinol-9 Plastoquinol-9 Plastoquinone-9 Plastoquinone-9

Quantitative Data on Plastoquinone Biosynthesis

Kinetic parameters for some of the key enzymes in plastoquinone biosynthesis have been determined.

EnzymeOrganismSubstrateKm (µM)Reference
This compound Solanesyltransferase (HST)Chlamydomonas reinhardtiiThis compound48.54 ± 3.89[4][18]
This compound Solanesyltransferase (HST)Chlamydomonas reinhardtiiFarnesyl diphosphate (FPP)22.76 ± 1.70[4][18]
Experimental Protocols

This protocol describes a method to measure the activity of HST in vitro.[12]

Materials:

  • Enzyme source (e.g., purified recombinant HST, chloroplast membrane preparations)

  • [U-14C]Homogentisic acid

  • Solanesyl diphosphate (SDP) or Farnesyl diphosphate (FPP) as a substrate analog

  • Assay buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100)

  • Chloroform/methanol mixture (2:1, v/v) for extraction

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane/diethyl ether/acetic acid)

  • Phosphorimager or autoradiography film

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, enzyme source, and SDP or FPP.

    • Initiate the reaction by adding [U-14C]homogentisic acid.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Extraction of Products:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the prenylated products.

  • Analysis of Products:

    • Spot the extracted products onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the product from the substrate.

    • Visualize the radiolabeled product using a phosphorimager or by exposing the plate to autoradiography film.

    • For quantitative analysis, scrape the spot corresponding to the product from the TLC plate and measure the radioactivity using a scintillation counter.

Biosynthesis of Pyomelanin from this compound

Pyomelanin is a brown to black pigment produced by various microorganisms, including Aspergillus fumigatus and Pseudomonas aeruginosa.[6][19] It is formed through the oxidative polymerization of this compound.

The Pyomelanin Biosynthetic Pathway

In microorganisms, the biosynthesis of pyomelanin is often a result of a metabolic overflow or a mutation in the tyrosine catabolism pathway.

  • Formation of this compound: Tyrosine is catabolized to p-hydroxyphenylpyruvate (HPP) by tyrosine aminotransferase (TAT), which is then converted to this compound by 4-hydroxyphenylpyruvate dioxygenase (HPPD).[20]

  • Accumulation of this compound: In wild-type strains, this compound is further degraded by this compound 1,2-dioxygenase (HGD). However, under conditions of high tyrosine concentration or in HGD-deficient mutants, this compound accumulates.[6][16]

  • Oxidative Polymerization: The accumulated this compound is secreted and auto-oxidizes, or is enzymatically oxidized, to form benzoquinoneacetic acid. This reactive intermediate then polymerizes to form pyomelanin.[14]

Pyomelanin_Biosynthesis Tyrosine Tyrosine p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p-Hydroxyphenylpyruvate TAT This compound This compound p-Hydroxyphenylpyruvate->this compound HPPD Catabolism Further Catabolism (Fumarate + Acetoacetate) This compound->Catabolism HGD Benzoquinoneacetic_acid Benzoquinoneacetic_acid This compound->Benzoquinoneacetic_acid Oxidation (Auto- or Enzymatic) [Accumulation due to high flux or HGD deficiency] Pyomelanin Pyomelanin Benzoquinoneacetic_acid->Pyomelanin Polymerization

Regulation of Pyomelanin Biosynthesis

The production of pyomelanin is tightly regulated at the transcriptional level. In Pseudomonas putida, the hmgABC genes, which encode the enzymes for this compound degradation, are repressed by the HmgR protein. This compound acts as an inducer, binding to HmgR and derepressing the expression of these genes.[7][21] This regulatory mechanism ensures that the catabolic pathway is only active when its substrate is present. The global regulator Crc is also involved in the catabolic repression of the this compound pathway genes.[22]

Experimental Protocols

This protocol provides a method for the sensitive and specific quantification of this compound in biological fluids or culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][24]

Materials:

  • Biological sample (e.g., urine, culture supernatant)

  • Internal standard (e.g., 13C-labeled homogentisic acid)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Thaw the sample and centrifuge to remove any particulates.

    • Add the internal standard to a known volume of the sample.

    • For complex matrices like urine, perform a solid-phase extraction to clean up the sample and concentrate the analyte. Condition the SPE cartridge, load the sample, wash, and elute with an appropriate solvent (e.g., methanol with formic acid).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Perform chromatographic separation using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Set the mass spectrometer to operate in negative ESI mode and monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

This compound and Meroterpenoid Biosynthesis: An Area of Emerging Research

Meroterpenoids are a class of natural products with hybrid structures derived from both terpenoid and non-terpenoid precursors.[22][25] While the biosynthesis of many meroterpenoids from precursors like 3,5-dimethylorsellinic acid is well-documented, a direct and well-characterized biosynthetic pathway originating from this compound to a specific class of meroterpenoids is not yet firmly established in the scientific literature. The chemical structure of this compound, with its aromatic ring and acetic acid side chain, suggests its potential as a precursor for certain meroterpenoid scaffolds. Further research, including isotopic labeling studies and the identification of novel prenyltransferases, is required to elucidate any direct role of this compound in meroterpenoid biosynthesis.

Conclusion

This compound stands as a vital crossroads in metabolism, channeling the flow of carbon from primary aromatic amino acid catabolism into the synthesis of a fascinating and valuable array of secondary metabolites. The biosynthetic pathways leading to tocopherols and plastoquinones are well-defined, and the manipulation of key enzymes in these pathways has proven to be a successful strategy for the biofortification of crops with vitamin E. The formation of pyomelanin from this compound in microorganisms highlights a different metabolic fate with potential applications in biotechnology. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further explore and exploit the metabolic potential of this compound. Future investigations into the potential role of this compound as a precursor for other classes of secondary metabolites, such as meroterpenoids, will undoubtedly uncover new and exciting avenues for natural product discovery and metabolic engineering.

References

The Enzymatic Conversion of Homogentisate to Maleylacetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic degradation of homogentisate to 4-maleylacetoacetate, a critical step in the catabolism of the amino acids phenylalanine and tyrosine. This reaction is catalyzed by the enzyme this compound 1,2-dioxygenase (HGD). A deficiency in this enzyme leads to the rare genetic disorder alkaptonuria.[1][2] This document outlines the biochemical pathway, enzymatic mechanism, kinetic properties, and detailed experimental protocols relevant to the study of this crucial enzyme.

The Tyrosine Catabolism Pathway

The degradation of this compound is an integral part of the larger metabolic pathway for tyrosine and phenylalanine catabolism.[1][3] Phenylalanine is first converted to tyrosine, which then undergoes a series of enzymatic reactions to produce this compound. HGD then catalyzes the cleavage of the aromatic ring of this compound to form 4-maleylacetoacetate.[1][3] This intermediate is further metabolized to ultimately yield fumarate and acetoacetate, which can then enter central metabolic pathways such as the citric acid cycle.[3][4]

Tyrosine_Catabolism_Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase This compound This compound p_Hydroxyphenylpyruvate->this compound 4-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate This compound->Maleylacetoacetate This compound 1,2-dioxygenase (HGD) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase Citric_Acid_Cycle Citric Acid Cycle Fumarate_Acetoacetate->Citric_Acid_Cycle

Figure 1: Tyrosine Catabolism Pathway

This compound 1,2-dioxygenase (HGD)

This compound 1,2-dioxygenase (EC 1.13.11.5) is a non-heme iron(II)-dependent oxygenase.[5][6] The human enzyme is a hexameric protein, with each subunit having a molecular mass of approximately 50 kDa.[7] The active site contains a single ferrous iron ion coordinated by a triad of two histidine residues (His335, His371) and one glutamate residue (Glu341).[1][7] This coordination is crucial for the binding of both the this compound substrate and molecular oxygen.[1]

Catalytic Mechanism

The catalytic mechanism of HGD involves the oxidative cleavage of the aromatic ring of this compound. The proposed steps are as follows:

  • Substrate Binding: this compound binds to the Fe(II) center in the active site.[1]

  • Oxygen Binding: Molecular oxygen binds to the ferrous iron, forming an Fe(II)-O2 complex.[1]

  • Formation of a Peroxo-bridged Intermediate: An electron is transferred from the substrate to the bound oxygen, leading to the formation of a peroxo-bridged intermediate.[1]

  • O-O Bond Cleavage: The O-O bond is cleaved, which generates an arene oxide radical intermediate.[8][9]

  • Ring Opening: Nucleophilic attack by an iron-bound hydroxide leads to the opening of the epoxide ring, resulting in the formation of the linear product, 4-maleylacetoacetate.[8]

HGD_Mechanism cluster_enzyme HGD Active Site Fe2 Fe(II) Intermediate1 Fe(II)-Homogentisate Complex His335 His335 His371 His371 Glu341 Glu341 This compound This compound This compound->Intermediate1 O2 O₂ Intermediate2 Fe(II)-O₂-Homogentisate Ternary Complex O2->Intermediate2 Maleylacetoacetate 4-Maleylacetoacetate Intermediate1->Intermediate2 Intermediate3 Peroxo-bridged Intermediate Intermediate2->Intermediate3 Electron Transfer Intermediate4 Arene Oxide Radical Intermediate3->Intermediate4 O-O Bond Cleavage Intermediate4->Maleylacetoacetate Ring Opening

Figure 2: HGD Catalytic Mechanism

Quantitative Data

The kinetic parameters of HGD have been characterized, providing insights into its catalytic efficiency. The following table summarizes key quantitative data from studies on human HGD.

ParameterValueConditionsReference
Specific Activity 28.3 ± 0.6 µmol·min⁻¹·mg⁻¹20 mM MES, 80 mM NaCl, pH 6.2, 25 °C[7]
Km (this compound) 28.6 ± 6.2 µMAir-saturated buffer[7]
**Km (O₂) **1240 ± 160 µM-[7]
Turnover Number (kcat) 16 s⁻¹-[5][6]
Optimal pH 6.2-[7]

Experimental Protocols

Recombinant Human HGD Purification

This protocol describes the anaerobic purification of heterologously expressed human HGD.[7]

Materials:

  • E. coli cell paste expressing human HGD

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM DTT, 250 mM imidazole

  • Dialysis Buffer: 20 mM MES, 80 mM NaCl, pH 6.2

  • Ni-NTA affinity chromatography column

  • Anaerobic chamber

Procedure:

  • Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Perform all subsequent steps in an anaerobic chamber.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with Wash Buffer.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with a linear gradient of 0-250 mM imidazole in Wash Buffer.

  • Collect fractions and analyze for HGD purity by SDS-PAGE.

  • Pool the purest fractions and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using the Bradford method and the iron content using a colorimetric assay.[7]

HGD Activity Assay

The activity of HGD can be determined spectrophotometrically by monitoring the formation of 4-maleylacetoacetate at 330 nm.[7]

Materials:

  • Purified HGD enzyme

  • Assay Buffer: 20 mM MES, 80 mM NaCl, pH 6.2

  • This compound (HGA) stock solution (e.g., 10 mM in water)

  • Spectrophotometer with temperature control

Procedure:

  • Set up a 1 mL reaction mixture in a quartz cuvette containing Assay Buffer.

  • Equilibrate the cuvette to 25°C in the spectrophotometer.

  • Add HGA to a final concentration of 100 µM.

  • Initiate the reaction by adding a small volume of purified HGD enzyme.

  • Immediately monitor the increase in absorbance at 330 nm for several minutes.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • The concentration of 4-maleylacetoacetate can be calculated using its molar extinction coefficient (ε₃₃₀ = 10.1 mM⁻¹·cm⁻¹).[7]

Experimental_Workflow cluster_purification HGD Purification cluster_assay HGD Activity Assay Cell_Culture E. coli Culture (Expressing HGD) Cell_Lysis Cell Lysis (Sonication) Cell_Culture->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Dialysis Dialysis Affinity_Chromatography->Dialysis Purity_Analysis Purity & Concentration Analysis (SDS-PAGE, Bradford, Iron Assay) Dialysis->Purity_Analysis Reaction_Setup Prepare Reaction Mixture (Buffer, HGA) Purity_Analysis->Reaction_Setup Purified Enzyme Enzyme_Addition Initiate with HGD Reaction_Setup->Enzyme_Addition Spectrophotometry Monitor A₃₃₀ Enzyme_Addition->Spectrophotometry Data_Analysis Calculate Initial Rate and Specific Activity Spectrophotometry->Data_Analysis

Figure 3: Experimental Workflow

Conclusion

The enzymatic degradation of this compound to 4-maleylacetoacetate by HGD is a well-characterized and vital reaction in human metabolism. Understanding the intricacies of the HGD enzyme, from its structure and catalytic mechanism to its kinetic properties, is essential for researchers in metabolic diseases and professionals in drug development. The detailed protocols provided in this guide offer a solid foundation for the purification and functional characterization of this important enzyme, paving the way for further research into alkaptonuria and the development of potential therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Homogentisate in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaptonuria (AKU) is a rare, autosomal recessive genetic disorder characterized by the deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD).[1][2][3] This enzyme is crucial for the metabolism of tyrosine, specifically for converting homogentisic acid (HGA) into maleylacetoacetic acid.[1][4] In the absence of functional HGD, HGA accumulates in the body and is excreted in large quantities in the urine.[1][3] The oxidation of HGA in urine causes it to darken when exposed to air, a hallmark sign of the disease.[4][5] Over time, the deposition of HGA polymers in connective tissues leads to ochronosis, a bluish-black pigmentation, and debilitating arthritis.[4][6]

Accurate and reliable quantification of urinary HGA is essential for the diagnosis of AKU, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.[1][5] These application notes provide detailed protocols for the quantification of HGA in urine samples using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.

Phenylalanine and Tyrosine Metabolism Pathway

The following diagram illustrates the metabolic pathway of phenylalanine and tyrosine. In Alkaptonuria, the deficiency of this compound 1,2-dioxygenase blocks the conversion of this compound to 4-maleylacetoacetate, leading to the accumulation of this compound.

cluster_key Key Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase Hydroxyphenylpyruvate Hydroxyphenylpyruvate Tyrosine->Hydroxyphenylpyruvate Tyrosine aminotransferase This compound This compound Hydroxyphenylpyruvate->this compound 4-hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate This compound->Maleylacetoacetate This compound 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate & Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase Metabolite Metabolite Enzyme Enzyme Blocked_Step Blocked Step in AKU

Caption: Phenylalanine and Tyrosine Metabolic Pathway.

Quantitative Data Summary

The concentration of this compound in urine is a key diagnostic marker for Alkaptonuria. The following table summarizes the expected quantitative values for HGA in urine samples from both healthy individuals and patients with AKU.

ParameterHealthy IndividualsAlkaptonuria Patients
24-Hour Urinary HGA Excretion 20-30 mg/24 hours[7]1-8 grams/24 hours[1][4][5]
Typical Urine HGA Concentration Undetectable[8]300-fold to millimolar excretion[8]

Experimental Workflow for HGA Quantification

The general workflow for the quantification of this compound in urine samples involves several key steps, from sample collection to data analysis.

Caption: General workflow for urinary HGA quantification.

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical for accurate HGA quantification.

  • Urine Collection: A 24-hour urine sample is preferred for accurate quantification of daily HGA excretion.[1][8] Random urine samples can also be used for detection.[7]

  • Preservation: Urine samples should be preserved by acidification to a pH below 2.5 by adding concentrated sulfuric acid.[8] This helps to stabilize HGA.

  • Storage: All urine samples must be stored frozen and shipped on dry ice to the analytical laboratory.[8] HGA in dried urine spots has shown good stability when stored at 4°C, protected from light.[9]

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry is considered a gold-standard method for the diagnosis of alkaptonuria.[1][10]

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Thaw the frozen urine sample at room temperature.

  • Centrifuge the sample to remove any particulate matter.

  • Perform a liquid-liquid extraction of the urine sample.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatize the dried extract to make the HGA volatile for GC analysis. This often involves silylation.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a suitable capillary column.

  • Carrier Gas: Helium at a constant flow rate.[11]

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure separation of analytes.

  • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

c. Calibration and Quantification

  • Prepare a series of calibration standards of HGA in a surrogate matrix (e.g., synthetic urine).

  • Process the calibration standards using the same extraction and derivatization procedure as the unknown samples.

  • Generate a calibration curve by plotting the peak area ratio of HGA to an internal standard against the concentration of the calibrators.

  • Determine the concentration of HGA in the urine samples by interpolating their peak area ratios from the calibration curve.

Protocol for LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity for the quantification of HGA and can be used for simultaneous analysis of other relevant metabolites like tyrosine.[12]

a. Sample Preparation

  • Thaw the frozen urine sample at room temperature.

  • Centrifuge the sample to pellet any precipitates.

  • Dilute the supernatant with a suitable buffer, often containing an isotopically labeled internal standard.[12]

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column is typically used.[12]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) is commonly used.

c. Calibration and Quantification

  • Prepare matrix-matched calibration standards.[12]

  • Analyze the calibration standards and the prepared urine samples by LC-MS/MS.

  • Construct a calibration curve by plotting the response ratio of the analyte to the internal standard versus the concentration.

  • Calculate the HGA concentration in the urine samples from the calibration curve.

Protocol for Spectrophotometric Analysis

Spectrophotometric methods, particularly enzymatic assays, provide a simpler and more accessible alternative for HGA quantification.[13]

a. Principle

This method utilizes the enzyme this compound dioxygenase, which specifically catalyzes the oxidation of HGA.[13] The reaction can be monitored by measuring the change in absorbance at a specific wavelength.

b. Reagents

  • This compound dioxygenase enzyme preparation.[13]

  • Phosphate buffer (pH 6.5-7.0).[13]

  • Urine sample, appropriately diluted.

c. Procedure

  • Prepare a reaction mixture containing the phosphate buffer and the diluted urine sample.

  • Initiate the reaction by adding the this compound dioxygenase enzyme.

  • Monitor the change in absorbance at the optimal wavelength for the reaction product.

  • The rate of change in absorbance is proportional to the HGA concentration.

d. Calibration and Quantification

  • Prepare a standard curve using known concentrations of HGA.

  • Measure the absorbance change for each standard.

  • Plot the absorbance change versus the HGA concentration to generate a standard curve.

  • Determine the HGA concentration in the urine samples by comparing their absorbance change to the standard curve.

Conclusion

The choice of method for quantifying this compound in urine will depend on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available instrumentation. GC-MS and LC-MS/MS are highly specific and sensitive methods suitable for diagnostic and research purposes. Spectrophotometric methods, particularly enzymatic assays, offer a simpler and cost-effective alternative for routine monitoring. Adherence to proper sample collection, preservation, and analytical protocols is paramount for obtaining accurate and reliable results in the assessment of Alkaptonuria.

References

Application Note: Quantification of Homogentisate in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of homogentisate (HGA) in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a key biomarker for the rare metabolic disorder alkaptonuria. The protocol provided herein covers plasma sample preparation, HPLC separation, and MS/MS detection, along with method validation parameters. This method is suitable for clinical research and therapeutic drug development studies requiring accurate measurement of HGA levels.

Introduction

This compound (2,5-dihydroxyphenylacetic acid) is an intermediate product in the catabolism of the amino acids tyrosine and phenylalanine. The genetic disorder alkaptonuria (AKU) is characterized by a deficiency in the enzyme this compound 1,2-dioxygenase, leading to the accumulation of HGA in the body. This accumulation results in ochronosis (a bluish-black discoloration of connective tissues), debilitating arthritis, and cardiac complications. The monitoring of plasma HGA levels is crucial for understanding the pathophysiology of AKU and for evaluating the efficacy of potential therapies.

The method described here utilizes a simple protein precipitation step for sample cleanup, followed by reversed-phase HPLC for chromatographic separation and a triple quadrupole mass spectrometer for detection. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for the quantification of HGA.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., 2,5-dihydroxy-3-methylbenzoic acid or a stable isotope-labeled HGA) to precipitate proteins. This represents a 1:4 (v/v) ratio of plasma to precipitant.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the mixture at 4°C for 10 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

HPLC-MS/MS Analysis

The analysis is performed using a system consisting of an HPLC pump, an autosampler, and a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

ParameterValue
HPLC Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 2% B (initial), hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 2% B over 0.1 min, equilibrate for 1.9 min

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 1

Data Presentation

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (HGA) 167.0123.010015
Internal Standard (IS) 169.0 (example)125.0 (example)10015

Table 2: Method Validation Summary

ParameterResult
Linearity Range (r²) 0.1 - 100 µg/mL (>0.99)
Lower Limit of Quant. (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal to moderate, corrected by IS

Visualizations

HPLCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (50 µL) precip 2. Add Acetonitrile + IS (200 µL) plasma->precip vortex1 3. Vortex precip->vortex1 incubate 4. Incubate (4°C) vortex1->incubate centrifuge 5. Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant hplc 7. HPLC Injection (C18 Column) supernatant->hplc ms 8. MS/MS Detection (ESI-, MRM) hplc->ms quant 9. Quantification (Peak Area Ratio) ms->quant report 10. Report Results (µg/mL) quant->report

Caption: Workflow for HGA quantification in plasma.

Conclusion

The HPLC-MS/MS method presented provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for the analysis of a large number of samples in a research setting. This method can be readily implemented in laboratories equipped with standard HPLC-MS/MS instrumentation and will be a valuable asset for research in alkaptonuria and related metabolic pathways.

Application Notes and Protocols for Homogentisate 1,2-Dioxygenase (HGD) Enzyme Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisate 1,2-dioxygenase (HGD) is a key enzyme in the catabolic pathway of tyrosine and phenylalanine.[1] It catalyzes the oxidative cleavage of the aromatic ring of this compound to produce maleylacetoacetate.[1] A deficiency in HGD activity leads to the rare autosomal recessive disorder alkaptonuria, characterized by the accumulation of homogentisic acid (HGA) in various tissues.[2] This accumulation results in ochronosis, a condition marked by the deposition of a dark pigment in connective tissues, leading to debilitating arthritis and other complications. Therefore, the accurate measurement of HGD enzyme activity is crucial for basic research, clinical diagnostics, and the development of therapeutic interventions for alkaptonuria.

These application notes provide a detailed protocol for a spectrophotometric assay to determine HGD enzyme activity in various biological samples. Additionally, it includes protocols for sample preparation and data on the kinetic properties of the enzyme.

Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by this compound 1,2-dioxygenase is a critical step in the degradation pathway of the amino acids phenylalanine and tyrosine. A defect in this enzyme leads to the metabolic disorder alkaptonuria.

This compound Catabolism Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine pHPPA p-Hydroxyphenylpyruvate Tyrosine->pHPPA Multiple Steps This compound This compound pHPPA->this compound Maleylacetoacetate Maleylacetoacetate This compound->Maleylacetoacetate This compound 1,2-Dioxygenase (HGD) Alkaptonuria Alkaptonuria (Ochronosis) This compound->Alkaptonuria Deficiency Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle

Figure 1: Tyrosine catabolism pathway and the role of HGD.

The following workflow outlines the key steps for determining HGD enzyme activity, from sample preparation to data analysis.

HGD_Enzyme_Activity_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis sample_collection 1. Sample Collection (Cells or Tissue) homogenization 2. Homogenization (Lysis Buffer) sample_collection->homogenization centrifugation 3. Centrifugation (Clarification) homogenization->centrifugation supernatant 4. Collect Supernatant (Enzyme Source) centrifugation->supernatant protein_quant 5. Protein Quantification (e.g., Bradford Assay) supernatant->protein_quant initiate_reaction 8. Initiate Reaction (Add Enzyme Sample) protein_quant->initiate_reaction reagent_prep 6. Prepare Assay Buffer & this compound Solution reaction_setup 7. Set up Reaction Mixture (Buffer, Substrate) reagent_prep->reaction_setup reaction_setup->initiate_reaction spectro_reading 9. Spectrophotometric Reading (Monitor Absorbance at 330 nm) initiate_reaction->spectro_reading calc_activity 10. Calculate Rate of Reaction (ΔAbs/min) spectro_reading->calc_activity convert_units 11. Convert to Specific Activity (Using Molar Extinction Coefficient) calc_activity->convert_units data_table 12. Tabulate and Compare Results convert_units->data_table

Figure 2: Experimental workflow for HGD enzyme activity assay.

Experimental Protocols

I. Preparation of Cell Lysates and Tissue Homogenates

A. Materials for Sample Preparation:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease inhibitor cocktail (add fresh before use).

  • Dounce homogenizer or sonicator

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated centrifuge

B. Protocol for Cell Lysate Preparation (from cultured cells):

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • For complete lysis, sonicate the sample on ice or pass through a fine-gauge needle.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.

  • Store the lysate in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.

C. Protocol for Tissue Homogenate Preparation:

  • Excise the tissue of interest and place it immediately in ice-cold PBS to wash away any blood.

  • Blot the tissue dry and weigh it.

  • Mince the tissue into small pieces on ice.

  • Add ice-cold Lysis Buffer (e.g., 500 µL per 100 mg of tissue).

  • Homogenize the tissue on ice using a Dounce homogenizer or a sonicator until a uniform consistency is achieved.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (tissue homogenate) and transfer it to a new pre-chilled tube.

  • Determine the protein concentration of the homogenate.

  • Store the homogenate in aliquots at -80°C until use.

II. Spectrophotometric Assay for HGD Activity

This assay measures the increase in absorbance at 330 nm resulting from the formation of maleylacetoacetate from this compound.

A. Materials for the Assay:

  • HGD Assay Buffer: 20 mM MES, 80 mM NaCl, pH 6.2.

  • This compound (HGA) Substrate Stock Solution: 10 mM HGA in deionized water. Prepare fresh daily and protect from light.

  • UV-transparent cuvettes or 96-well UV-transparent microplate.

  • Spectrophotometer or microplate reader capable of reading absorbance at 330 nm.

B. Assay Protocol:

  • Prepare the HGA working solution by diluting the 10 mM stock solution in HGD Assay Buffer to a final concentration of 1 mM.

  • Set up the reaction mixture in a cuvette or microplate well. For a 1 mL final reaction volume:

    • 900 µL of HGD Assay Buffer

    • 100 µL of 1 mM HGA working solution (final concentration of 100 µM)

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of cell lysate or tissue homogenate (e.g., 10-50 µg of total protein).

  • Immediately mix by gentle inversion or pipetting and start monitoring the increase in absorbance at 330 nm for 5-10 minutes, taking readings every 30 seconds.

  • Run a blank control reaction containing all components except the enzyme sample.

C. Calculation of Enzyme Activity:

  • Determine the rate of reaction (ΔA330/min) from the linear portion of the absorbance versus time plot.

  • Calculate the HGD activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA330/min) / (ε * l)

    Where:

    • ΔA330/min is the change in absorbance per minute.

    • ε is the molar extinction coefficient of maleylacetoacetate at 330 nm, which is 10.1 mM-1cm-1.

    • l is the path length of the cuvette in cm (typically 1 cm).

  • Calculate the specific activity by dividing the activity by the protein concentration of the sample:

    Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)

    One unit of HGD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of maleylacetoacetate per minute under the specified conditions.

Data Presentation

The following tables summarize key quantitative data for HGD from various sources.

Table 1: Kinetic Parameters of this compound 1,2-Dioxygenase

Enzyme SourceSubstrateKm (µM)Vmax or kcatpHTemperature (°C)Reference
Human (recombinant)This compound28.6 ± 6.216 s-1 (kcat)6.225[3][4]
Human (recombinant)O21240 ± 160-6.225[4]
Aspergillus nidulansThis compound9 (apparent)-6.5-7.0Not specified

Table 2: Specific Activity of this compound 1,2-Dioxygenase in Different Tissues

SpeciesTissue/Cell TypeSpecific ActivityConditionsReference
Human (recombinant)Purified enzyme28.3 ± 0.6 µmol/min/mgpH 6.2, 25°C[4]
HumanLiverHigh expression-[5]
HumanKidneyHigh expression-[5]
HumanChondrocytes, Synoviocytes, OsteoblastsExpressed-[6]

Note: HGD is primarily expressed in the liver and kidneys.[5] While expression has been detected in other tissues like the prostate, small intestine, and colon, the highest activity levels are found in the liver and kidneys.

Conclusion

The provided protocols offer a robust framework for the reliable measurement of this compound 1,2-dioxygenase activity. This spectrophotometric assay is a sensitive and reproducible method suitable for a variety of research and drug development applications. Accurate determination of HGD activity is essential for understanding the pathophysiology of alkaptonuria and for evaluating the efficacy of potential therapeutic agents.

References

Application Notes and Protocols for Homogentisate-Based Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisate 1,2-dioxygenase (HGD) is a key enzyme in the catabolic pathway of tyrosine and phenylalanine. It catalyzes the oxidative ring opening of this compound (HGA) to maleylacetoacetate.[1] Genetic deficiency of HGD leads to the rare autosomal recessive disorder Alkaptonuria (AKU), characterized by the accumulation of HGA, which polymerizes into a melanin-like pigment that deposits in connective tissues, leading to debilitating ochronosis and arthritis.[2] Inhibition of HGD is a potential therapeutic strategy to reduce the production of HGA and ameliorate the symptoms of AKU. This document provides detailed application notes and protocols for using this compound as a substrate in inhibitor screening assays for HGD.

Tyrosine Catabolism Pathway

The tyrosine catabolism pathway is a critical metabolic route for the degradation of the amino acids phenylalanine and tyrosine. HGD catalyzes the third step in this pathway, the conversion of this compound to maleylacetoacetate. A blockage at this step leads to the accumulation of this compound.

Tyrosine_Catabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase HPPA 4-Hydroxyphenylpyruvate Tyr->HPPA Tyrosine aminotransferase HGA This compound HPPA->HGA 4-Hydroxyphenylpyruvate dioxygenase MAA Maleylacetoacetate HGA->MAA This compound 1,2-dioxygenase (HGD) FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fum_AcAc Fumarate + Acetoacetate FAA->Fum_AcAc Fumarylacetoacetate hydrolase

Figure 1: Tyrosine Catabolism Pathway Highlighting HGD.

Principle of the HGD Inhibitor Screening Assay

The primary method for screening HGD inhibitors involves monitoring the enzymatic conversion of this compound to maleylacetoacetate. This can be achieved by spectrophotometrically tracking the formation of the product, maleylacetoacetate, which has a distinct absorbance maximum at 330 nm.[3] A decrease in the rate of product formation in the presence of a test compound indicates potential inhibition of HGD activity.

Experimental Protocols

Expression and Purification of Recombinant Human HGD

A reliable source of active HGD is crucial for inhibitor screening. Recombinant human HGD can be expressed in E. coli and purified.[3]

Protocol:

  • Expression:

    • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the human HGD gene (e.g., pET vector with an N-terminal His-tag).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at 18-25°C.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

    • Elute the His-tagged HGD protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • (Optional) Remove the His-tag by digestion with a specific protease (e.g., TEV protease) followed by a second Ni-NTA column step to remove the uncleaved protein and the protease.

    • Perform buffer exchange into a storage buffer (e.g., 20 mM MES, 80 mM NaCl, pH 6.2) using dialysis or a desalting column.

    • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified HGD at -80°C in aliquots.

Microplate-Based Spectrophotometric Assay for HGD Inhibition

This protocol is designed for a 96-well or 384-well microplate format suitable for high-throughput screening.

Materials:

  • Purified recombinant human HGD

  • This compound (HGA) substrate solution

  • Assay Buffer: 20 mM MES, 80 mM NaCl, pH 6.2[3]

  • Test compounds dissolved in DMSO

  • UV-transparent microplates (96- or 384-well)

  • Microplate reader capable of measuring absorbance at 330 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of HGA in the assay buffer. The final concentration in the assay should be at or near the Km value (approximately 28.6 µM).[3]

    • Dilute the purified HGD in assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

    • Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Procedure (96-well format):

    • Add 2 µL of the test compound solution or DMSO (for controls) to the appropriate wells of the microplate.

    • Add 98 µL of the HGD enzyme solution to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 100 µL of the HGA substrate solution to each well.

    • Immediately start monitoring the increase in absorbance at 330 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes using a microplate reader.

  • Controls:

    • Positive Control (100% activity): Enzyme + Substrate + DMSO (no inhibitor).

    • Negative Control (0% activity): Substrate + Assay Buffer (no enzyme).

    • Reference Inhibitor Control: Enzyme + Substrate + a known HGD inhibitor (if available).

Data Analysis

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots for each well.

  • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100

  • Hit Selection: Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition at a single concentration).

  • Dose-Response Analysis: For confirmed hits, perform a dose-response experiment with a range of inhibitor concentrations. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[4][5]

HTS Workflow for HGD Inhibitor Screening

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify HGD inhibitors.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Primary_Screen Screening of Compound Library (Single Concentration) Data_Analysis_1 Data Analysis: Calculate % Inhibition Primary_Screen->Data_Analysis_1 Hit_Selection Hit Selection (e.g., >50% Inhibition) Data_Analysis_1->Hit_Selection Hit_Confirmation Re-test Primary Hits Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Figure 2: High-Throughput Screening Workflow for HGD Inhibitors.

Quantitative Data of HGD Inhibitors

The following table summarizes the available quantitative data for known and potential inhibitors of HGD. The data for novel inhibitors is often proprietary, and the information below is based on published research.

CompoundType of InhibitionIC₅₀ / KᵢNotesReference(s)
3-Cl this compound Substrate AnalogueApparent IC₅₀ of 32 µM (in vivo)Halogenated substrate analogue that also acts as a slow substrate.[3]
Gentisate Substrate AnalogueKᵃᵖᵖᵢᶜ of 600 ± 100 µMA structural analogue of this compound.[3]

Conclusion

The use of this compound as a substrate for inhibitor screening of HGD provides a robust and reliable method for identifying potential therapeutic agents for Alkaptonuria. The spectrophotometric assay described is amenable to high-throughput screening and can be readily implemented in a drug discovery setting. The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers and scientists in this field. Further characterization of hits from the primary screen is essential to identify promising lead compounds for further development.

References

Commercial Sources and Applications of Stable Isotope-Labeled Homogentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for stable isotope-labeled homogentisate, along with detailed application notes and experimental protocols for its use in research and drug development. The information is designed to guide researchers in utilizing these powerful tools for accurate quantification and metabolic studies.

Commercial Availability of Stable Isotope-Labeled this compound

Stable isotope-labeled this compound, primarily as Homogentisic Acid-¹³C₆, is a critical internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis. Several reputable suppliers offer this compound, ensuring its accessibility for the research community.

Table 1: Commercial Suppliers of Homogentisic Acid-¹³C₆

SupplierProduct NameCAS NumberMolecular FormulaPurity/Isotopic Enrichment
BOC Sciences Homogentisic Acid-[13C6]1216468-48-2C₂¹³C₆H₈O₄98% (Chemical Purity); 95% atom ¹³C
Clinivex Homogentisic Acid-13C61216468-48-2C₂¹³C₆H₈O₄Not specified
Pharmaffiliates Homogentisic Acid-13C61216468-48-2C₂¹³C₆H₈O₄High Purity
CymitQuimica Homogentisic Acid-13C61216468-48-2C₂¹³C₆H₈O₄Not specified
LGC Standards Homogentisic Acid-13C61216468-48-2C₂¹³C₆H₈O₄Not specified

Note: Researchers should always consult the supplier's certificate of analysis for the most accurate and up-to-date product specifications.

Application Notes

Stable isotope-labeled this compound serves as an indispensable tool in various research applications, primarily centered around the study of tyrosine metabolism and the pathophysiology of diseases like alkaptonuria.

Quantitative Bioanalysis using Isotope Dilution Mass Spectrometry

The most prominent application of Homogentisic Acid-¹³C₆ is as an internal standard for the accurate quantification of endogenous homogentisic acid (HGA) in biological matrices such as plasma, serum, and urine.[1] The principle of isotope dilution mass spectrometry (ID-MS) relies on the addition of a known amount of the stable isotope-labeled standard to a sample. Because the labeled and unlabeled compounds are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization.[2] Any sample loss or variation in instrument response will affect both compounds equally, allowing for highly accurate and precise quantification by measuring the ratio of the analyte to the internal standard. This is particularly crucial for clinical research and diagnostic applications related to alkaptonuria, a genetic disorder characterized by the accumulation of HGA.[3]

Metabolic Flux Analysis

Homogentisic Acid-¹³C₆ can be used as a tracer to investigate the in vivo dynamics of tyrosine metabolism.[4] By introducing the labeled compound into a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic flux rates, providing insights into how metabolic networks are altered in disease states or in response to therapeutic interventions.[5] For instance, in vivo metabolic flux experiments in mouse models of alkaptonuria have utilized ¹³C₆-labeled HGA to confirm its biotransformation into other metabolites.[4]

Experimental Protocols

The following protocols provide a general framework for the use of Homogentisic Acid-¹³C₆ in research. It is important to note that specific parameters may require optimization based on the instrumentation and experimental goals.

Protocol for Quantification of Homogentisic Acid in Human Plasma/Serum by LC-MS/MS

This protocol is a composite based on methodologies described in the scientific literature for the analysis of HGA using a stable isotope-labeled internal standard.[1][6]

3.1.1. Materials and Reagents

  • Homogentisic Acid (analytical standard)

  • Homogentisic Acid-¹³C₆ (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma/serum (blank and study samples)

3.1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Homogentisic Acid and Homogentisic Acid-¹³C₆ in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the Homogentisic Acid primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (ISWS): Dilute the Homogentisic Acid-¹³C₆ primary stock solution with methanol to a final concentration of, for example, 1 µg/mL.

3.1.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, calibration standard, or quality control sample in a microcentrifuge tube, add 300 µL of the ISWS in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Homogentisic Acid: Precursor ion (m/z) 167.0 -> Product ion (m/z) 123.0

      • Homogentisic Acid-¹³C₆: Precursor ion (m/z) 173.0 -> Product ion (m/z) 129.0

    • Optimize collision energy and other source parameters for maximum signal intensity.

3.1.5. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of HGA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table 2: Example LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity Range 0.5 - 500 µmol/L
Intra-batch Precision (%CV) < 12%
Inter-batch Precision (%CV) < 12%
Intra-batch Accuracy (%) 94 - 108%
Inter-batch Accuracy (%) 88 - 108%
Data synthesized from published literature.[1]

Visualizations

Metabolic Pathway of Tyrosine Degradation

The following diagram illustrates the metabolic pathway leading to the formation and degradation of this compound.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP Tyrosine aminotransferase This compound This compound p_HPP->this compound p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate This compound->Maleylacetoacetate This compound 1,2-dioxygenase (Deficient in Alkaptonuria) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle

Caption: Tyrosine degradation pathway highlighting the role of this compound.

Experimental Workflow for HGA Quantification

The following diagram outlines the key steps in the quantification of homogentisic acid from biological samples using an internal standard.

HGA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Homogentisic Acid-¹³C₆ (Internal Standard) Sample->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

References

Application Notes and Protocols for Measuring Homogentisate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisate (HGA) is a key intermediate in the catabolic pathway of tyrosine. The accumulation of HGA is the hallmark of the rare genetic disorder Alkaptonuria (AKU), which is caused by a deficiency in the enzyme this compound 1,2-dioxygenase (HGD). In AKU, HGA accumulates in tissues, leading to ochronosis (a bluish-black discoloration of connective tissues) and debilitating arthritis. Cell culture models are invaluable tools for studying the pathophysiology of AKU and for the development of novel therapeutic strategies. Accurate and reliable measurement of HGA in cell culture supernatants and lysates is therefore crucial for this research.

These application notes provide detailed protocols for several established techniques to quantify HGA in cell culture samples, including enzymatic spectrophotometry, high-performance liquid chromatography (HPLC), and mass spectrometry-based methods. The advantages and disadvantages of each method are discussed to help researchers choose the most appropriate technique for their specific experimental needs.

Tyrosine Catabolism Pathway and the Role of this compound

The breakdown of the amino acid tyrosine involves a series of enzymatic steps. A defect in the HGD enzyme disrupts this pathway, leading to the accumulation of this compound.

Tyrosine_Catabolism Tyrosine Tyrosine HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase This compound This compound HPPA->this compound 4-hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate This compound->Maleylacetoacetate this compound 1,2-dioxygenase (HGD) (Deficient in AKU) Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle

Caption: The catabolic pathway of tyrosine, highlighting the accumulation of this compound in Alkaptonuria due to HGD deficiency.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different methods for HGA quantification.

MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Linear RangePrecision (CV%)Key AdvantagesKey Disadvantages
Enzymatic Spectrophotometry Not explicitly stated, but sensitiveNot explicitly statedGoodHigh specificity, simple instrumentationRequires specific enzyme, potential for interference
HPLC-UV LOQ: ~20 µM[1]0.02 - 0.8 mmol/L[1]< 20%[1]Robust, good for higher concentrationsModerate sensitivity, potential for co-eluting interferences
HPLC-ECD LOD: 1.2 ng/mL (S/N=3)[2][3]4.2 - 168 ng/mL[2][3]< 1.9%[2][3]Very high sensitivityRequires specialized detector, potential for electrode fouling
GC-MS IDL: 3.82 µg/L, LLOQ: 12.7 µg/L[4]1 - 100 ng/µL[4]3 - 10%[4]High specificity and sensitivityRequires derivatization, more complex sample preparation
LC-MS/MS High sensitivity (not specified for HGA)Wide (not specified for HGA)Typically < 15%High specificity and sensitivity, high throughputExpensive instrumentation, requires expertise

Experimental Protocols

Enzymatic Spectrophotometric Assay

This method relies on the specific conversion of HGA to maleylacetoacetate by the enzyme this compound 1,2-dioxygenase (HGD), which results in an increase in absorbance at 330 nm.[5]

Experimental Workflow:

Spectrophotometry_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay cluster_measurement Measurement Sample Cell Culture Supernatant Mix Mix Sample, Buffer & HGD Sample->Mix HGD HGD Enzyme Solution HGD->Mix Buffer Reaction Buffer Buffer->Mix Incubate Incubate at 30°C Mix->Incubate Spectro Measure Absorbance at 330 nm Incubate->Spectro HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Quantification Sample Cell Culture Supernatant Centrifuge Centrifuge to remove debris Sample->Centrifuge Filter Filter through 0.22 µm filter Centrifuge->Filter Inject Inject sample onto C18 column Filter->Inject Elute Elute with mobile phase Inject->Elute Detect UV Detection at 292 nm Elute->Detect Quantify Quantify using standard curve Detect->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Sample Cell Culture Supernatant Precipitate Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject onto LC column Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry (MS/MS) Ionize->Analyze Quantify Quantify using stable isotope-labeled internal standard Analyze->Quantify

References

In Vitro Models for Studying Homogentisate-Induced Ochronosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaptonuria (AKU) is a rare autosomal recessive disorder characterized by the deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD). This enzymatic defect leads to the accumulation of homogentisic acid (HGA), which polymerizes into a dark pigment that deposits in connective tissues, a condition known as ochronosis. Ochronotic arthropathy, a severe and early-onset form of osteoarthritis, is the most debilitating manifestation of AKU. To investigate the pathophysiology of HGA-induced ochronosis and to screen potential therapeutic agents, robust in vitro models are indispensable. These models provide a controlled environment to dissect the molecular mechanisms underlying cellular damage and pigment formation.

This document provides detailed application notes and protocols for establishing and utilizing in vitro models of this compound-induced ochronosis, primarily focusing on chondrocyte and other relevant cell-line-based systems.

Application Notes

In vitro models are crucial for elucidating the cellular and molecular events triggered by HGA accumulation. Key applications include:

  • Investigating Pathogenic Mechanisms: Studying the role of oxidative stress, inflammation, autophagy, and apoptosis in HGA-induced chondrocyte damage.[1][2][3]

  • Drug Screening and Efficacy Testing: Evaluating the potential of novel therapeutic compounds to prevent or reverse ochronotic pigmentation and its downstream cellular effects.

  • Biomarker Discovery: Identifying and validating soluble or cell-associated biomarkers for disease progression and therapeutic response.

  • Understanding Pigment Formation: Elucidating the biochemical pathways involved in the polymerization of HGA into ochronotic pigment.[4]

Cell Line Selection

The choice of cell line is critical for modeling specific aspects of ochronosis.

  • Immortalized Human Chondrocyte Cell Lines (e.g., C20/A4): These are highly relevant for studying chondrocyte-specific responses to HGA, as cartilage is the primary tissue affected in ochronotic arthropathy.[1][2] They provide a reliable and reproducible system, overcoming the limitations of primary cell availability and donor variability.[1]

  • Osteosarcoma Cell Lines (e.g., MG63, SaOS-2, TE85): These cell lines have also been successfully used to model ochronosis, demonstrating dose-dependent pigment deposition and cellular toxicity in response to HGA.[5][6]

  • Primary Human Tenocytes: Useful for studying the effects of HGA on tendons, another connective tissue affected in AKU.[7]

Experimental Protocols

Protocol 1: Induction of Ochronosis in Chondrocyte Monolayer Culture

This protocol describes the induction of an ochronotic phenotype in an immortalized human chondrocyte cell line (C20/A4) by treatment with HGA.

Materials:

  • Immortalized human chondrocyte cell line (C20/A4)

  • DMEM/Ham's F-12 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin (P/S)

  • L-Glutamine

  • Homogentisic acid (HGA) (Sigma-Aldrich)

  • Deionized water

  • 6-well culture plates

  • Sterile consumables (pipettes, tubes, etc.)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture C20/A4 chondrocytes in DMEM/Ham's F-12 supplemented with 10% FBS, 1% P/S, and 1% L-Glutamine at 37°C in a humidified atmosphere of 5% CO2.[2]

  • HGA Stock Solution Preparation: Prepare a 10 mM HGA stock solution by dissolving HGA in deionized water. Sterilize by filtration.[2]

  • Cell Seeding: Seed C20/A4 cells into 6-well plates at a density that allows for long-term culture (e.g., 1 x 10^5 cells/well). Allow cells to adhere and reach approximately 70-80% confluency.

  • HGA Treatment: Dilute the HGA stock solution in the complete culture medium to achieve the desired final concentrations. A range of concentrations from 0.033 mM to 1 mM can be used to mimic the HGA levels found in AKU patients.[2][5] A commonly used concentration for inducing significant pigmentation and cellular effects is 0.1 mM to 0.33 mM.[2][5][8]

  • Long-Term Culture: Culture the cells in the HGA-containing medium for an extended period, typically 1 to 2 weeks, to allow for the development of the ochronotic phenotype.[2] Change the medium every two days.[2]

  • Endpoint Analysis: After the treatment period, cells can be harvested for various downstream analyses, including quantification of pigment deposition, assessment of cell viability, and analysis of molecular markers.

Protocol 2: Quantification of Ochronotic Pigment Deposition

This protocol outlines two common staining methods for the detection and semi-quantification of ochronotic pigment in cultured cells.

A. Schmorl's Staining

Schmorl's stain is effective in identifying melanin-like pigments, including the ochronotic pigment, which appears as blue or green granules.[2][5]

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Schmorl's reagent (freshly prepared): 1% ferric chloride and 1% potassium ferricyanide mixed in a 3:1 ratio.

  • Nuclear Fast Red counterstain

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

  • Microscope

Procedure:

  • Fixation: Wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Staining: Incubate the cells with freshly prepared Schmorl's reagent for 10 minutes.

  • Washing: Wash thoroughly with distilled water.

  • Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.

  • Dehydration and Mounting: Dehydrate the samples through an ethanol series, clear with xylene, and mount on microscope slides using a suitable mounting medium.

  • Imaging: Observe the stained cells under a light microscope. Ochronotic pigment will appear as blue-green granules.

B. Fontana-Masson Staining

Fontana-Masson stain is specific for melanin and melanin-like pigments, which appear as black deposits.[9]

Materials:

  • Cells cultured on glass coverslips

  • PBS

  • 4% PFA

  • Ammoniacal silver solution (Fontana-Masson)

  • 0.1% Gold chloride solution

  • 5% Sodium thiosulfate solution

  • Nuclear Fast Red counterstain

  • Ethanol series

  • Xylene

  • Mounting medium

  • Microscope

Procedure:

  • Fixation and Washing: Fix and wash cells as described for Schmorl's staining.

  • Silver Impregnation: Incubate the cells in ammoniacal silver solution in the dark for 60 minutes at 56-60°C.

  • Washing: Wash with distilled water.

  • Toning: Tone with 0.1% gold chloride solution for 10 minutes.

  • Washing: Wash with distilled water.

  • Fixing: Treat with 5% sodium thiosulfate for 5 minutes.

  • Washing: Wash with distilled water.

  • Counterstaining, Dehydration, and Mounting: Proceed as described for Schmorl's staining.

  • Imaging: Observe under a light microscope. Ochronotic pigment will appear as black granules.

Data Presentation

The following tables summarize quantitative data from various studies on in vitro models of ochronosis.

Table 1: Effects of HGA on Cell Viability and Pigment Deposition

Cell LineHGA Concentration (mM)Treatment DurationEffect on Cell ViabilityPigment DepositionReference
Rabbit Articular Chondrocytes0.05Not SpecifiedSubstantial growth inhibitionNot Specified[10]
Human Articular Chondrocytes0.05Not SpecifiedSubstantial growth inhibitionNot Specified[10]
Human Fibroblasts>0.05Not SpecifiedLess sensitive than chondrocytesNot Specified[10]
C20/A4 Human Chondrocytes0.12 weeksSelected for experimentsPresent[2]
C20/A4 Human Chondrocytes0.066 - 0.12 weeksNot SpecifiedObserved[9][11]
MG63, SaOS-2, TE85 Osteosarcoma0.033 - 0.33Not SpecifiedInhibition of cell growthDose-related deposition[5][6]
MG63, SaOS-2, TE85 Osteosarcoma1Not SpecifiedSevere cell toxicityNot Specified[5][6]
C20/A4 Human Chondrocytes0.3310 daysSignificant decreaseSignificant increase[8]

Table 2: HGA-Induced Cellular and Molecular Changes

Cell LineHGA Concentration (mM)Treatment DurationCellular/Molecular EffectReference
C20/A4 Human ChondrocytesNot SpecifiedNot SpecifiedIncreased ROS and lipid peroxidation[1]
C20/A4 Human ChondrocytesNot SpecifiedNot SpecifiedIncreased nitric oxide, iNOS, and COX-2[1]
C20/A4 Human ChondrocytesNot SpecifiedNot SpecifiedAmyloid fibril formation (Congo red staining)[1]
C20 Human ChondrocytesNot SpecifiedLong-termDecrease in free total thiols[2]
C20 Human ChondrocytesNot SpecifiedChronicDecreased autophagy, activation of chondroptosis[3][11]
MG63 Osteosarcomaup to 0.33Not SpecifiedStimulation of type I collagen synthesis[5][6]
C20/A4 Human Chondrocytes0.33Not SpecifiedIncreased pigment with IL-6 (1 ng/ml)[8]

Visualizations

Signaling Pathways and Experimental Workflows

HGA_Induced_Chondrocyte_Pathology HGA-Induced Chondrocyte Pathology HGA Homogentisic Acid (HGA) Chondrocyte Chondrocyte HGA->Chondrocyte OxidativeStress Oxidative Stress (↑ ROS, ↓ Thiols) Chondrocyte->OxidativeStress induces Inflammation Inflammation (↑ NO, iNOS, COX-2, IL-6) Chondrocyte->Inflammation induces Pigment Ochronotic Pigment Deposition Chondrocyte->Pigment leads to ECM ECM Alteration (↑ Collagen I) Chondrocyte->ECM alters AutophagyDys Autophagy Dysregulation OxidativeStress->AutophagyDys leads to Chondroptosis Chondroptosis (Cell Death) OxidativeStress->Chondroptosis promotes Inflammation->AutophagyDys contributes to AutophagyDys->Chondroptosis promotes Amyloid Amyloid Fibril Formation Pigment->Amyloid co-localizes with

Caption: Key pathological events in chondrocytes induced by HGA.

In_Vitro_Ochronosis_Workflow Experimental Workflow for In Vitro Ochronosis Model cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Culture Chondrocytes CellSeeding 3. Seed Cells CellCulture->CellSeeding HGAPrep 2. Prepare HGA Solution HGATreatment 4. Treat with HGA (e.g., 0.1 mM, 2 weeks) HGAPrep->HGATreatment CellSeeding->HGATreatment PigmentQuant 5a. Pigment Quantification (Schmorl's/Fontana-Masson) HGATreatment->PigmentQuant Viability 5b. Cell Viability Assay HGATreatment->Viability Molecular 5c. Molecular Analysis (ROS, Cytokines, etc.) HGATreatment->Molecular

Caption: Workflow for inducing and analyzing in vitro ochronosis.

Biochemical_Pathway_Ochronosis Biochemical Pathway of Ochronosis Tyrosine Tyrosine HGA Homogentisic Acid (HGA) Tyrosine->HGA metabolism HGD_Deficiency HGD Enzyme Deficiency (AKU) HGA->HGD_Deficiency BQA Benzoquinone Acetic Acid (BQA) HGA->BQA oxidation HGD_Deficiency->HGA accumulation Polymerization Polymerization BQA->Polymerization Pigment Ochronotic Pigment Polymerization->Pigment Deposition Deposition Pigment->Deposition Tissue Connective Tissue (Cartilage) Tissue->Deposition Ochronosis Ochronosis Deposition->Ochronosis

Caption: Simplified biochemical pathway leading to ochronosis in AKU.

References

Application Notes and Protocols for the Use of Homogentisate in Vitamin E Biofortification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, a group of lipid-soluble compounds known as tocochromanols, is an essential antioxidant in human and animal diets. It is synthesized exclusively by photosynthetic organisms. Biofortification, the process of increasing the nutritional value of crops, represents a key strategy to combat micronutrient deficiencies. Homogentisate (HGA) is a critical precursor in the biosynthesis of all vitamin E forms, providing the aromatic chromanol head group.[1][2] The availability of HGA within the plant cell is a major rate-limiting step for tocochromanol production.[3] Consequently, modulating the intracellular HGA pool is a primary target for vitamin E biofortification.

While the most significant increases in plant vitamin E content have been achieved through genetic engineering—either by upregulating HGA synthesis genes (e.g., p-hydroxyphenylpyruvate dioxygenase, HPPD) or by downregulating HGA catabolism genes (e.g., this compound 1,2-dioxygenase, HGO)—the exogenous application of HGA offers a direct method to study its impact on the vitamin E pathway.[3] These notes provide detailed protocols for the proposed exogenous application of HGA to plants and for the subsequent analysis of vitamin E content.

Signaling Pathways and Experimental Logic

The biosynthesis of vitamin E begins with the condensation of this compound (HGA) with a prenyl pyrophosphate side chain. The type of side chain determines the class of vitamin E produced: phytyl pyrophosphate (PDP) for tocopherols and geranylgeranyl pyrophosphate (GGDP) for tocotrienols. This crucial first step is catalyzed by the enzymes this compound Phytyltransferase (HPT) and this compound Geranylgeranyl Transferase (HGGT), respectively. By supplying an external source of HGA, researchers can potentially bypass the endogenous limitations on its synthesis and drive a greater flux through the vitamin E pathway.

G cluster_shikimate Shikimate Pathway / Tyrosine Metabolism cluster_MEP MEP Pathway cluster_Tocopherol Vitamin E Synthesis (in Plastid) Tyrosine L-Tyrosine HPP 4-hydroxyphenylpyruvate Tyrosine->HPP TAT HGA This compound (HGA) HPP->HGA HPPD MPBQ MPBQ HGA->MPBQ HPT MGGBQ MGGBQ HGA->MGGBQ HGGT GGDP GGDP PDP PDP GGDP->PDP GGR GGDP->MGGBQ PDP->MPBQ gammaT γ-Tocopherol MPBQ->gammaT TC alphaT α-Tocopherol (High Activity) gammaT->alphaT γ-TMT gammaT3 γ-Tocotrienol MGGBQ->gammaT3 TC alphaT3 α-Tocotrienol gammaT3->alphaT3 γ-TMT Exogenous_HGA Exogenous HGA Application Exogenous_HGA->HGA

Vitamin E Biosynthesis Pathway and Point of HGA Intervention.

Data Presentation

Table 1: Effect of Exogenous this compound Application on Vitamin E Content in Plant Cell Culture

This table summarizes the available quantitative data from studies involving the direct application of HGA to plant cells.

Plant SystemHGA Concentration (mg/L)Treatment DurationAnalyzed IsomerFold Increase in Vitamin EReference
Sunflower (Helianthus annuus) Cell Culture100 - 200Not Specifiedα-Tocopherol~1.3
Table 2: Examples of Vitamin E Increase via Genetic Biofortification (Endogenous HGA Upregulation)

For comparative purposes, this table shows the significant increases in vitamin E achieved by genetically modifying the HGA pool. These results represent the potential upper limit that exogenous application strategies aim to approach.

Plant SpeciesGenetic ModificationTissueAnalyzed FractionFold Increase in Vitamin EReference
Soybean (Glycine max)GmHGO1 gene deletion (reduced HGA catabolism)SeedTotal Tocopherols~2
Soybean (Glycine max)GmHGO1 gene deletion (reduced HGA catabolism)SeedTotal Tocotrienols~27
ArabidopsisOverexpression of HPT1 (downstream of HGA)LeafTotal Tocopherols~4.4[2]
ArabidopsisOverexpression of HPT1SeedTotal Tocopherols1.4 (40% increase)[2]
ArabidopsisCo-expression of HPPD and TyrA (increased HGA synthesis)LeafTotal Vitamin E~10-15

Experimental Protocols

Protocol 1: Preparation and Application of this compound to Whole Plants

Note: Exogenous application of HGA to whole plants is not a widely documented technique. This protocol is an adapted methodology based on general agronomic practices and the known chemical properties of HGA. Optimization will be required for specific plant species and experimental conditions.

1.1. Materials

  • Homogentisic acid (HGA) powder (CAS No. 451-13-8)

  • Ascorbic acid (Vitamin C)

  • Deionized water

  • Hydrochloric acid (HCl) or Potassium hydroxide (KOH) for pH adjustment

  • 0.22 µm syringe filter

  • Non-ionic surfactant (e.g., Tween® 20 or Silwet™ L-77) for foliar spray

  • Pressurized sprayer or hand mister

  • Watering can for soil drench

1.2. Preparation of Stabilized HGA Stock Solution (e.g., 10 g/L) Homogentisic acid is prone to auto-oxidation, especially in solutions with a neutral or alkaline pH, resulting in a brown coloration. To ensure stability, prepare a fresh, acidic stock solution.

  • Weigh 1 g of HGA powder and 0.2 g of ascorbic acid (as an antioxidant).

  • Add to ~80 mL of deionized water while stirring.

  • Adjust the pH to 4.0-5.0 using dilute HCl. HGA is more stable at acidic pH.

  • Once fully dissolved, bring the final volume to 100 mL with deionized water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in a foil-wrapped bottle at 4°C for up to one week.

1.3. Method A: Foliar Spray Application

  • Prepare Working Solution: Dilute the 10 g/L HGA stock solution to the desired final concentration (e.g., starting range of 100-500 mg/L) in deionized water.

  • Add Surfactant: Add a non-ionic surfactant to the working solution (e.g., 0.01-0.05% v/v Tween® 20) to ensure even leaf coverage.

  • Application: Spray the solution onto the plant foliage until runoff is just beginning to occur. Ensure thorough coverage of both the adaxial (top) and abaxial (bottom) leaf surfaces.

  • Control Group: Spray control plants with a solution containing deionized water, ascorbic acid, and surfactant, with the pH adjusted to match the HGA solution.

  • Timing: Apply the spray during the cooler parts of the day (early morning or late evening) to minimize evaporation and enhance absorption.

  • Frequency: Apply every 7-10 days. The optimal frequency and plant developmental stage for application should be determined empirically.

1.4. Method B: Soil Drench Application

  • Prepare Working Solution: Dilute the 10 g/L HGA stock solution to the desired final concentration (e.g., starting range of 100-500 mg/L) in deionized water or a hydroponic nutrient solution.

  • Application: Apply a standard volume of the working solution directly to the soil or growing medium at the base of each plant. The volume should be sufficient to moisten the root zone without causing excessive drainage.

  • Control Group: Apply an equal volume of the control solution (water and ascorbic acid, pH-matched) to control plants.

  • Frequency: Apply every 7-10 days, potentially in place of a regular watering, to ensure uptake by the root system.

G cluster_app Application Method (Repeat as needed) start Start: Plant Growth (Control vs. Treatment Groups) prep Prepare Stabilized HGA Solution (Acidic pH, Ascorbic Acid) start->prep foliar Foliar Spray (with Surfactant) prep->foliar drench Soil Drench prep->drench harvest Harvest Plant Tissue (e.g., Leaves, Seeds) at desired time points foliar->harvest drench->harvest analysis Analyze Vitamin E Content (See Protocol 2) harvest->analysis end End: Compare Vitamin E Levels (Treatment vs. Control) analysis->end

Workflow for Exogenous HGA Application and Analysis.
Protocol 2: Extraction and HPLC Analysis of Tocochromanols (Vitamin E)

This protocol describes a standard method for the extraction and quantification of tocopherols and tocotrienols from plant leaf tissue using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

2.1. Materials

  • Liquid nitrogen

  • Mortar and pestle or bead homogenizer

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol, Acetonitrile, Isopropanol (HPLC grade)

  • Potassium hydroxide (KOH)

  • Pyrogallol or Butylated hydroxytoluene (BHT) as antioxidant

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • HPLC system with a fluorescence detector and a normal-phase silica or reverse-phase C18 column.

  • Tocopherol and tocotrienol standards (α, β, γ, δ isomers)

2.2. Sample Preparation and Extraction

  • Harvesting: Harvest 100-200 mg of fresh leaf tissue. Immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead homogenizer.

  • Direct Extraction (for low-fat tissues like leaves):

    • Transfer the powdered tissue (~100 mg) to a centrifuge tube.

    • Add 2 mL of hexane containing 0.01% BHT.

    • Vortex vigorously for 1 minute, then sonicate for 10 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Carefully transfer the upper hexane supernatant to a new tube.

    • Repeat the extraction on the pellet with another 2 mL of hexane.

    • Pool the supernatants.

  • Saponification and Extraction (for high-fat tissues like seeds):

    • Transfer ~200 mg of powdered tissue to a glass tube with a screw cap.

    • Add 2 mL of ethanol containing 1% pyrogallol. Vortex to mix.

    • Add 200 µL of 60% (w/v) aqueous KOH.

    • Flush the tube with nitrogen gas, cap tightly, and incubate in a 70°C water bath for 45 minutes with occasional vortexing.[1]

    • Cool the tube on ice. Add 2 mL of saturated NaCl solution and 4 mL of hexane.

    • Vortex vigorously for 2 minutes to extract the non-saponifiable lipids (containing vitamin E).

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer to a new tube.

    • Repeat the hexane extraction and pool the supernatants.

  • Drying and Reconstitution:

    • Dry the pooled hexane extract under a gentle stream of nitrogen gas or using a rotary evaporator.

    • Reconstitute the dried lipid residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2.3. HPLC-FLD Analysis

  • Chromatographic Conditions (Example Normal-Phase):

    • Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of hexane and a polar modifier, such as 1,4-dioxane or isopropanol (e.g., Hexane:Isopropanol 99.5:0.5 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 295 nm, Emission at 330 nm.

  • Quantification:

    • Prepare a series of standard solutions of α, β, γ, and δ-tocopherol and -tocotrienol of known concentrations.

    • Generate a calibration curve for each isomer by plotting peak area against concentration.

    • Identify and quantify the isomers in the plant extracts by comparing their retention times and peak areas to the standards.

    • Express results as µg of vitamin E isomer per gram of fresh or dry weight of tissue.

G cluster_extract Extraction Method start Start: Harvest and Freeze Plant Tissue (-80°C) homogenize Homogenize Frozen Tissue to a Fine Powder start->homogenize direct Direct Solvent Extraction (for Leaves) homogenize->direct sapon Saponification then Solvent Extraction (for Seeds) homogenize->sapon dry Pool Supernatants and Evaporate Solvent direct->dry sapon->dry recon Reconstitute in Mobile Phase and Filter (0.45 µm) dry->recon hplc Inject into HPLC-FLD System recon->hplc quant Identify and Quantify Isomers Using Standards and Calibration Curves hplc->quant end End: Calculate Vitamin E Content (µg/g tissue) quant->end

Workflow for Vitamin E Extraction and HPLC Analysis.

References

Application Notes and Protocols for the Isolation of Homogentisate from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisate (HGA), a key intermediate in the catabolism of tyrosine, is a critical biomarker for the rare genetic disorder Alkaptonuria (AKU). In individuals with AKU, the deficiency of the enzyme this compound 1,2-dioxygenase leads to the accumulation of HGA in various tissues and its excessive excretion in urine.[1][2][3] Accurate and reliable methods for the isolation and quantification of HGA from biological samples are paramount for the diagnosis, monitoring, and development of therapeutic interventions for AKU. These application notes provide detailed protocols for the isolation of this compound from plasma, urine, and tissue samples, along with quantitative data from various analytical methods.

Tyrosine Metabolism and the Role of this compound

Homogentisic acid is an intermediate product in the breakdown of the amino acids phenylalanine and tyrosine.[3] In a healthy individual, the enzyme this compound 1,2-dioxygenase metabolizes HGA into maleylacetoacetic acid.[2] However, in Alkaptonuria, a deficiency in this enzyme leads to the accumulation of HGA.[2] This accumulation and subsequent oxidation and polymerization of HGA into a melanin-like pigment leads to the characteristic symptoms of AKU, including dark urine, ochronosis (darkening of connective tissues), and severe arthritis.[1][4]

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Hydroxyphenylpyruvate 4-hydroxyphenylpyruvate Tyrosine->Hydroxyphenylpyruvate This compound This compound (HGA) Hydroxyphenylpyruvate->this compound HGD This compound 1,2-dioxygenase This compound->HGD Maleylacetoacetate Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate HGD->Maleylacetoacetate Block Block->Maleylacetoacetate Deficient in Alkaptonuria

Figure 1: Tyrosine metabolism pathway highlighting the role of this compound.

Sample Collection and Handling

Proper sample collection and handling are crucial for the accurate determination of HGA levels, as it is prone to oxidation, especially at alkaline pH.[5]

  • Plasma: Blood should be collected in EDTA-containing tubes. Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis.

  • Urine: For quantitative analysis, a 24-hour urine collection is preferred.[2] Samples should be acidified to a pH below 2.5 with concentrated sulfuric acid to preserve HGA.[2] All urine samples must be stored frozen.[2] Dried urine spots (DUS) on filter paper have also been shown to be a viable collection method, offering ease of collection and transport.[6] HGA in DUS is stable for at least two weeks.[6]

  • Tissue: Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until homogenization.

Quantitative Data Summary

The following tables summarize the quantitative data for various methods used to analyze this compound in biological samples.

Table 1: Quantitative Analysis of this compound in Plasma

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery RateReference
GC-MSLiquid-Liquid Extraction (LLE) with ethyl acetate, followed by trimethylsilyl (TMS) derivatization0.4 ng/µL4 ng/µL99-125% (intra-day), 95-115% (inter-day)[7][8]
GC-MS (Stable Isotope Dilution)Not specifiedNot specifiedNot specifiedNot specified[9]

Table 2: Quantitative Analysis of this compound in Urine

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery RateReference
Capillary ElectrophoresisDirect injection (no pretreatment)0.56 µg/mL1.85 µg/mLNot specified[10][11]
HPLC-UVDilution with potassium phosphate bufferNot specifiedNot specified76.5–117.0% (from DUS)[6]
HPLC-ECDNot specified1.2 ng/mLNot specifiedNot specified[1]
GC-MSLiquid-Liquid Extraction3.82 µg/L (Instrumental)12.7 µg/L89%[12]

Experimental Protocols

The following are detailed protocols for the isolation of this compound from plasma, urine, and tissue samples.

Protocol 1: Isolation of this compound from Plasma using Liquid-Liquid Extraction for GC-MS Analysis

This protocol is based on a rapid analytical method that avoids solid-phase extraction.[7][8]

Materials:

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., a stable isotope-labeled HGA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA with 10% TMCS to the dried extract.

  • Incubation: Tightly cap the tube and heat at 80°C for 5 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative of HGA.[7][8]

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Isolation of this compound from Urine for HPLC Analysis

This protocol is adapted for the analysis of HGA in urine samples, including those collected as dried urine spots.[6]

Materials:

  • Potassium phosphate buffer (10 mmol/L, pH 5.5)

  • Methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV or electrochemical detection

Procedure for Liquid Urine:

  • Sample Preparation: Thaw the frozen urine sample.

  • Pre-treatment: Heat the urine sample at 56°C for 30 minutes.[6]

  • Dilution: Dilute the pre-treated urine 1:30 with 10 mmol/L potassium phosphate buffer, pH 5.5.[6]

  • Centrifugation: Centrifuge the diluted sample at 13,000 x g for 10 minutes to pellet any precipitates.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis.

Procedure for Dried Urine Spots (DUS):

  • Spot Excision: Punch out the dried urine spot from the filter paper.

  • Elution: Place the punched spot into a microcentrifuge tube and add a suitable volume of elution solvent (e.g., methanol or the initial mobile phase of the HPLC method).

  • Vortexing: Vortex the tube for 15-30 minutes to elute the HGA from the paper.

  • Centrifugation: Centrifuge the tube to pellet the filter paper.

  • Analysis: Transfer the eluate to an HPLC vial for analysis.

Protocol 3: Isolation of this compound from Tissue Samples

This protocol provides a general framework for the extraction of small molecules like HGA from tissue. This is a generalized protocol that may require optimization depending on the tissue type.

Materials:

  • Lysis/Homogenization Buffer (e.g., 10 mM Tris pH 7.4, 150 mM NaCl, 1% Triton X-100)[13]

  • Tissue homogenizer (e.g., Dounce homogenizer, Potter-Elvehjem homogenizer, or bead beater)[14][15]

  • Microcentrifuge tubes

  • Centrifuge

  • Protein precipitation solution (e.g., cold acetonitrile)

Procedure:

  • Tissue Weighing: Weigh the frozen tissue sample.

  • Homogenization:

    • Add ice-cold lysis buffer to the tissue. A general recommendation is 500 µL of buffer per 100 mg of tissue.[16]

    • Homogenize the tissue on ice until no visible chunks remain. For hard tissues, bead beating or a polytron homogenizer may be necessary.[14][15]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 13,000-16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[13][16]

  • Supernatant Collection: Carefully collect the supernatant, which contains the tissue lysate.

  • Protein Precipitation (optional but recommended for cleaner samples):

    • To the supernatant, add 3 volumes of cold acetonitrile.[17]

    • Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed for 10 minutes at 4°C.

  • Final Extract: Transfer the supernatant to a clean tube. This extract can then be dried down and reconstituted in a suitable solvent for analysis by LC-MS, GC-MS (after derivatization), or other methods.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and analysis of this compound from biological samples.

Homogentisate_Isolation_Workflow cluster_sample_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma LLE Liquid-Liquid Extraction Plasma->LLE Urine Urine Dilution Direct Dilution Urine->Dilution Tissue Tissue Homogenization Homogenization & Protein Precipitation Tissue->Homogenization GCMS GC-MS (with derivatization) LLE->GCMS HPLC HPLC-UV/ECD Dilution->HPLC CE Capillary Electrophoresis Dilution->CE LCMS LC-MS/MS Homogenization->LCMS Data Data Analysis & Quantification GCMS->Data LCMS->Data HPLC->Data CE->Data

Figure 2: General workflow for this compound isolation and analysis.

Conclusion

The protocols and data presented provide a comprehensive guide for the isolation and quantification of this compound from various biological matrices. The choice of method will depend on the specific research question, available instrumentation, and the required sensitivity and throughput. Careful adherence to sample handling procedures is essential to ensure the integrity of the results. These methods are valuable tools for the clinical diagnosis of Alkaptonuria and for research aimed at understanding its pathophysiology and developing novel therapies.

References

Application Notes and Protocols for Real-Time Homogentisate Monitoring Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaptonuria (AKU) is a rare, autosomal recessive metabolic disorder characterized by the deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD).[1][2] This deficiency leads to the accumulation of homogentisic acid (HGA), an intermediate in the catabolism of tyrosine and phenylalanine, in various tissues.[3][4] The subsequent oxidation and polymerization of HGA into a melanin-like pigment results in ochronosis, a bluish-black discoloration of connective tissues, leading to debilitating arthritis and other systemic complications.[1][5] Real-time monitoring of HGA levels is crucial for understanding the pathophysiology of AKU, for the development and evaluation of novel therapies, and for personalized patient management.

These application notes provide a comprehensive overview and detailed protocols for the development of a biosensor for the real-time monitoring of this compound. Three potential biosensor designs are discussed: a whole-cell biosensor, an electrochemical enzymatic biosensor, and an optical enzymatic biosensor.

This compound Metabolism and its Role in Alkaptonuria

This compound is a key intermediate in the degradation pathway of the aromatic amino acids tyrosine and phenylalanine.[6] In healthy individuals, the enzyme this compound 1,2-dioxygenase (HGD), primarily found in the liver and kidneys, catalyzes the cleavage of the aromatic ring of HGA to form maleylacetoacetate.[6][7] This is a critical step in the pathway that ultimately yields fumarate and acetoacetate, which can then enter central metabolic pathways.

In individuals with Alkaptonuria, a genetic defect in the HGD gene leads to a non-functional or deficient HGD enzyme.[2] Consequently, HGA cannot be further metabolized and accumulates in the body, leading to its excretion in the urine, which darkens upon standing, and its deposition in connective tissues.[1][8]

Homogentisate_Metabolism Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase This compound This compound (HGA) HPP->this compound 4-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate Maleylacetoacetate This compound->Maleylacetoacetate This compound 1,2-Dioxygenase (HGD) (Deficient in Alkaptonuria) Ochronotic_Pigment Ochronotic Pigment (in Alkaptonuria) This compound->Ochronotic_Pigment Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase TCA_Cycle Central Metabolism Fumarate_Acetoacetate->TCA_Cycle

Figure 1: this compound metabolic pathway and the defect in Alkaptonuria.

Existing Methods for this compound Detection

Several analytical methods are currently employed for the quantification of HGA in biological samples. The most common techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] While highly sensitive and specific, these methods are laboratory-based, time-consuming, and not suitable for real-time monitoring. A whole-cell biosensor for HGA has also been reported, offering a simpler and potentially portable alternative.[11][12]

Data Presentation: Comparison of this compound Detection Methods
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Whole-Cell Biosensor
Principle Chromatographic separation followed by electrochemical or UV detection.Chromatographic separation followed by mass spectrometric detection.Genetically engineered microorganisms that produce a detectable signal (e.g., fluorescence) in the presence of HGA.
Linear Range 4.2 - 168 ng/mL[1]1 - 100 ng/µL[13]Not explicitly stated, but responsive up to at least 160 µM.[11]
Limit of Detection (LOD) 1.2 ng/mL[1]0.4 ng/µL[13]3.9 µM[11][12]
Response Time Minutes to hours (including sample preparation).Minutes to hours (including sample preparation).30 minutes to hours.[11]
Sample Type Urine, Plasma.[1][9]Urine, Plasma.[10][13]Spiked urine samples.[11]
Real-Time Monitoring NoNoPotentially, with further development.
Cost High (instrumentation and consumables).Very High (instrumentation and consumables).Low (materials and reagents).
Advantages High sensitivity and specificity.[1]High sensitivity and specificity, structural confirmation.[10]High specificity, low cost, potential for miniaturization.[11]
Disadvantages Requires extensive sample preparation, laboratory-based.Requires derivatization, complex instrumentation, laboratory-based.Slower response time, potential for cellular toxicity, requires cell culture.

Proposed Biosensor Designs for Real-Time Monitoring

To address the need for continuous HGA monitoring, we propose the development of enzymatic biosensors based on electrochemical or optical transduction mechanisms. These approaches offer the potential for rapid, sensitive, and real-time detection in a portable format.

Biosensor_Components cluster_0 Biorecognition Element cluster_1 Transducer cluster_2 Signal Output Enzyme This compound 1,2-Dioxygenase (HGD) Electrochemical Electrochemical (e.g., Screen-Printed Electrode) Enzyme->Electrochemical Electrochemical Reaction Optical Optical (e.g., Fluorometer) Enzyme->Optical Optical Change Current Current Change Electrochemical->Current Fluorescence Fluorescence Change Optical->Fluorescence Analyte This compound (HGA) Analyte->Enzyme

Figure 2: Logical relationship of the proposed biosensor components.
Electrochemical Enzymatic Biosensor

This biosensor design utilizes the enzyme this compound 1,2-dioxygenase (HGD) immobilized on an electrode surface. The enzymatic reaction consumes HGA and oxygen, and the change in concentration of an electroactive species can be monitored amperometrically.

Principle: HGA is electroactive and can be directly oxidized at an electrode. However, the presence of other phenolic compounds in biological samples can cause interference.[14] By using HGD, the specificity is greatly enhanced. The enzymatic reaction of HGD with HGA consumes oxygen. A Clark-type oxygen electrode can be used to measure the decrease in oxygen concentration, which is proportional to the HGA concentration.

Electrochemical_Workflow A 1. Electrode Preparation (e.g., Screen-Printed Carbon Electrode) B 2. HGD Enzyme Immobilization (e.g., Covalent Bonding) A->B C 3. Introduction of Sample (Containing this compound) B->C D 4. Enzymatic Reaction (HGA + O2 -> Maleylacetoacetate) C->D E 5. Amperometric Detection (Measures O2 consumption) D->E F 6. Signal Proportional to This compound Concentration E->F

Figure 3: Experimental workflow for the electrochemical biosensor.
Optical Enzymatic Biosensor

This design also employs the HGD enzyme. The reaction can be coupled to a change in fluorescence, providing an optical readout.

Principle: The enzymatic reaction consumes HGA. A fluorescent probe that is quenched by HGA can be used. As HGA is consumed by the HGD-catalyzed reaction, the quenching is reduced, leading to an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the initial HGA concentration.

Optical_Workflow A 1. Prepare Reaction Mixture (Buffer, HGD Enzyme, Fluorescent Probe) B 2. Add Sample (Containing this compound) A->B C 3. Enzymatic Reaction (HGA is consumed) B->C D 4. Fluorescence Measurement (Increase in fluorescence is monitored) C->D E 5. Rate of Fluorescence Change Proportional to this compound Concentration D->E

Figure 4: Experimental workflow for the optical biosensor.

Experimental Protocols

Protocol for Electrochemical Biosensor Development

Materials:

  • Screen-printed carbon electrodes (SPCEs)

  • This compound 1,2-dioxygenase (HGD) from a recombinant source

  • Glutaraldehyde solution (2.5% in phosphate buffer)

  • Bovine Serum Albumin (BSA)

  • Phosphate buffer saline (PBS), pH 7.4

  • Homogentisic acid standards

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Cleaning and Activation:

    • Clean the SPCEs by rinsing with deionized water and ethanol, then dry under a stream of nitrogen.

    • Electrochemically activate the working electrode by cycling the potential between -0.5 V and +1.5 V in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained. Rinse thoroughly with deionized water.

  • Enzyme Immobilization (Covalent Attachment):

    • Drop-cast 5 µL of a 2.5% glutaraldehyde solution onto the working electrode surface and allow it to dry for 1 hour at room temperature. This creates aldehyde functional groups for covalent bonding.

    • Prepare a solution of HGD enzyme (e.g., 1 mg/mL) in PBS.

    • Drop-cast 5 µL of the HGD solution onto the glutaraldehyde-modified electrode and incubate in a humid chamber for 2 hours at 4°C to allow for covalent bond formation.

    • To block any remaining active aldehyde groups, add 5 µL of 1% BSA solution and incubate for 30 minutes.

    • Rinse the electrode gently with PBS to remove any unbound enzyme and BSA.

    • Store the enzyme-modified electrode at 4°C when not in use.

  • Electrochemical Measurement:

    • Set up a three-electrode system with the HGD-modified SPCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Add a known volume of air-saturated PBS to the electrochemical cell.

    • Apply a constant potential of -0.6 V (for oxygen reduction) and record the baseline current until it stabilizes.

    • Inject a known concentration of this compound standard solution into the cell and record the decrease in current as oxygen is consumed by the enzymatic reaction.

    • The difference in current before and after the addition of HGA is proportional to the HGA concentration.

    • Generate a calibration curve by plotting the change in current against different concentrations of HGA.

Protocol for Optical (Fluorescence-Based) Biosensor Development

Materials:

  • Recombinant this compound 1,2-dioxygenase (HGD)

  • Fluorescent probe sensitive to phenolic compounds (e.g., a quantum dot-based probe or a fluorescent dye whose fluorescence is quenched by HGA)

  • Homogentisic acid standards

  • Phosphate buffer, pH 7.4

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HGD enzyme in phosphate buffer.

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of HGA standard solutions of known concentrations in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • HGD enzyme solution (to a final concentration optimized for the assay)

      • Fluorescent probe solution (to a final concentration optimized for the assay)

    • Initiate the reaction by adding the HGA standard or unknown sample to the wells.

    • Immediately place the microplate in a fluorometric microplate reader.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths appropriate for the chosen fluorescent probe.

    • Monitor the increase in fluorescence intensity over time (kinetic read). The rate of fluorescence increase will be proportional to the rate of HGA consumption.

    • Calculate the initial rate of reaction (V₀) for each HGA concentration from the linear portion of the kinetic curve.

  • Data Analysis:

    • Generate a calibration curve by plotting the initial rate of reaction (V₀) against the corresponding HGA concentration.

    • Determine the concentration of HGA in unknown samples by interpolating their V₀ values on the calibration curve.

Conclusion

The development of a real-time biosensor for this compound holds significant promise for advancing the understanding and management of Alkaptonuria. The proposed electrochemical and optical biosensor designs offer potential for rapid, sensitive, and continuous monitoring. The detailed protocols provided herein serve as a starting point for researchers to develop and optimize these biosensors for clinical and research applications. Further work will be required to validate these biosensors in complex biological matrices and to integrate them into portable, user-friendly devices for real-time, point-of-care monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Auto-oxidation of Homogentisate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with homogentisate, preventing its auto-oxidation in solution is critical for obtaining accurate and reproducible experimental results. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you maintain the stability of your this compound solutions.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Solution turns brown/dark Auto-oxidation of this compound to benzoquinoneacetic acid and subsequent polymerization.This is a primary indicator of oxidation. Implement the preventative measures outlined in the FAQs and Experimental Protocols below. The rate of color change is dependent on pH, temperature, and oxygen exposure.
Inconsistent experimental results Degradation of this compound stock solution over time.Prepare fresh this compound solutions for each experiment. If storage is necessary, follow the storage protocols provided below. Use of an appropriate antioxidant is highly recommended.
Precipitate forms in the solution Polymerization of oxidized this compound.Discard the solution. This indicates a high level of oxidation. Review your solution preparation and storage procedures to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the auto-oxidation of this compound?

A1: The auto-oxidation of this compound is primarily influenced by three main factors:

  • pH: The rate of auto-oxidation increases significantly at physiological pH and above.[1][2] Solutions with a pH of 6.0 show no color change for longer periods compared to solutions at pH 8.0, which turn brown.

  • Oxygen: The presence of molecular oxygen is essential for the auto-oxidation process.[1][2]

  • Temperature: Higher temperatures accelerate the rate of auto-oxidation.[1]

Q2: How can I visually assess the oxidation of my this compound solution?

A2: A fresh, unoxidized solution of this compound is colorless. As auto-oxidation occurs, the solution will gradually turn a yellowish-brown color, which will darken over time as pigmented polymers are formed. The darkening of urine from patients with alkaptonuria upon standing is a classic sign of this process.

Q3: What are the most effective chemical stabilizers to prevent this compound auto-oxidation?

A3: Several types of chemical stabilizers can be used:

  • Reducing Agents: These compounds directly inhibit the formation of the oxidized product, benzoquinoneacetic acid. Effective reducing agents include:

    • Ascorbic acid (Vitamin C)[1][3]

    • NADH[1]

    • Reduced glutathione (GSH)[1]

    • N-acetylcysteine (NAC)[4]

  • Antioxidants: These molecules can scavenge the free radicals generated during auto-oxidation. Studies have shown the efficacy of:

    • Phytic acid[5]

    • Taurine[5]

    • Ferulic acid[5]

    • Lipoic acid[5]

It is important to note that while ascorbic acid is a potent inhibitor, it can also act as a pro-oxidant under certain conditions, potentially stimulating the production of reactive oxygen species.[1] The combination of N-acetylcysteine (NAC) and ascorbic acid has been shown to be particularly effective.[4]

Q4: What is the optimal pH for storing a this compound solution?

A4: To minimize auto-oxidation, this compound solutions should be maintained at an acidic pH. A pH of 6.0 or lower is recommended for short-term storage and during experiments whenever feasible. The rate of oxidation is significantly lower in acidic conditions compared to neutral or alkaline pH.

Q5: How should I store my this compound solutions?

A5: For optimal stability, this compound solutions should be:

  • Prepared fresh before use whenever possible.

  • Stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term).

  • Protected from light.

  • Acidified to a pH of 6.0 or below.

  • Supplemented with an antioxidant or reducing agent as described in the protocols below.

Quantitative Data on this compound Stability

The following table summarizes the key factors affecting the rate of this compound auto-oxidation.

Factor Condition Effect on Auto-oxidation Rate Reference
pH Physiological pH and aboveIncreased rate[1][2]
pH 6.0Significantly reduced rate
Temperature Increased temperatureIncreased rate[1]
Oxygen Presence of O₂Essential for the reaction[1][2]
Reducing Agents Ascorbic Acid, NADH, GlutathioneInhibition[1]
Antioxidants NAC, Phytic Acid, Taurine, etc.Inhibition[4][5]
Metal Ions Fe³⁺-EDTACatalyzes hydroxyl radical formation[1]
ManganeseStimulates auto-oxidation[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution stabilized with ascorbic acid.

Materials:

  • Homogentisic acid (HGA) powder

  • Ascorbic acid

  • Deionized water (degassed)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Degas Water: To minimize dissolved oxygen, degas deionized water by boiling it for 15-20 minutes and then allowing it to cool to room temperature under a nitrogen or argon stream. Alternatively, use a vacuum pump for 30 minutes.

  • Prepare Ascorbic Acid Solution: Prepare a 100 mM stock solution of ascorbic acid in the degassed deionized water.

  • Weigh this compound: In a sterile tube, weigh out the required amount of homogentisic acid to prepare a 10 mM solution.

  • Dissolve this compound: Add the degassed deionized water to the this compound powder to approximately 90% of the final volume.

  • Add Stabilizer: Add the 100 mM ascorbic acid stock solution to the this compound solution to a final concentration of 1 mM.

  • Adjust pH: Carefully adjust the pH of the solution to 6.0 using 0.1 M HCl or 0.1 M NaOH.

  • Final Volume: Bring the solution to the final desired volume with degassed deionized water.

  • Storage: Aliquot the solution into amber-colored microcentrifuge tubes, flush with nitrogen or argon gas before capping, and store at -80°C.

Protocol 2: Spectrophotometric Assay to Monitor this compound Oxidation

This assay allows for the quantitative monitoring of this compound auto-oxidation by measuring the increase in absorbance due to the formation of pigmented products.

Materials:

  • This compound solution (prepared as in Protocol 1 or as required for the experiment)

  • Buffer solution of desired pH (e.g., phosphate buffer)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture containing the this compound solution in the desired buffer. A typical starting concentration for monitoring oxidation is in the range of 0.1 to 1 mM.

  • Blank Measurement: Use the buffer solution without this compound as a blank.

  • Initial Reading: Immediately after preparing the reaction mixture, take an initial absorbance reading at a wavelength between 400-450 nm.

  • Time-Course Measurement: Take subsequent absorbance readings at regular time intervals (e.g., every 5, 10, or 30 minutes) over the desired experimental duration.

  • Data Analysis: Plot the absorbance values against time to visualize the kinetics of auto-oxidation. The rate of oxidation can be determined from the initial slope of this curve.

Visualizations

Homogentisate_Auto_Oxidation This compound This compound BQA Benzoquinoneacetic Acid This compound->BQA Auto-oxidation (+ O2) ROS Reactive Oxygen Species (O2•−, H2O2, •OH) This compound->ROS Polymers Pigmented Polymers (Ochronotic Pigment) BQA->Polymers Polymerization Prevention_of_Auto_Oxidation cluster_conditions Controlling Factors cluster_inhibitors Chemical Inhibition pH Low pH (≤ 6.0) This compound This compound Solution Stability pH->this compound Temp Low Temperature (e.g., 4°C) Temp->this compound Oxygen Low Oxygen (Degassing) Oxygen->this compound Reducing_Agents Reducing Agents (e.g., Ascorbic Acid, NAC) Reducing_Agents->this compound Antioxidants Antioxidants (e.g., Phytic Acid, Taurine) Antioxidants->this compound Oxidation Auto-oxidation

References

troubleshooting poor peak shape of homogentisate in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of homogentisate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter with the peak shape of this compound in your chromatography experiments.

Issue 1: My this compound peak is tailing.

  • Question: What causes my this compound peak to tail and how can I fix it?

    Answer: Peak tailing for an acidic compound like this compound is a common issue in reverse-phase chromatography.[1][2][3] It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[1][4] Here are the primary causes and solutions:

    • Inappropriate Mobile Phase pH: Homogentisic acid has a strongly acidic pKa of approximately 3.57.[5] If the mobile phase pH is close to this value, you will have a mixture of the ionized and non-ionized forms of the acid, which can lead to peak tailing.[2][6]

      • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of this compound.[6][7] A mobile phase pH of around 2.5 to 3.0 is often a good starting point to ensure the analyte is in a single, un-ionized form.[8] This can be achieved by using a buffer such as a phosphate or formate buffer.[9]

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can be deprotonated and interact with polar functional groups on the this compound molecule, causing tailing.[1][4]

      • Solution: Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, minimizing secondary interactions.[10] Alternatively, consider a column with a different stationary phase chemistry that is less prone to such interactions.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[8]

      • Solution: Reduce the injection volume or dilute your sample and re-inject. If the tailing improves, you were likely overloading the column.

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[8]

      • Solution: First, try flushing the column with a strong solvent. If that doesn't work, you can try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

Issue 2: My this compound peak is fronting.

  • Question: Why is my this compound peak fronting and what should I do?

    Answer: Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still occur.[11][12] The most likely causes are related to the sample and column conditions.[11][12]

    • Column Overload: Injecting a highly concentrated sample can lead to peak fronting.[11][12]

      • Solution: Dilute your sample or reduce the injection volume. This is the most common and easily correctable cause of peak fronting.[12]

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[11]

      • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than your mobile phase.

    • Poorly Packed Column or Void Formation: A void at the head of the column or an issue with the column packing can disrupt the sample band as it enters the column, leading to peak distortion.[11]

      • Solution: This is a physical problem with the column itself.[3] If you suspect a void, you can try reversing the column and washing it. However, in most cases, the column will need to be replaced.

Issue 3: I'm seeing split peaks for this compound.

  • Question: What would cause my this compound peak to split into two?

    Answer: A split peak can be indicative of several problems, from sample preparation to hardware issues.

    • Co-eluting Interference: You may have another compound in your sample that has a very similar retention time to this compound.

      • Solution: Alter the chromatographic conditions to try and resolve the two peaks. You can try changing the mobile phase composition, gradient slope, or temperature. If available, using a mass spectrometer can help identify if there is a co-eluting species.

    • Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to a split peak.

      • Solution: Ensure your sample solvent is fully miscible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself.

    • Clogged Frit or Column Void: A partial blockage of the inlet frit or a channel in the column packing can cause the sample band to split as it enters the column.

      • Solution: Try back-flushing the column to dislodge any particulates on the frit. If this does not resolve the issue, the column may need to be replaced.

Issue 4: My retention time for this compound is not reproducible.

  • Question: Why does the retention time of my this compound peak keep shifting?

    Answer: Unstable retention times are often due to a lack of equilibration, changes in the mobile phase, or temperature fluctuations.

    • Insufficient Column Equilibration: If you are running a gradient, the column needs to be properly re-equilibrated to the initial conditions before the next injection.

      • Solution: Ensure your equilibration time is sufficient. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

    • Mobile Phase pH Drift: If your mobile phase is not adequately buffered, its pH can change over time, especially with the absorption of atmospheric CO2. This will affect the ionization state of this compound and thus its retention time.

      • Solution: Use a buffer in your mobile phase and prepare it fresh daily. Ensure the buffer has sufficient capacity for your analysis.

    • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

      • Solution: Use a column oven to maintain a constant and consistent temperature for your column.

    • This compound Instability: Homogentisic acid can be unstable and may oxidize or polymerize, especially at room temperature or higher.[13] This degradation can potentially lead to shifts in retention time.

      • Solution: Keep your samples cool (e.g., in a refrigerated autosampler) and analyze them as soon as possible after preparation. Consider adding an antioxidant to your sample if stability issues persist.

Data Presentation

The following table summarizes key parameters for the analysis of this compound.

ParameterRecommended Value/RangeRationale
Column Type C18, high-purity, end-cappedMinimizes secondary interactions with residual silanols.
Mobile Phase pH 2.5 - 3.0Ensures this compound (pKa ≈ 3.57) is in its non-ionized form, leading to better peak shape and retention.[5][7]
Buffer System Phosphate or FormateProvides good buffering capacity in the desired pH range.[9]
Buffer Concentration 20-50 mMSufficient to maintain a stable pH without causing precipitation or excessive backpressure.[6]
Sample Solvent Mobile Phase or a weaker solventAvoids peak distortion caused by solvent mismatch.
Column Temperature 25-40 °C (controlled)Ensures reproducible retention times.
Sample Storage 4 °C, protected from lightThis compound can be unstable at warmer temperatures.[13]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example: pH 2.8 Phosphate Buffer)

  • Prepare the Buffer:

    • Weigh out the appropriate amount of monobasic sodium phosphate to make a 50 mM solution in HPLC-grade water.

    • Adjust the pH to 2.8 using phosphoric acid.

    • Filter the buffer solution through a 0.22 µm or 0.45 µm filter to remove any particulates.

  • Prepare the Mobile Phase:

    • Mix the prepared buffer with the organic modifier (e.g., methanol or acetonitrile) at the desired ratio for your method.

    • Degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases.

Protocol 2: Column Flushing and Equilibration

  • Column Flushing (for a new column or after storage):

    • Flush the column with 100% organic modifier (e.g., methanol or acetonitrile) for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

    • Gradually introduce the mobile phase, starting with a high organic composition and slowly decreasing to your initial conditions.

  • Column Equilibration (before a sequence of injections):

    • Pump the initial mobile phase through the column for at least 15-20 minutes or until a stable baseline is achieved.

    • For gradient methods, ensure the re-equilibration step at the end of each run is long enough (typically 5-10 column volumes).

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows for troubleshooting poor peak shape of this compound.

Troubleshooting_Peak_Tailing start Observe Peak Tailing q1 Is Mobile Phase pH ~1.5-2 units below pKa (3.57)? start->q1 s1 Adjust mobile phase pH to 2.5 - 3.0 with a buffer. q1->s1 No q2 Are you using a modern, end-capped C18 column? q1->q2 Yes s1->q2 s2 Switch to a high-purity, end-capped column. q2->s2 No q3 Is the sample concentration low? q2->q3 Yes s2->q3 s3 Dilute the sample or reduce injection volume. q3->s3 No end Symmetrical Peak q3->end Yes s3->end

Caption: Troubleshooting workflow for peak tailing of this compound.

Troubleshooting_Peak_Fronting start Observe Peak Fronting q1 Is the sample highly concentrated? start->q1 s1 Dilute sample or reduce injection volume. q1->s1 Yes q2 Is the sample solvent stronger than the mobile phase? q1->q2 No end Symmetrical Peak s1->end s2 Dissolve sample in mobile phase or a weaker solvent. q2->s2 Yes q3 Is the column old or showing signs of degradation? q2->q3 No s2->end s3 Replace the column. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for peak fronting of this compound.

References

Technical Support Center: Optimizing Homogentisate Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of homogentisate (HGA) extraction from biological tissues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from tissues?

A1: The main difficulties in extracting HGA from tissues include:

  • High Polarity: HGA is a small, polar molecule, making it highly soluble in aqueous environments but challenging to separate from other polar cellular components.

  • Instability: HGA is susceptible to oxidation and polymerization, particularly in neutral to alkaline conditions (pH > 7.0), which can lead to its degradation during the extraction process. This process is accelerated by exposure to light and higher temperatures.

  • Matrix Effects: Tissues are complex matrices containing proteins, lipids, and other metabolites that can interfere with extraction efficiency and subsequent analysis, particularly with mass spectrometry.

  • Low Abundance: In non-alkaptonuria models or tissues other than cartilage in advanced disease, the endogenous concentration of HGA may be low, necessitating a highly efficient extraction and sensitive analytical method.

Q2: Which solvent system is optimal for HGA extraction?

A2: Due to its polar nature, polar solvents are necessary for HGA extraction. Effective solvent systems for small polar metabolites like HGA include:

  • Methanol/Water Mixtures: A solution of 80% methanol in water is a common starting point. This mixture is effective at precipitating proteins while solubilizing small polar molecules.

  • Acidified Solvents: The inclusion of a small amount of acid (e.g., 0.1-1% formic acid) in the extraction solvent can improve the stability and recovery of acidic compounds like HGA by keeping them in a neutral, less polar form.

Q3: How can I prevent the degradation of HGA during sample preparation?

A3: To minimize HGA degradation, the following precautions are recommended:

  • Maintain Low Temperatures: All extraction steps should be performed on ice or at 4°C to reduce the rate of oxidation.

  • Use Pre-chilled Solvents: All solvents should be pre-chilled to -20°C.

  • Control pH: Use a slightly acidic extraction buffer to maintain HGA in its more stable protonated form.

  • Work Quickly: Minimize the time between tissue homogenization and final analysis.

  • Protect from Light: Perform extractions in a location with subdued lighting or use amber-colored tubes to prevent light-induced degradation.

Q4: What is the most effective method for homogenizing tissues for HGA extraction?

A4: The choice of homogenization method depends on the tissue type:

  • Soft Tissues (e.g., liver, kidney): Dounce or Potter-Elvehjem homogenizers can be effective.

  • Hard or Connective Tissues (e.g., cartilage, skin): Bead beating or cryogenic grinding with a mortar and pestle under liquid nitrogen is recommended for effective cell disruption.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No HGA Recovery Inappropriate Solvent Polarity: The solvent may not be polar enough to efficiently solubilize HGA.Switch to a more polar solvent system, such as 80% methanol. Consider adding a small percentage of formic acid to the solvent.
Insufficient Tissue Homogenization: Incomplete cell lysis can trap HGA within the tissue matrix.Ensure complete tissue disruption. For tough tissues, pre-grinding in liquid nitrogen is advised. Optimize bead size, material, and homogenization time for bead beaters.
Analyte Degradation: HGA may have degraded due to heat, inappropriate pH, or prolonged extraction time.Re-process samples, ensuring they are kept on ice at all times. Use pre-chilled, slightly acidic solvents and minimize the duration of the extraction.
Poor Reproducibility Between Replicates Inconsistent Homogenization: Variable disruption between samples leads to different extraction yields.Standardize the homogenization process with consistent tissue-to-bead and tissue-to-solvent ratios, and uniform duration and power settings.
Inaccurate Pipetting: Small errors in solvent volumes can cause significant concentration differences.Use calibrated pipettes and prepare a master mix of the extraction solvent, including any internal standards.
Sample Heterogeneity: Different sections of an organ can have varying metabolic profiles.If possible, homogenize the entire tissue sample before weighing aliquots for extraction.
High Signal Variability in LC-MS Analysis Matrix Effects: Co-extracted lipids, salts, or other metabolites can cause ion suppression or enhancement.Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction. Optimize the chromatographic separation to resolve HGA from interfering compounds.
Precipitation in Final Extract: The sample may not be fully solubilized in the reconstitution solvent.Ensure the reconstitution solvent is compatible with the initial mobile phase of your LC method. Centrifuge the final extract and transfer the supernatant to a new vial before analysis.

Data Presentation: Comparison of Extraction Solvents

While specific quantitative data for HGA extraction from tissues is not widely published, the following table provides a framework for evaluating different solvent systems. Researchers should perform validation experiments to determine the optimal method for their specific tissue type and analytical platform.

Extraction SolventExpected AdvantagesExpected DisadvantagesRecommended ForKey Validation Parameters
80% Methanol Excellent protein precipitation; good recovery for a broad range of polar metabolites; simple protocol.May not efficiently extract HGA bound to proteins or lipids.General-purpose screening, high-throughput workflows.Recovery, reproducibility, matrix effect.
75% Acetonitrile / 25% Water Strong protein precipitation; can provide cleaner extracts than methanol.Acetonitrile is a stronger organic solvent and may not be optimal for highly polar HGA.Targeted quantification where matrix effects are a concern.Recovery, matrix effect, linearity.
80% Methanol with 0.1% Formic Acid Increased HGA stability; improved extraction efficiency for acidic compounds.Potential for esterification of some metabolites if stored for extended periods.Quantitative analysis of HGA, especially at low concentrations.Recovery, stability, reproducibility.
Two-Phase (e.g., Methanol/Chloroform/Water) Simultaneously separates polar and non-polar metabolites; removes interfering lipids.More complex and time-consuming protocol; potential for analyte loss at the interface.Metabolomic studies requiring broad metabolite coverage.Recovery in the polar phase, reproducibility.

Experimental Protocols

Protocol 1: Single-Phase Extraction with 80% Methanol

This protocol is a general method for the extraction of polar metabolites, including HGA, from soft tissues.

Materials:

  • Frozen tissue sample

  • 80% Methanol in water (pre-chilled to -20°C)

  • Bead-beating tubes (2 mL) with stainless steel or ceramic beads

  • Homogenizer (e.g., bead beater)

  • Refrigerated centrifuge

  • Vacuum centrifuge

Procedure:

  • Preparation: Prepare 80% methanol in water and pre-chill to -20°C. If using an internal standard, spike it into the extraction solvent at a known concentration.

  • Sample Weighing: On dry ice, weigh 20-50 mg of frozen tissue into a pre-chilled 2 mL bead-beating tube. Record the exact weight.

  • Solvent Addition: Add 1 mL of cold 80% methanol to the tube, maintaining a solvent-to-tissue ratio of 20:1 to 50:1 (v/w).

  • Homogenization: Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 45 seconds at medium-high speed), resting the samples in an ice bath for 1 minute between cycles to prevent heating.

  • Protein Precipitation: Incubate the homogenate at -20°C for 1 hour to facilitate protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube without disturbing the pellet.

  • Solvent Evaporation: Dry the supernatant completely in a vacuum centrifuge with no heat applied.

  • Reconstitution: Reconstitute the dried metabolite pellet in a volume of solvent appropriate for your analytical method (e.g., 100 µL of 50:50 Methanol:Water for LC-MS analysis).

  • Final Centrifugation: Centrifuge the reconstituted sample one last time (14,000 x g for 5 min at 4°C) to remove any remaining particulates and transfer the supernatant to an autosampler vial.

Protocol 2: Determination of Extraction Efficiency

This protocol helps determine the percentage of HGA recovered from the tissue in a single extraction versus the total amount present.

Procedure:

  • Perform the initial extraction as described in Protocol 1 (Steps 1-7) and save the supernatant (Extract 1).

  • To the remaining tissue pellet, add another 1 mL of fresh, cold 80% methanol.

  • Vortex vigorously for 2 minutes and then repeat the centrifugation step (Protocol 1, Step 6).

  • Collect the supernatant (Extract 2).

  • Repeat steps 2-4 one more time to obtain Extract 3.

  • Analyze the HGA concentration in all three extracts.

  • Calculate the Extraction Efficiency (EE) as follows: EE (%) = [HGA in Extract 1] / ([HGA in Extract 1] + [HGA in Extract 2] + [HGA in Extract 3]) * 100

An extraction efficiency of >85-90% is generally considered good for a single extraction step.

Visualizations

Tyrosine Metabolism Pathway

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate TAT This compound This compound (HGA) p_Hydroxyphenylpyruvate->this compound HPPD Maleylacetoacetate Maleylacetoacetate This compound->Maleylacetoacetate HGD (Deficient in Alkaptonuria) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate GSTZ1 Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle

Caption: Tyrosine degradation pathway highlighting the position of this compound (HGA).

Experimental Workflow for HGA Extraction

Extraction_Workflow Start Start: Frozen Tissue Sample Weigh Weigh 20-50 mg on Dry Ice Start->Weigh Homogenize Add Cold 80% Methanol & Homogenize (Bead Beater) Weigh->Homogenize Precipitate Incubate at -20°C (Protein Precipitation) Homogenize->Precipitate Centrifuge1 Centrifuge at 14,000 x g Precipitate->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry Evaporate to Dryness (Vacuum Centrifuge) Collect->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Analyze LC-MS/MS Analysis Centrifuge2->Analyze

Caption: General experimental workflow for this compound extraction from tissues.

Technical Support Center: Spectrophotometric Homogentisate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectrophotometric assays to measure homogentisate (HGA).

Frequently Asked Questions (FAQs)

Q1: What are the common types of spectrophotometric assays for this compound?

A1: There are two primary spectrophotometric methods for quantifying this compound:

  • Direct UV-Vis Spectrophotometry: This method relies on the intrinsic ultraviolet (UV) absorbance of HGA. It is a simpler and more rapid method but is more susceptible to interference from other UV-absorbing compounds in the sample matrix.

  • Enzymatic Spectrophotometry: This method utilizes the highly specific enzyme this compound 1,2-dioxygenase, which catalyzes the oxidation of HGA to maleylacetoacetate. The formation of the product is monitored by an increase in absorbance at a specific wavelength. This method is generally more accurate and less prone to interference. A particularly robust version of this assay uses this compound dioxygenase from the fungus Aspergillus nidulans.[1]

Q2: What is the principle of the enzymatic assay using Aspergillus nidulans this compound dioxygenase?

A2: The enzymatic assay is based on the specific conversion of this compound to maleylacetoacetate by this compound 1,2-dioxygenase. This reaction involves the cleavage of the aromatic ring of HGA. The product, maleylacetoacetate, has a strong absorbance at a wavelength where HGA has minimal absorbance, allowing for sensitive and specific quantification. The enzyme from Aspergillus nidulans is highly specific for HGA and is not significantly competed by structurally similar molecules such as phenylacetate, its hydroxy derivatives, phenylalanine, tyrosine, phenylpyruvate, or gentisate.[1]

Q3: What are the primary sources of interference in spectrophotometric this compound assays?

A3: Interference can arise from several sources, depending on the assay type:

  • For Direct UV-Vis Spectrophotometry:

    • Spectral Overlap: Other aromatic compounds present in biological samples (e.g., tyrosine, tryptophan, uric acid) can have overlapping absorption spectra with HGA, leading to artificially high readings.

    • Matrix Effects: Components of the sample matrix, such as proteins and other small molecules in urine or plasma, can scatter light or absorb in the UV range, causing background interference.

  • For Enzymatic Spectrophotometry:

    • Enzyme Inhibitors: Substances that inhibit the activity of this compound dioxygenase will lead to an underestimation of the HGA concentration.

    • Reducing Agents: Strong reducing agents, such as high concentrations of ascorbic acid (Vitamin C), can interfere with the oxidative reaction, potentially leading to inaccurate results.

    • Particulate Matter: Suspended particles in the sample can cause light scattering and increase baseline absorbance.

Q4: How can I minimize interference in my this compound assay?

A4: Several strategies can be employed:

  • Sample Preparation:

    • Filtration/Centrifugation: To remove particulate matter, centrifuge your samples and use the supernatant, or filter the sample through a 0.22 µm or 0.45 µm filter.

    • Dilution: Diluting the sample can minimize the concentration of interfering substances and reduce matrix effects.[2]

    • Blank Correction: Always use a proper blank solution that contains all the components of your reaction mixture except the analyte (HGA) or the enzyme.

  • Assay Conditions:

    • pH Control: Ensure the assay is performed at the optimal pH for the enzyme (pH 6.5-7.0 for Aspergillus nidulans this compound dioxygenase).[1]

    • Temperature Control: Maintain a constant and optimal temperature throughout the assay to ensure consistent enzyme activity.

  • Choice of Method:

    • When working with complex biological samples, the enzymatic assay is highly recommended over direct UV spectrophotometry due to its superior specificity.[1]

Troubleshooting Guides

Issue 1: Inaccurate or Non-Reproducible Results
Potential Cause Recommended Solution
Instrument Instability Allow the spectrophotometer to warm up for at least 30 minutes before use. Ensure the light source is stable.
Cuvette Mismatch or Contamination Use clean, scratch-free quartz cuvettes for UV measurements. Use a matched pair of cuvettes for blank and sample measurements, and always place them in the same orientation in the cuvette holder.
Pipetting Errors Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accurate and precise dispensing of reagents and samples.
Sample Degradation HGA can oxidize and polymerize over time, especially at alkaline pH. Prepare samples fresh and store them protected from light and at a slightly acidic pH if not used immediately.
Reagent Instability Store enzymes and other reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles of enzyme stocks. Prepare working solutions fresh daily.
Issue 2: High Background Absorbance
Potential Cause Recommended Solution
Contaminated Reagents or Water Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents. Prepare fresh buffers and reagent solutions.
Particulate Matter in the Sample Centrifuge samples at high speed (e.g., >10,000 x g for 10 minutes) and use the clear supernatant. Alternatively, filter the sample through a 0.22 µm syringe filter.
Matrix Effects from Biological Samples Dilute the sample with the assay buffer. If interference persists, consider a sample clean-up step such as solid-phase extraction (SPE).
Spectral Overlap (Direct UV Method) If using direct UV spectrophotometry, scan the absorbance spectrum of your sample and compare it to a pure HGA standard. If significant overlap from other compounds is suspected, switch to the more specific enzymatic assay.
Issue 3: Low or No Signal in Enzymatic Assay
Potential Cause Recommended Solution
Inactive Enzyme Verify the storage conditions and expiration date of the enzyme. Test the enzyme activity with a known positive control (a standard solution of HGA).
Presence of Enzyme Inhibitors See the table of potential inhibitors below. If an inhibitor is suspected, try diluting the sample to reduce its concentration. If the inhibitor is a metal ion, the addition of a specific chelator might be possible, but this should be validated carefully.
Incorrect Assay pH Prepare fresh buffer and verify its pH. The optimal pH for Aspergillus nidulans this compound dioxygenase is between 6.5 and 7.0.[1]
Substrate Concentration Out of Range If the HGA concentration is too low, it may be below the detection limit of the assay. If it is too high, it can lead to substrate inhibition or rapid depletion of co-substrates (e.g., oxygen). Dilute or concentrate the sample as needed.

Quantitative Data on Potential Interferences

The following tables summarize potential interfering substances and their effects. Note that specific interference levels can be method- and matrix-dependent.

Table 1: Potential Inhibitors of this compound 1,2-Dioxygenase

Substance Potential Effect Mechanism of Interference Mitigation Strategy
Ascorbic Acid (High Conc.) Negative Interference (Underestimation of HGA)Acts as a reducing agent, potentially interfering with the oxidative reaction catalyzed by the dioxygenase.Use of ascorbate oxidase in the reagent mixture to eliminate ascorbic acid.[3] Sample dilution.
Halogenated HGA Analogues Competitive InhibitionThese compounds can bind to the active site of the enzyme, competing with the native substrate.This is more relevant in drug development settings. If co-administration of such compounds is expected, an alternative analytical method (e.g., LC-MS/MS) may be required.
Heavy Metal Ions Enzyme InactivationMetal ions can interact with critical amino acid residues in the enzyme, leading to a loss of activity.Addition of a chelating agent like EDTA might be considered, but its compatibility with the Fe(II)-dependent enzyme must be validated.

Table 2: Compounds with Potential for Spectral Overlap in Direct UV Spectrophotometry

Compound Approximate λmax (nm) Potential for Overlap with HGA (λmax ~292 nm) Comments
Homogentisic Acid (HGA) 292-The target analyte.
Uric Acid 230, 293HighA common component of urine with a significant absorbance peak near that of HGA.[4]
Tyrosine 274ModerateAromatic amino acid with absorbance in the UV range.
Tryptophan 280ModerateAromatic amino acid with a distinct absorbance peak.
Various Drugs and Metabolites VariableVaries depending on the drug's chemical structure.It is crucial to review the UV spectra of any co-administered drugs.

Experimental Protocols

Key Experiment: Enzymatic Spectrophotometric Assay for this compound

This protocol is based on the use of a crude preparation of this compound dioxygenase from Aspergillus nidulans.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.8.

  • This compound Stock Solution: 10 mM HGA in 0.01 M HCl. Store at -20°C. Prepare working standards by diluting the stock solution in the assay buffer.

  • Enzyme Preparation: A crude extract of Aspergillus nidulans mycelia containing this compound dioxygenase activity. The preparation method is described by Fernández-Cañón and Peñalva (1997).[1] The enzyme should be stored at -80°C in small aliquots.

2. Assay Procedure:

  • Set up the spectrophotometer to measure absorbance at 330 nm. The product of the reaction, maleylacetoacetate, has a high molar extinction coefficient at this wavelength.

  • In a 1 mL quartz cuvette, add:

    • 800 µL of Assay Buffer (50 mM Potassium Phosphate, pH 6.8).

    • 100 µL of the sample (urine, plasma, or other biological fluid, diluted as necessary in the assay buffer).

    • Mix gently by inverting the cuvette.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance.

  • To initiate the reaction, add 100 µL of the this compound dioxygenase enzyme preparation.

  • Immediately mix the contents of the cuvette by inverting it and start monitoring the increase in absorbance at 330 nm over time (e.g., every 15 seconds for 5 minutes).

  • The initial rate of the reaction (the linear portion of the absorbance vs. time curve) is proportional to the concentration of HGA in the sample.

  • A standard curve should be generated using known concentrations of HGA (e.g., 0, 10, 25, 50, 75, 100 µM) to quantify the amount of HGA in the samples.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Spectrophotometric Measurement cluster_analysis Data Analysis Sample Biological Sample (Urine, Plasma) Dilution Dilution & Filtration Sample->Dilution Mix Mix Sample/Standard with Buffer in Cuvette Dilution->Mix Enzyme Enzyme Preparation AddEnzyme Add Enzyme to Initiate Reaction Enzyme->AddEnzyme Buffer Assay Buffer Buffer->Mix Standard HGA Standards Standard->Mix Blank Read Baseline Absorbance (A_initial) Mix->Blank Blank->AddEnzyme Monitor Monitor Absorbance Increase at 330 nm AddEnzyme->Monitor Rate Calculate Initial Reaction Rate (ΔA/min) Monitor->Rate StdCurve Generate Standard Curve Rate->StdCurve Quantify Quantify HGA Concentration StdCurve->Quantify

Fig. 1: Experimental workflow for the enzymatic spectrophotometric this compound assay.

troubleshooting_logic cluster_reproducibility cluster_signal cluster_high_bg_solutions cluster_low_signal_solutions start Inaccurate Results? check_instrument Check Instrument: Warm-up, Calibration start->check_instrument Yes high_bg High Background? start->high_bg No check_cuvettes Check Cuvettes: Clean, Matched, Orientation check_instrument->check_cuvettes check_pipetting Verify Pipetting Accuracy check_cuvettes->check_pipetting low_signal Low/No Signal? high_bg->low_signal No clean_reagents Use High-Purity Reagents/Water high_bg->clean_reagents Yes check_enzyme Verify Enzyme Activity low_signal->check_enzyme Yes filter_sample Centrifuge/Filter Sample clean_reagents->filter_sample dilute_sample Dilute Sample to Reduce Matrix Effects filter_sample->dilute_sample check_inhibitors Suspect Inhibitors? (See Table 1) check_enzyme->check_inhibitors check_ph Verify Buffer pH check_inhibitors->check_ph

Fig. 2: A logical troubleshooting workflow for common issues in this compound assays.

References

Technical Support Center: Stabilizing Homogentisate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of homogentisate (HGA) during long-term storage is critical for reproducible and accurate experimental results. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered when working with HGA.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound (HGA) to degrade?

A1: The primary cause of HGA degradation is auto-oxidation, a process that is significantly influenced by several factors:

  • pH: HGA is more susceptible to oxidation in neutral to alkaline conditions. Solutions with a pH of 8.0 will turn brown, indicating degradation, while solutions at pH 6.0 and 7.0 show no immediate color change.[1][2]

  • Oxygen: The presence of molecular oxygen is essential for the auto-oxidation of HGA.[3]

  • Light: Exposure to light can accelerate the degradation process.

  • Temperature: Higher temperatures increase the rate of oxidation and polymerization.[4]

  • Metal Ions: The presence of metal ions can catalyze the oxidation of HGA.

Q2: What is the visual indicator of HGA degradation?

A2: The most common visual indicator of HGA degradation is a change in the solution's color, typically turning brown or black. This is due to the formation of melanin-like pigments through the oxidation and polymerization of HGA.[5][6]

Q3: What are the recommended storage conditions for HGA powder and stock solutions?

A3: For optimal stability, HGA powder and stock solutions should be stored under the following conditions:

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
Stock Solution-80°C6 months
Stock Solution-20°C1 month
Data sourced from MedChemExpress product information.[7]

It is also recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.[7]

Q4: What are the most effective stabilizers for HGA solutions?

A4: Antioxidants are the most effective stabilizers for preventing HGA oxidation. Commonly used stabilizers include:

  • Ascorbic Acid (Vitamin C): Ascorbic acid can inhibit the formation of benzoquinoneacetic acid, a product of HGA oxidation.[3] It has been shown to prevent the brown color change in HGA solutions, even at a pH of 8.0.[1][2]

  • N-acetylcysteine (NAC): NAC, especially in combination with ascorbic acid, has been shown to be effective in counteracting the negative effects of HGA in cell culture models.[8]

  • EDTA (Ethylenediaminetetraacetic acid): As a chelating agent, EDTA can help stabilize HGA by sequestering metal ions that may catalyze its oxidation.[8][9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Solution turns brown/black upon preparation or storage. Oxidation of HGA due to high pH, exposure to oxygen, light, or presence of metal ions.Prepare solutions using deoxygenated solvents. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Store solutions protected from light. Add an antioxidant such as ascorbic acid (see protocol below). Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants.
Precipitation observed in the HGA solution. HGA has limited solubility in aqueous solutions, especially at lower pH. The salt form of HGA may have different solubility characteristics.If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7] For long-term storage, consider preparing a stock solution in a suitable solvent like DMSO and diluting it into your aqueous buffer immediately before use.[7]
Inconsistent results in analytical assays (e.g., HPLC). Degradation of HGA in standards or samples. Interference of HGA with the assay chemistry.Prepare fresh standards for each experiment or use properly stored, stabilized standards. Verify the stability of HGA in your sample matrix under the specific analytical conditions. Be aware that HGA can interfere with certain enzymatic assays, such as those using a peroxidase reaction.[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution

This protocol describes the preparation of an HGA stock solution with ascorbic acid as a stabilizer.

Materials:

  • Homogentisic acid (powder)

  • Ascorbic acid

  • Deionized water (deoxygenated)

  • Phosphate buffer or Citrate buffer (e.g., 0.1 M, pH 6.0)

  • Nitrogen or Argon gas (optional)

Procedure:

  • Deoxygenate the Solvent: Sparge deionized water and the chosen buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Stabilizer Solution: Dissolve ascorbic acid in the deoxygenated buffer to a final concentration of 1 mM.

  • Dissolve HGA: Weigh the desired amount of HGA powder and dissolve it in the stabilizer-containing buffer to achieve the target concentration (e.g., 10 mM). Gentle vortexing may be required. If solubility is an issue, gentle warming or sonication can be attempted, though care should be taken to avoid excessive heat which can accelerate degradation.[7]

  • pH Adjustment: If necessary, adjust the pH of the final solution to the desired level (ideally pH 6.0-7.0 for better stability) using dilute acid or base.[12]

  • Storage: Filter-sterilize the solution through a 0.22 µm filter into sterile, light-protected tubes.[7] Aliquot the solution into single-use volumes to minimize freeze-thaw cycles.[7] Store at -80°C for up to 6 months or -20°C for up to 1 month.[7]

Protocol 2: Stability Testing of this compound Solutions

This protocol outlines a method to quantitatively assess the stability of HGA under different storage conditions.

Materials:

  • Prepared HGA solutions (with and without stabilizers)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • HGA analytical standard

Procedure:

  • Sample Preparation: Prepare multiple aliquots of your HGA solutions to be tested under various conditions (e.g., different temperatures, with/without stabilizers, different buffers).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial concentration of HGA.

  • Storage: Store the remaining aliquots under the desired experimental conditions (e.g., 4°C, -20°C, -80°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition and analyze it by HPLC.

  • Data Analysis: Quantify the HGA peak area at each time point and compare it to the initial (time zero) peak area to calculate the percentage of HGA remaining.

  • Data Presentation: Present the data in a table format, showing the percentage of HGA remaining at each time point for each storage condition.

Table of Expected Stability Data (Illustrative Example):

Storage ConditionStabilizer1 Week1 Month3 Months6 Months
4°CNone85%60%30%<10%
4°CAscorbic Acid (1 mM)98%90%75%50%
-20°CNone99%95%85%70%
-20°CAscorbic Acid (1 mM)>99%98%95%90%
-80°CNone>99%99%97%95%
-80°CAscorbic Acid (1 mM)>99%>99%99%98%

Note: This is an illustrative example. Actual stability will depend on the specific experimental conditions.

Visualizations

HGA_Degradation_Pathway HGA This compound (HGA) BQA Benzoquinoneacetic Acid (BQA) HGA->BQA Auto-oxidation (O2, high pH, metal ions) Polymer Melanin-like Polymer (Brown/Black Pigment) BQA->Polymer Polymerization

Figure 1. Simplified pathway of this compound degradation.

Stabilization_Workflow cluster_prep Solution Preparation cluster_storage Storage start Weigh HGA Powder deoxygenate Deoxygenate Solvent (e.g., N2 sparging) start->deoxygenate add_stabilizer Add Stabilizer (e.g., Ascorbic Acid) deoxygenate->add_stabilizer dissolve Dissolve HGA add_stabilizer->dissolve adjust_ph Adjust pH (6.0-7.0) dissolve->adjust_ph filter Filter Sterilize (0.22 µm) adjust_ph->filter aliquot Aliquot into Light-Protected Tubes filter->aliquot freeze Store at -80°C or -20°C aliquot->freeze

Figure 2. Experimental workflow for preparing stabilized HGA solutions.

References

Technical Support Center: Sensitive Detection of Homogentisate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of homogentisate (HGA) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of measuring this compound (HGA)?

A1: Measuring HGA is crucial for the diagnosis and monitoring of Alkaptonuria (AKU), a rare inherited metabolic disorder. In AKU, the deficiency of the enzyme this compound 1,2-dioxygenase leads to the accumulation of HGA in the body.[1][2][3] This accumulation can cause urine to darken upon exposure to air, joint and spinal arthritis, and pigmentation of connective tissues (ochronosis).[1][2][3] HGA levels are also monitored to evaluate the effectiveness of treatments aimed at reducing its production.

Q2: What are the most common analytical methods for the sensitive detection of HGA?

A2: Several methods are employed for the sensitive detection of HGA in biological samples, primarily urine and plasma. These include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available method for quantifying HGA.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for accurate quantification, especially at low concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard method, particularly for confirming a diagnosis of Alkaptonuria, which often requires derivatization of HGA to make it volatile.[2]

  • Capillary Electrophoresis (CE): An alternative technique with high separation efficiency and low sample volume requirements.[4][5][6]

  • Enzyme-based Biosensors: An emerging technology for rapid and specific HGA detection.

Q3: What are the best practices for urine sample collection and storage for HGA analysis?

A3: Proper sample handling is critical for accurate HGA measurement. Best practices include:

  • Collection: A 24-hour urine collection is often preferred to account for diurnal variations in HGA excretion.[7] For spot urine samples, a first-morning void is recommended.[8]

  • Preservation: Urine samples should be acidified to a pH below 2.5 using concentrated sulfuric acid to preserve HGA.[7]

  • Storage: Samples should be protected from light and stored frozen, ideally at -20°C or -80°C, to minimize degradation.[7][9] Multiple freeze-thaw cycles should be avoided.[9][10]

Q4: Can diet affect HGA levels?

A4: For individuals with normal enzyme function, diet has a negligible effect on HGA levels. However, in patients with Alkaptonuria, high-protein diets rich in tyrosine and phenylalanine can lead to increased HGA production.[8]

Q5: Does a single high HGA result confirm a diagnosis of Alkaptonuria?

A5: While a markedly elevated HGA level is a strong indicator of Alkaptonuria, a definitive diagnosis is typically confirmed through a combination of quantitative HGA analysis and genetic testing to identify mutations in the HGD gene.[8]

Troubleshooting Guides

HPLC-UV Method
Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing 1. Secondary interactions with silanol groups on the column.[11] 2. Insufficient buffer capacity of the mobile phase.[11] 3. Column contamination or degradation.1. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase.[11] 2. Ensure the mobile phase pH is at least 2 units away from the pKa of HGA and that the buffer concentration is adequate (typically 10-25 mM).[11] 3. Flush the column with a strong solvent or replace the column if necessary.
Peak Fronting 1. Sample overload.[12] 2. Sample solvent is stronger than the mobile phase.1. Reduce the injection volume or dilute the sample.[12] 2. Dissolve the sample in the mobile phase whenever possible.
Drifting Baseline 1. Column temperature fluctuations.[13] 2. Changes in mobile phase composition.[13] 3. Contamination in the detector flow cell.1. Use a column oven to maintain a stable temperature.[13] 2. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[13] 3. Flush the flow cell with a strong, appropriate solvent.
Ghost Peaks 1. Late elution of a compound from a previous injection.[14] 2. Contamination in the injector or column.1. Extend the run time to ensure all components are eluted or incorporate a column wash step in the gradient program.[14] 2. Flush the injector and column with a strong solvent.
LC-MS/MS Method
Problem Possible Cause(s) Troubleshooting Steps
Ion Suppression Co-eluting matrix components competing for ionization.[15][16][17][18]1. Optimize chromatographic separation to resolve HGA from interfering compounds. 2. Improve sample preparation using techniques like solid-phase extraction (SPE) to remove matrix components.[15] 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low Sensitivity 1. Suboptimal ionization source parameters. 2. Poor fragmentation in the collision cell.1. Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the HGA signal. 2. Optimize the collision energy for the specific precursor-to-product ion transition of HGA.
Poor Peak Shape (See HPLC-UV Troubleshooting Guide)(See HPLC-UV Troubleshooting Guide)
Inconsistent Retention Times 1. Changes in mobile phase composition or pH.[13] 2. Column degradation.1. Ensure accurate and consistent mobile phase preparation.[13] 2. Replace the column if performance deteriorates.
GC-MS Method
Problem Possible Cause(s) Troubleshooting Steps
Low Derivatization Efficiency 1. Presence of moisture in the sample or reagents. 2. Suboptimal reaction temperature or time.1. Ensure samples and solvents are anhydrous before adding the derivatizing agent. 2. Optimize the derivatization temperature and incubation time for the specific reagent used (e.g., BSTFA).
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or on the column. 2. Column bleed.[19]1. Use a deactivated injector liner and a high-quality, low-bleed GC column. 2. Condition the column properly before analysis.[19]
Low Sensitivity 1. Suboptimal injection parameters. 2. Inefficient ionization in the mass spectrometer.[19]1. Optimize the injection mode (splitless vs. split) and injector temperature.[20] 2. Tune the mass spectrometer to ensure optimal ion source performance.[19]

Quantitative Data Summary

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity Range Recovery Reference
HPLC-UV -5 µmol/L20 - 800 µmol/L94.3 - 110.8%[1]
GC-MS 3.82 µg/L12.7 µg/L1 - 100 ng/µL≥ 89%[21]
GC-MS (Plasma) 0.4 ng/µL4 ng/µL1 - 100 ng/µL95 - 125%[22]
Capillary Electrophoresis 0.56 µg/mL1.85 µg/mL--[4][5][6]

Experimental Protocols

Sample Preparation: Dried Urine Spots (DUS)
  • Pipette 30 µL of urine onto Schleicher & Schuell 2992™ filter paper.

  • Allow the spots to air dry in the dark at room temperature for a minimum of 3-4 hours.

  • For analysis, the dried spots can be eluted for HPLC or LC-MS/MS analysis.

Protocol adapted from[1]

GC-MS Derivatization of Urinary Organic Acids
  • Acidified and salt-saturated urine is subjected to extraction with an organic solvent (e.g., ethyl acetate).

  • The organic extract is evaporated to dryness under a stream of nitrogen.

  • The residue is derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine. This process makes the organic acids volatile for GC analysis.

  • The derivatized sample is then ready for injection into the GC-MS system.

Protocol adapted from[23]

Visualizations

Tyrosine_Metabolism_Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase This compound This compound (HGA) p_Hydroxyphenylpyruvate->this compound p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate This compound->Maleylacetoacetate This compound 1,2-dioxygenase (Deficient in AKU) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle

Caption: Tyrosine Metabolism Pathway and the Defect in Alkaptonuria.

HGA_Analysis_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., 24-hour urine) Sample_Preparation Sample Preparation (e.g., Acidification, Aliquoting) Sample_Collection->Sample_Preparation Sample_Storage Sample Storage (e.g., -20°C or -80°C) Sample_Preparation->Sample_Storage Extraction Extraction / Derivatization (if required) Sample_Storage->Extraction Instrumental_Analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) Extraction->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing Result_Review Result Review & QC Data_Processing->Result_Review Reporting Reporting Result_Review->Reporting

Caption: General Workflow for Homogentisic Acid (HGA) Analysis.

References

overcoming matrix effects in LC-MS/MS analysis of homogentisate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of homogentisate (HGA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency of the target analyte, this compound, by co-eluting compounds from the sample matrix (e.g., urine, plasma). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. Given that this compound is a small, polar organic acid, it is susceptible to interference from various endogenous matrix components.

Q2: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method to correct for matrix effects.[1][2] A SIL-IS, such as ¹³C₆-homogentisate, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise quantification.

Q3: Which sample preparation technique is recommended for minimizing matrix effects for this compound in urine or plasma?

A: The choice of sample preparation is critical for reducing matrix interferences. While simple Protein Precipitation (PPT) is quick, it is often insufficient for removing interfering compounds. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at cleaning up the sample. For urinary organic acids, SPE has been shown to provide higher recovery and isolate a greater number of metabolites compared to LLE.[3][4] However, the optimal technique may depend on the specific requirements of the assay and the complexity of the matrix. A comparison of these techniques is provided in the quantitative data summary below.

Q4: My this compound peak is showing poor shape (e.g., fronting, tailing, or splitting). What are the likely causes and solutions?

A: Poor peak shape for a polar analyte like this compound can be caused by several factors:

  • Injection Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Ensure the sample is dissolved in a solvent similar in composition to the starting mobile phase.

  • Column Overload: Injecting too high a concentration of the analyte or other matrix components can lead to peak fronting. Diluting the sample or reducing the injection volume can resolve this.

  • Secondary Interactions: this compound, being an acid, can exhibit secondary interactions with the stationary phase. Using a mobile phase with an appropriate pH (e.g., acidified to suppress ionization) and a suitable column (e.g., a modern C18 or a mixed-mode column) can improve peak shape.

  • Column Contamination: Buildup of matrix components on the column can lead to peak splitting and tailing. Implementing a robust sample cleanup procedure and regular column washing is crucial.

Q5: I am observing low recovery of this compound. What steps can I take to improve it?

A: Low recovery can stem from the sample preparation process or interactions with the analytical system.

  • Optimize Extraction pH: The extraction efficiency of an acidic compound like this compound is highly dependent on the pH of the sample and extraction solvent. Acidifying the sample can improve its extraction into an organic solvent during LLE or its retention on certain SPE sorbents.

  • SPE Sorbent Selection: The choice of SPE sorbent is critical. A mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective for retaining and isolating organic acids from complex matrices.

  • Prevent Adsorption: this compound may adsorb to glass or plastic surfaces. Using silanized glassware and polypropylene tubes can minimize this issue. Adding a small amount of an organic solvent to the sample may also help.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Variable Matrix Effects Implement a stable isotope-labeled internal standard (¹³C₆-HGA) to normalize for variations in ion suppression/enhancement between samples.[1][2]
Improve sample cleanup using Solid-Phase Extraction (SPE) to remove a broader range of interfering matrix components.[3][4]
Sample Degradation This compound can oxidize, especially in neutral or alkaline conditions.[5][6] Ensure samples are collected in the presence of an antioxidant (e.g., ascorbic acid) and are stored at low temperatures (-80°C). Acidify urine samples to improve stability.
Inconsistent Sample Preparation Automate the sample preparation workflow if possible. If manual, ensure consistent timing, volumes, and mixing for all samples.
Carryover Inject a blank solvent after a high concentration sample to check for carryover. Optimize the autosampler wash procedure with a strong solvent to effectively clean the needle and injection port.
Issue 2: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Step
Ion Suppression Infuse a solution of this compound post-column while injecting a blank extracted matrix to identify regions of ion suppression. Adjust the chromatographic gradient to move the this compound peak away from these regions.
Enhance sample cleanup using a more rigorous SPE protocol or by employing phospholipid removal plates if analyzing plasma.
Suboptimal MS/MS Parameters Optimize the cone voltage and collision energy for this compound and its internal standard to maximize the signal of the desired fragment ions.
Inefficient Ionization This compound is an acid and is best analyzed in negative ion mode (ESI-). Ensure the mobile phase pH is conducive to forming [M-H]⁻ ions.
Poor Analyte Recovery Evaluate the efficiency of your sample preparation method by comparing the peak area of a post-extraction spiked sample to a neat standard. Optimize the extraction as needed (see FAQ 5).

Quantitative Data Summary

The following table provides an illustrative comparison of different sample preparation techniques for urinary organic acids. While this data is from a study using GC-MS, the relative performance of the methods offers valuable insights for LC-MS/MS analysis of this compound.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Reference
Mean Recovery (%) 77.484.1[3][4]
Number of Metabolites Isolated 140.1 ± 20.4161.8 ± 18.6[3][4]
Relative Cost LowerHigher[3][4]
Time per 12 Samples (approx.) 4 hours 20 minutes2 hours[4]

Note: The choice of the optimal method will depend on the specific analytical requirements, including the need for high throughput, cost considerations, and the desired level of sample cleanup.

Experimental Protocols

Detailed LC-MS/MS Method for this compound in Urine

This protocol is a starting point and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard Spiking: To 100 µL of urine, add the stable isotope-labeled internal standard (e.g., ¹³C₆-HGA) to a final concentration of 1 µg/mL.

  • Acidification: Acidify the sample by adding 10 µL of 1 M HCl.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (98:2 water:methanol with 0.1% formic acid).

2. LC-MS/MS Conditions

  • LC System: A UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MS/MS Transitions (example):

    • This compound: Q1 m/z 167 -> Q3 m/z 123

    • ¹³C₆-Homogentisate (IS): Q1 m/z 173 -> Q3 m/z 128

    • Note: These transitions should be optimized on your specific instrument.

  • Ion Source Parameters:

    • Capillary Voltage: -3.0 kV

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample add_is Add Stable Isotope Internal Standard urine_sample->add_is acidify Acidify Sample add_is->acidify spe Solid-Phase Extraction (Condition, Load, Wash, Elute) acidify->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_matrix_effects Matrix Effects cluster_chromatography Chromatography cluster_ms_parameters MS Parameters start Inconsistent or Low Signal? check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No improve_cleanup Improve Sample Cleanup (e.g., SPE) check_is->improve_cleanup Yes implement_is->improve_cleanup check_peak_shape Poor Peak Shape? improve_cleanup->check_peak_shape optimize_mobile_phase Optimize Mobile Phase/ Injection Solvent check_peak_shape->optimize_mobile_phase Yes check_ms_signal Low MS Signal? check_peak_shape->check_ms_signal No optimize_mobile_phase->check_ms_signal optimize_ms Optimize Source & MS/MS Parameters check_ms_signal->optimize_ms Yes end Problem Resolved check_ms_signal->end No optimize_ms->end

Caption: Troubleshooting logic for this compound LC-MS/MS analysis.

References

quality control measures for clinical homogentisate testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of homogentisic acid (HGA) in clinical samples.

Frequently Asked Questions (FAQs)

Q1: What are the common pre-analytical factors that can affect the accuracy of homogentisate (HGA) measurements?

A1: Pre-analytical errors are a significant source of variability in HGA testing. Key factors to control include:

  • Sample Collection: For urinalysis, a random urine sample is generally acceptable. However, ensure the collection container is sterile and free from interfering substances.[1][2]

  • Storage and Transport: Urine samples should be frozen at -20°C immediately after collection, especially if there is a delay in analysis.[1][3] While refrigeration at 2-8°C can be acceptable for up to 14 days, freezing is preferred for longer-term stability (up to 416 days).[1] Room temperature storage is unacceptable.[1]

  • Urine pH: HGA oxidizes more rapidly in alkaline conditions, which can lead to the characteristic darkening of the urine and potential degradation of the analyte.[4] While not always required, acidification of the urine sample can help preserve HGA.[5]

  • Patient Diet and Medication: While a typical diet is unlikely to significantly affect HGA levels in individuals with normal metabolism, it's crucial to note any medications.[6] For instance, nitisinone, a drug used to treat alkaptonuria, will dramatically lower urinary HGA levels.[6]

Q2: Which analytical methods are most commonly used for the quantitative analysis of HGA?

A2: Several methods are available, with gas chromatography-mass spectrometry (GC-MS) often considered the gold standard for diagnosis.[7] Other commonly used and reliable methods include:

  • High-Performance Liquid Chromatography (HPLC): A rapid, sensitive, and specific method for quantifying HGA in both urine and plasma.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly specific and sensitive, it is the confirmatory test for diagnosing alkaptonuria.[7]

  • Capillary Electrophoresis (CE): An inexpensive and easy method for the quantitative determination of HGA in urine.[9]

  • Enzymatic Spectrophotometric Methods: These methods utilize the enzyme this compound 1,2-dioxygenase for a highly specific measurement of HGA.[10][11]

Q3: My patient's urine sample did not darken upon standing. Does this rule out alkaptonuria?

A3: No, the absence of urine darkening does not definitively rule out alkaptonuria. While it is a characteristic sign, the darkening can be delayed depending on the urine's acidity and the concentration of HGA.[5] A quantitative analysis of HGA in the urine is necessary for a definitive diagnosis.[7]

Q4: What are the expected ranges for urinary HGA in healthy individuals versus those with alkaptonuria?

A4: There is a significant difference in urinary HGA excretion between healthy individuals and those with alkaptonuria.

  • Healthy Individuals: A normal 24-hour urine sample contains very low levels of HGA, typically less than 0.1 g/24 hours.[3]

  • Individuals with Alkaptonuria: The amount of HGA excreted per day is usually between 1 and 8 grams.[7][12]

Troubleshooting Guide

Problem: Inaccurate creatinine results are observed in a urine sample with high levels of HGA.

  • Cause: High concentrations of HGA can interfere with certain creatinine measurement methods. Specifically, enzymatic creatinine assays often show a significant negative interference, leading to falsely low creatinine values.[8] The Jaffe method is less susceptible but can still be affected.

  • Solution:

    • Be aware of the creatinine method used in your laboratory.

    • If using an enzymatic method and alkaptonuria is suspected, consider using an alternative method for creatinine determination or interpret the results with caution.

    • The most accurate approach is to quantify HGA first to understand the potential for interference.

Problem: Falsely elevated total protein is detected in a urine sample from a patient with alkaptonuria.

  • Cause: HGA can cause a positive interference in urine total protein assays that use benzethonium turbidometric methods.

  • Solution:

    • If a patient with known or suspected alkaptonuria has unexplained high total protein in their urine, consider the possibility of assay interference.

    • Use an alternative method for total protein measurement if available.

    • Correlate with other clinical findings and consider the HGA concentration.

Problem: Unexpectedly low uric acid results in a patient with alkaptonuria.

  • Cause: Similar to enzymatic creatinine assays, methods for uric acid that involve a peroxidase reaction can be negatively impacted by high concentrations of HGA.

  • Solution:

    • Verify the methodology of your uric acid assay.

    • If a peroxidase-based method is used, be cautious in interpreting low uric acid results in patients with high HGA levels.

    • When in doubt, a different analytical method for uric acid may be necessary for an accurate measurement.

Data Presentation

Table 1: Performance Characteristics of HGA Quantification Methods
ParameterHPLC-UV[5]GC-MS[6]Capillary Electrophoresis[9]
Linearity Range 20–800 μmol/L (r² = 0.999)1-100 ng/μl (r² ≥ 0.995)Not specified
Precision (CV%) 8.7% (imprecision)3-10% (RSD)Migration Time: 0.37%, Peak Area: 1.99%
Accuracy/Recovery 94.3–110.8%≥ 89%Not specified
Limit of Quantification (LOQ) 5 μmol/L12.7 μg/L1.85 μg/mL
Limit of Detection (LOD) Not specified3.82 μg/L0.56 μg/mL

Experimental Protocols

Detailed Methodology for HPLC Analysis of Urinary Homogentisic Acid

This protocol is a representative example based on published methods.[5]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Heat the urine sample at 56°C for 30 minutes.

    • Dilute the sample 1:30 with 10 mmol/L potassium phosphate buffer (pH 5.5).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 10 mmol/L potassium phosphate, pH 5.5.

    • Mobile Phase B: Methanol.

    • Gradient Elution:

      • 0-4 min: 100% A

      • 4-8 min: Linear gradient to 21% B

      • 8-11 min: Linear gradient to 30% B

      • 11-18 min: Return to initial conditions and re-equilibrate.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 50 µL.

    • Detection: UV absorbance at 260 nm and 280 nm.

  • Calibration:

    • Prepare a series of HGA standards in deionized water, with concentrations ranging from 0.02 to 0.8 mmol/L.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Use a linear regression model to determine the concentration of HGA in the unknown samples.

  • Quality Control:

    • Run quality control samples at low, medium, and high concentrations with each batch of patient samples.

    • The results of the QC samples should fall within established ranges.

    • Monitor retention times and peak shapes for any deviations.

Visualizations

Tyrosine_Metabolism_Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase HGA This compound (HGA) HPPA->HGA 4-hydroxyphenylpyruvate dioxygenase Block Enzyme Block in Alkaptonuria (HGD deficiency) HGA->Block This compound 1,2-dioxygenase (HGD) Accumulation Accumulation and Excretion in Urine HGA->Accumulation MAA Maleylacetoacetate FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate HGA_Analysis_Workflow start Start collect Urine Sample Collection (Sterile Container) start->collect store Store Sample at -20°C Immediately collect->store prepare Sample Preparation (e.g., Dilution, Filtration) store->prepare analyze Instrumental Analysis (e.g., HPLC, GC-MS) prepare->analyze process Data Processing and Quantification analyze->process review Review and Report Results process->review end End review->end Troubleshooting_Workflow start Unexpected Result (e.g., low creatinine) check_hga Is Alkaptonuria Suspected? start->check_hga check_method Is Assay Method Susceptible to HGA Interference? check_hga->check_method Yes investigate_other Investigate Other Causes check_hga->investigate_other No check_method->investigate_other No use_alt_method Use Alternative Assay Method or Interpret with Caution check_method->use_alt_method Yes end Resolution investigate_other->end use_alt_method->end

References

strategies to increase the yield of synthetic homogentisate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of homogentisate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase the yield of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the yield of microbially produced this compound?

A1: The most effective strategies involve metabolic engineering to block the degradation of this compound and enhance the supply of its precursors. A key approach is the inactivation or impairment of the this compound 1,2-dioxygenase (HGO) enzyme, which naturally catabolizes this compound.[1][2][3] Disrupting the gene encoding HGO has been shown to induce the accumulation of homogentisic acid.[2][3] Additionally, overexpressing genes that produce precursors in the synthesis pathway can significantly boost the final yield. For instance, in one study, the overexpression of a specific gene led to a doubling of the product concentration to 218 mg/L.[4]

Q2: My this compound yield is low in my bacterial culture. What are the likely causes and how can I troubleshoot this?

A2: Low yield in a bacterial culture can stem from several factors:

  • Active this compound Dioxygenase (HGO): The primary reason for low yield is often the degradation of this compound by the native HGO enzyme. To address this, you can create a knockout or knockdown of the hmgA gene, which codes for HGO.[2][3]

  • Insufficient Precursor Supply: The synthesis of this compound is dependent on the availability of precursors from pathways like tyrosine catabolism.[3][5] Consider overexpressing enzymes upstream of this compound in the metabolic pathway to increase the precursor pool.

  • Suboptimal Culture Conditions: Bacterial growth and metabolic output are highly sensitive to environmental conditions. Ensure that the temperature, pH, and media composition are optimized for your specific bacterial strain and the expression system you are using. For example, P. chlororaphis is typically cultured at 28°C with vigorous shaking.[4]

Q3: Can the yield of this compound be improved by altering the genetic expression of key enzymes?

A3: Yes, modulating gene expression is a powerful strategy. One reported technique is the substitution of the start codon to regulate gene expression, which can promote the binding of ribosomes to mRNA and increase translation levels.[4] This approach can be used to enhance the expression of enzymes responsible for precursor synthesis.

Q4: Are there any known inhibitors of the HGO enzyme that can be used to increase this compound yield?

A4: Yes, the herbicide nitisinone is a known inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme upstream of this compound.[6] While this reduces the synthesis of this compound, it's a strategy employed in treating alkaptonuria to lower this compound levels. For increasing yield in a production context, the focus should be on inhibiting the degradation enzyme, HGO. While specific small molecule inhibitors for HGO are less commonly used in production settings compared to genetic knockouts, exploring this avenue could be a potential strategy.

Troubleshooting Guides

Guide 1: Low Yield in Microbial this compound Production
Symptom Possible Cause Troubleshooting Steps
This compound is produced but the final concentration is low.The this compound is being degraded by the native this compound 1,2-dioxygenase (HGO) enzyme.1. Verify HGO activity: Assay for HGO activity in your cell lysate. 2. Gene Knockout/Knockdown: Inactivate the hmgA gene (encoding HGO) using homologous recombination or CRISPR-based methods.[2][3] 3. Single Amino Acid Substitution: Introduce a point mutation in the hmgA gene to impair enzyme function. A G272E substitution has been shown to be effective in Bacillus thuringiensis.[2]
Very little to no this compound is detected.Insufficient supply of precursors from the tyrosine catabolism pathway.1. Analyze Precursor Levels: Use HPLC to quantify the levels of upstream precursors like tyrosine and 4-hydroxyphenylpyruvate. 2. Overexpress Upstream Enzymes: Clone and overexpress genes for enzymes like 4-hydroxyphenylpyruvate dioxygenase (hppD) to increase the precursor pool.[5] 3. Optimize Media: Supplement the culture media with tyrosine to drive the pathway towards this compound.
Inconsistent yields between batches.Suboptimal or inconsistent fermentation/culture conditions.1. Monitor and Control pH: Maintain a stable and optimal pH for your microbial strain throughout the fermentation process.[7] 2. Optimize Temperature and Aeration: Ensure consistent temperature and shaking speed (e.g., 220 rpm) to maintain optimal growth and metabolic activity.[4] 3. Standardize Inoculum: Use a standardized procedure for preparing your inoculum to ensure consistency between batches.

Experimental Protocols

Protocol 1: Inactivation of the hmgA Gene in Bacillus thuringiensis

This protocol describes the insertional inactivation of the hmgA gene via homologous recombination to prevent the degradation of this compound.

Materials:

  • B. thuringiensis strain (e.g., BMB171)

  • Plasmid vector for homologous recombination (e.g., containing flanking regions of hmgA and a resistance cassette)

  • Kanamycin (or other appropriate antibiotic)

  • PCR reagents

  • Electroporator

Methodology:

  • Construct the Knockout Plasmid:

    • Amplify the upstream and downstream flanking regions of the hmgA gene from the genomic DNA of the B. thuringiensis strain.

    • Clone these flanking regions into a suitable plasmid vector on either side of an antibiotic resistance cassette (e.g., kanamycin resistance).

  • Transform B. thuringiensis:

    • Prepare electrocompetent B. thuringiensis cells.

    • Transform the cells with the constructed knockout plasmid via electroporation.

  • Select for Recombinants:

    • Plate the transformed cells on media containing the appropriate antibiotic to select for cells that have integrated the plasmid.

    • Select for colonies that have undergone a double-crossover homologous recombination event, resulting in the replacement of the native hmgA gene with the resistance cassette. This may require a counter-selection step depending on the vector used.

  • Verify Gene Inactivation:

    • Confirm the successful inactivation of the hmgA gene by PCR using primers that bind outside the flanking regions and within the resistance cassette.

    • Further confirmation can be done by sequencing the PCR product.

  • Phenotypic Analysis:

    • Culture the mutant strain in a suitable medium. The accumulation of this compound will often lead to the production of a dark pigment (pyomelanin) upon oxidation.[2][3]

Signaling Pathways and Workflows

Homogentisate_Synthesis_and_Degradation_Pathway cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway cluster_strategy Yield Increase Strategy Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase This compound This compound HPP->this compound 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) MAA Maleylacetoacetate This compound->MAA This compound 1,2-Dioxygenase (HGO) FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase Block_HGO Block/Inhibit HGO Block_HGO->this compound Troubleshooting_Workflow_Low_Yield Start Low this compound Yield Check_HGO Is HGO active? Start->Check_HGO Inactivate_HGO Inactivate hmgA gene (knockout/mutation) Check_HGO->Inactivate_HGO Yes Check_Precursors Are precursor levels sufficient? Check_HGO->Check_Precursors No Inactivate_HGO->Check_Precursors Overexpress_Upstream Overexpress upstream enzymes (e.g., hppD) Check_Precursors->Overexpress_Upstream No Optimize_Conditions Optimize culture conditions (pH, temp, media) Check_Precursors->Optimize_Conditions Yes Overexpress_Upstream->Optimize_Conditions Re_evaluate Re-evaluate Yield Optimize_Conditions->Re_evaluate

References

Technical Support Center: Optimizing Homogentisate Dioxygenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH conditions for homogentisate dioxygenase (HGD) activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound dioxygenase (HGD) activity?

The optimal pH for HGD activity can vary depending on the source of the enzyme. For human HGD, the maximal activity is observed at a pH of approximately 6.2.[1] For HGD from the fungus Aspergillus nidulans, the optimal pH is in the range of 6.5-7.0.[2] It is crucial to determine the optimal pH for the specific HGD enzyme being used in your experiments.

Q2: Which buffer system should I use for my HGD assay?

"Good's buffers" are recommended for determining the optimal pH of HGD, as they are less likely to interfere with the enzyme's activity. Commonly used buffers include:

  • MES (2-(N-morpholino)ethanesulfonic acid): Effective buffering range of pH 5.5–6.7.

  • MOPS (3-(N-morpholino)propanesulfonic acid): Effective buffering range of pH 6.5–7.9.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Effective buffering range of pH 6.8–8.2.

  • HEPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid): Effective buffering range of pH 7.3–8.7.

A study on human HGD utilized MES for pH values between 5.0 and 6.5, MOPS for pH 6.75 and 7.0, HEPES for pH 7.5, and HEPPS for pH 8.0.[1]

Q3: My HGD enzyme shows low or no activity. What are the possible causes?

Several factors can lead to low or no HGD activity. Consider the following:

  • Incorrect pH: Ensure your assay buffer is at the optimal pH for your specific HGD enzyme.

  • Enzyme Instability: HGD is an Fe(II)-dependent enzyme and can be subject to inactivation through oxidation of the active site iron.[1] Anaerobic purification and storage, as well as the presence of reducing agents, may be necessary. However, some studies have shown that the addition of reducing agents like DTT or ascorbate can have a deleterious effect on the activity of purified human HGD.[1]

  • Substrate Instability: this compound (HGA) can auto-oxidize, especially at neutral to alkaline pH, leading to a darkening of the solution. It is recommended to prepare HGA solutions fresh.[1]

  • Missing Cofactors: HGD requires Fe(II) for its catalytic activity.[1] Ensure that your assay buffer is not chelating the iron ions. Avoid using buffers like EDTA unless their effect has been evaluated.

  • Improper Enzyme Storage: Store the enzyme at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.

Q4: I am observing a high background signal in my spectrophotometric assay. What could be the reason?

A high background signal in a spectrophotometric assay monitoring the formation of maleylacetoacetate at 330 nm can be due to the auto-oxidation of the substrate, this compound. This is more pronounced at higher pH values. To minimize this, prepare the this compound solution fresh before each experiment and work at the optimal, slightly acidic pH for the enzyme.

Q5: Can I use a spectrophotometric assay to determine HGD activity?

Yes, a spectrophotometric assay is a convenient method to monitor HGD activity. The assay follows the formation of the product, maleylacetoacetate, which has a maximum absorbance at 330 nm (with an extinction coefficient of approximately 10.1 mM⁻¹cm⁻¹ at pH 6.2).[1] However, it's important to be aware of the potential for high background from substrate auto-oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Enzyme Activity Incorrect assay pH.Determine the optimal pH for your HGD enzyme by testing a range of pH values using appropriate buffers (e.g., MES, MOPS, HEPES).[1]
Inactive enzyme due to oxidation of Fe(II).Purify and handle the enzyme under anaerobic conditions if possible. If activity is still low, consider the careful addition of a reducing agent, but be aware that this can sometimes inhibit the enzyme.[1]
Substrate (this compound) degradation.Prepare fresh solutions of this compound for each experiment. Store the stock solution on ice and in the dark to minimize auto-oxidation.[1]
Presence of inhibitors.Halogenated substrate analogs can act as inhibitors.[1] Ensure all reagents are pure and free of contaminating metal ions that could inhibit the enzyme.
High Background Absorbance Auto-oxidation of this compound.Prepare substrate solutions immediately before use. Run a control reaction without the enzyme to measure the rate of substrate auto-oxidation and subtract this from the enzyme-catalyzed reaction rate.
Inconsistent or Irreproducible Results Fluctuation in assay temperature.Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay.
Pipetting errors.Use calibrated pipettes and ensure thorough mixing of all reaction components.
Variability in reagent preparation.Prepare fresh buffers and substrate solutions for each set of experiments to ensure consistency.

Quantitative Data Summary

The following table summarizes key quantitative data for human this compound dioxygenase.

Parameter Value Conditions Reference
Optimal pH 6.220 mM Good buffers, 80 mM NaCl, 25°C[1]
Km for this compound 28.6 ± 6.2 µMpH 6.2, 25°C[1]
Km for O2 1240 ± 160 µMpH 6.2, 25°C[1]
Specific Activity 28.3 ± 0.6 µmol·min⁻¹·mg⁻¹20 mM MES, 80 mM NaCl, pH 6.2, 25°C[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for HGD Activity

This protocol is for determining the activity of HGD by monitoring the increase in absorbance at 330 nm due to the formation of maleylacetoacetate.

Materials:

  • Purified HGD enzyme

  • This compound (HGA)

  • Assay Buffer (e.g., 20 mM MES, 80 mM NaCl, pH 6.2)

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare the Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal value for your enzyme (e.g., pH 6.2 for human HGD).

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the assay buffer to the desired final concentration (e.g., 100 µM). Keep the solution on ice.

  • Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 330 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • Blank the Instrument: Add the assay buffer and the this compound solution to a cuvette and use this to blank the spectrophotometer.

  • Initiate the Reaction: Add a known amount of the HGD enzyme to the cuvette, mix quickly by gentle inversion, and start monitoring the change in absorbance at 330 nm over time.

  • Control Reaction: Perform a control reaction without the enzyme to measure the rate of non-enzymatic this compound oxidation.

  • Calculate Activity: Subtract the rate of the control reaction from the rate of the enzyme-catalyzed reaction. Use the molar extinction coefficient of maleylacetoacetate (ε₃₃₀ = 10.1 mM⁻¹cm⁻¹) to calculate the enzyme activity.

Protocol 2: Oxygen Electrode Assay for HGD Activity

This protocol measures HGD activity by monitoring the consumption of dissolved oxygen in the reaction mixture.

Materials:

  • Purified HGD enzyme

  • This compound (HGA)

  • Assay Buffer (e.g., 20 mM MES, 80 mM NaCl, pH 6.2)

  • Oxygen electrode system with a stirred, temperature-controlled chamber

  • Data acquisition system

Procedure:

  • Calibrate the Oxygen Electrode: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated buffer and a zero-oxygen solution.

  • Prepare the Reaction Mixture: Add the air-saturated assay buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add Substrate: Add the this compound solution to the reaction chamber to the desired final concentration (e.g., 100 µM) and allow the baseline to stabilize.

  • Initiate the Reaction: Inject a known amount of the HGD enzyme into the chamber and immediately begin recording the decrease in oxygen concentration over time.

  • Calculate Activity: The initial rate of oxygen consumption is determined from the linear portion of the data trace. The enzyme activity can be expressed as µmol of O₂ consumed per minute per mg of protein.

Visualizations

HGD_Signaling_Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr HPPA 4-hydroxyphenylpyruvate Tyr->HPPA HGA This compound HPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD (Fe²⁺, O₂) FAA Fumarylacetoacetate MAA->FAA MAAI Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate FAH HGD This compound 1,2-Dioxygenase (HGD) Alkaptonuria Alkaptonuria (HGD Deficiency) HGD->Alkaptonuria HPPD 4-hydroxyphenylpyruvate dioxygenase MAAI Maleylacetoacetate isomerase FAH Fumarylacetoacetate hydrolase

Caption: Catabolic pathway of phenylalanine and tyrosine, highlighting the role of HGD.

Troubleshooting_Workflow Start Start: Low/No HGD Activity Check_pH Is the assay pH optimal? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Enzyme Is the enzyme active? Check_pH->Check_Enzyme Yes Adjust_pH->Check_Enzyme New_Enzyme Use fresh enzyme stock Consider anaerobic prep Check_Enzyme->New_Enzyme No Check_Substrate Is the substrate fresh? Check_Enzyme->Check_Substrate Yes New_Enzyme->Check_Substrate New_Substrate Prepare fresh this compound Check_Substrate->New_Substrate No Check_Cofactors Are Fe²⁺ ions present? Check_Substrate->Check_Cofactors Yes New_Substrate->Check_Cofactors Add_Fe Check buffer for chelators Consider adding FeSO₄ Check_Cofactors->Add_Fe No Success Activity Restored Check_Cofactors->Success Yes Add_Fe->Success Further_Troubleshooting Further Troubleshooting (e.g., inhibitors, temp.) Success->Further_Troubleshooting

Caption: A logical workflow for troubleshooting low HGD activity.

References

Validation & Comparative

A Comparative Guide to a Novel Capillary Electrophoresis Method for Homogentisic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive validation and comparison of a novel capillary electrophoresis (CE) method for the quantification of homogentisic acid (HGA). The performance of this new method is objectively compared against a conventional High-Performance Liquid Chromatography (HPLC) method, providing researchers, scientists, and drug development professionals with the data and protocols necessary to evaluate its suitability for their applications.

Introduction to Homogentisic Acid (HGA)

Homogentisic acid (HGA) is a critical diagnostic marker for alkaptonuria, a rare autosomal recessive disorder of phenylalanine and tyrosine metabolism.[1][2] The disease is characterized by the accumulation of HGA in the body, leading to darkened urine, ochronosis, and severe arthritis. Accurate and reliable quantification of HGA in biological fluids, such as urine and serum, is essential for the diagnosis and monitoring of this condition.[1][2] While various analytical techniques exist, there is a continuous need for faster, more sensitive, and cost-effective methods.

Novel Capillary Electrophoresis Method: An Overview

Capillary electrophoresis is a powerful analytical technique known for its high resolution, speed, and minimal sample consumption.[3] The novel method detailed here utilizes micellar electrokinetic chromatography (MEKC), a mode of CE, to achieve rapid and highly efficient separation of HGA from complex biological matrices.

Experimental Workflow

The workflow for the novel CE method is streamlined for efficiency, from sample preparation to final quantification.

G Figure 1: Experimental Workflow for HGA Analysis by Novel CE Method cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Analysis Sample Urine Sample Dilution Direct Dilution (with running buffer) Sample->Dilution Injection Hydrodynamic Injection (50 mbar, 5s) Dilution->Injection Separation Electrophoretic Separation (~6-8 min) Injection->Separation Detection UV Detection (290 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration External Standard Calibration Integration->Calibration Quantification HGA Quantification Calibration->Quantification

Caption: Workflow for HGA analysis by the novel CE method.

Method Validation and Performance Comparison

The novel CE method was validated according to established bioanalytical method validation guidelines, which assess parameters such as selectivity, accuracy, precision, and sensitivity.[4][5][6] Its performance was benchmarked against a widely used reversed-phase HPLC-UV method.

Table 1: Comparison of Method Validation Parameters
ParameterNovel CE MethodStandard HPLC-UV Method
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1.85 - 2505.0 - 500
Limit of Detection (LOD) (µg/mL) 0.561.5
Limit of Quantification (LOQ) (µg/mL) 1.85[1][2][7]5.0[8]
Precision (%RSD)
- Intra-day< 2.0%[1][2]< 5.0%
- Inter-day< 3.5%< 8.0%
Accuracy (Recovery %) 96 - 104%94 - 111%[8]
Analysis Time (min) ~6-8[1][2][7]~15-20
Sample Preparation Simple DilutionProtein Precipitation / Filtration
Solvent Consumption MinimalHigh
Method Advantages and Disadvantages

The choice between CE and HPLC often involves a trade-off between speed, sensitivity, and operational complexity.[9][10][11]

G Figure 2: Logical Comparison of Analytical Methods CE Novel CE Method Advantages: - High Speed & Throughput - Superior Sensitivity (Low LOD) - Minimal Sample Prep - Low Reagent Consumption Disadvantages: - Lower Concentration Range - Susceptible to Matrix Effects HPLC Standard HPLC-UV Method Advantages: - Wide Dynamic Range - High Robustness - Well-Established Method Disadvantages: - Longer Analysis Time - Higher Solvent Cost - More Complex Sample Prep

Caption: Comparison of CE and HPLC methods for HGA analysis.

Detailed Experimental Protocols

Novel Capillary Electrophoresis (CE) Method

This protocol is based on established methods for HGA analysis by CE.[1][2][7]

  • Instrumentation: A standard capillary electrophoresis system equipped with a UV detector.

  • Capillary: Uncoated fused-silica capillary (e.g., 50 cm effective length, 75 µm i.d.).

  • Background Electrolyte (BGE): 45 mmol/L phosphate buffer at pH 7.0.

  • Separation Voltage: 22 kV.[1][2][7]

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: Direct UV detection at 290 nm.

  • Sample Preparation: Urine samples are centrifuged, and the supernatant is diluted with the BGE. For many applications, urine can be injected directly without extensive pretreatment.[1][2]

Standard High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol represents a typical reversed-phase HPLC method for organic acid analysis.[8][12]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M KH₂PO₄ buffer (pH 3.5) and methanol (95:5, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 290 nm.

  • Sample Preparation: Urine samples are deproteinized with an equal volume of acetonitrile, centrifuged, and the supernatant is filtered through a 0.45 µm filter before injection.

Conclusion

The novel capillary electrophoresis method demonstrates significant advantages for the analysis of homogentisic acid, particularly in terms of speed, sensitivity, and operational simplicity. With an analysis time of under 8 minutes and a limit of quantification of 1.85 µg/mL, it is a highly efficient method suitable for high-throughput screening and routine clinical diagnostics.[1][2] While the standard HPLC method remains a robust and reliable technique, the CE method offers a compelling alternative that can reduce analysis time and costs without compromising data quality. The choice of method will depend on the specific laboratory needs regarding sample volume, throughput requirements, and existing instrumentation.

References

A Comparative Analysis of Homogentisate Levels Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the baseline levels of key metabolites across different species is fundamental. This guide provides a comparative analysis of homogentisate (HGA), an intermediate in the catabolism of tyrosine and phenylalanine. Elevated levels of HGA are a hallmark of the rare genetic disorder alkaptonuria. This document summarizes available quantitative data, details experimental protocols for HGA measurement, and visualizes the relevant metabolic pathway.

Quantitative Analysis of this compound Levels

The concentration of this compound varies significantly across species and physiological states. In healthy mammals, HGA levels in plasma and urine are typically very low or undetectable. However, in the case of alkaptonuria, a genetic disorder caused by the deficiency of this compound 1,2-dioxygenase (HGD), HGA accumulates to high levels. Data in other species such as plants and microorganisms is limited, but HGA is a known intermediate in their metabolic pathways.

SpeciesSample TypeConditionThis compound LevelCitation
Human PlasmaNormal2.4 - 12 ng/mL[1]
UrineNormal< 0.1 g/24 hrs[2]
PlasmaAlkaptonuriaTypically 40 µmol/L
UrineAlkaptonuria1 - 8 g/24 hrs[3]
Mouse (Mus musculus) PlasmaWild-typeBelow detection limit[4]
UrineWild-type~15 µmol/L[5]
PlasmaAlkaptonuria model~100.5 µmol/L[5][6]
UrineAlkaptonuria model~99,575 µmol/L[5][6]
Soybean (Glycine max) Developing SeedsHGO mutant124-fold increase vs. wild-type
Aspergillus nidulans Culture brothhmgA gene disruption with phenylalanineAccumulation of HGA[7]
Escherichia coli --Data not available in broad metabolomic studies[8][9]
Saccharomyces cerevisiae --Data not available in broad metabolomic studies[10][11][12]

Metabolic Pathway of this compound

This compound is a key intermediate in the degradation pathway of the amino acids phenylalanine and tyrosine. This pathway is highly conserved across many species, from bacteria to mammals. The enzyme this compound 1,2-dioxygenase is responsible for the breakdown of HGA. A deficiency in this enzyme leads to the accumulation of HGA.

Tyrosine_Degradation_Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase This compound This compound p_Hydroxyphenylpyruvate->this compound p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate This compound->Maleylacetoacetate This compound 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate hydrolase

Caption: The tyrosine degradation pathway showing the central role of this compound.

Experimental Protocols

Accurate quantification of this compound is crucial for research and diagnostic purposes. The following are summaries of commonly used methods for the analysis of HGA in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma this compound

This method is highly sensitive and suitable for detecting the low levels of HGA found in the plasma of healthy individuals.[1]

Sample Preparation Workflow

GCMS_Workflow start Plasma Sample Collection extraction Liquid-Liquid Extraction (with ethyl acetate) start->extraction derivatization Trimethylsilyl (TMS) Derivatization (BSTFA with 10% TMCS, 80°C for 5 min) extraction->derivatization analysis GC-MS Analysis (Selected Ion Monitoring) derivatization->analysis quantification Quantification analysis->quantification

Caption: Workflow for GC-MS analysis of plasma this compound.

Detailed Steps:

  • Sample Collection: Collect plasma samples using standard procedures.

  • Extraction: Perform a liquid-liquid extraction of the plasma sample using ethyl acetate to isolate HGA.

  • Derivatization: The extracted HGA is then derivatized to its trimethylsilyl (TMS) ester. This is achieved by reacting the dried extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 10% Trimethylchlorosilane (TMCS) at 80°C for 5 minutes. This step increases the volatility and thermal stability of HGA for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation is achieved on a gas chromatography column, and detection is performed by a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: The concentration of HGA is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

High-Performance Liquid Chromatography (HPLC) for Urine this compound

HPLC is a robust and widely used method for quantifying the higher levels of HGA typically found in the urine of individuals with alkaptonuria.

Sample Preparation Workflow

HPLC_Workflow start Urine Sample Collection (acidified and frozen) preparation Sample Dilution start->preparation analysis Reversed-Phase HPLC Analysis preparation->analysis quantification Quantification analysis->quantification

Caption: Workflow for HPLC analysis of urine this compound.

Detailed Steps:

  • Sample Collection and Preservation: Collect a 24-hour urine sample. To prevent the oxidation of HGA, the sample should be acidified to a pH below 2.5 with a strong acid (e.g., concentrated sulfuric acid) and stored frozen until analysis.

  • Sample Preparation: Prior to analysis, the urine sample is thawed and diluted with the mobile phase to bring the HGA concentration within the linear range of the calibration curve.

  • HPLC Analysis: The diluted urine sample is injected into a reversed-phase HPLC system. Separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). Detection is performed using a UV detector at a wavelength where HGA has strong absorbance.

  • Quantification: The concentration of HGA is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of HGA.

Concluding Remarks

This guide provides a snapshot of the current knowledge on this compound levels across different species. While data in humans and mouse models of alkaptonuria are relatively well-established, there is a clear need for more quantitative studies in a broader range of species, particularly in healthy animals, plants, and microorganisms. The provided experimental protocols for GC-MS and HPLC analysis offer robust methods for researchers to contribute to this knowledge base. A deeper understanding of the comparative biochemistry of this compound will be invaluable for research in metabolic diseases, drug development, and our fundamental understanding of comparative physiology.

References

A Comparative Guide to the Quantification of Homogentisate: Immunoassay vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of homogentisate (HGA) is crucial, particularly in the study and management of alkaptonuria, a rare genetic disorder. This guide provides a detailed comparison of analytical methodologies for HGA measurement, focusing on the cross-validation of immunoassay and mass spectrometry techniques.

Currently, a thorough review of commercially available analytical tools reveals a significant finding: there are no established immunoassays, such as ELISA kits, for the direct quantification of homogentisic acid. The available immunoassays target this compound-1,2-Dioxygenase (HGD), the enzyme deficient in alkaptonuria, rather than HGA itself.[1] Consequently, mass spectrometry stands as the primary and most robust method for the quantitative analysis of homogentisic acid in biological matrices.

Mass Spectrometry: The Gold Standard for this compound Quantification

Mass spectrometry, coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS), offers high sensitivity and specificity for HGA analysis.[2] These methods are widely documented and validated for use in clinical and research settings.

Quantitative Performance of Mass Spectrometry Methods

The following table summarizes the performance characteristics of various mass spectrometry-based assays for this compound quantification as reported in the scientific literature.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity 1-100 ng/µLUp to 500 µmol/L
Limit of Detection (LOD) 0.4 ng/µLNot explicitly stated in all studies, but high sensitivity is a key feature.
Limit of Quantification (LOQ) 4 ng/µLNot explicitly stated in all studies, but sufficient for clinical monitoring.
Precision (Intra-assay) RSD: 1-15%<12%
Precision (Inter-assay) RSD: 1-15%<12%
Accuracy (Intra-assay) Bias: -5 to 25%94-108%
Accuracy (Inter-assay) Bias: -5 to 25%88-108%
Recovery 95-125%Not explicitly stated, but matrix effects are managed with internal standards.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol is a generalized summary based on established methods.

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Plasma samples are acidified, and HGA is extracted using an organic solvent like ethyl acetate.

    • Derivatization: The extracted HGA is chemically modified to increase its volatility for GC analysis. A common method is trimethylsilyl (TMS) derivatization using reagents like BSTFA with 10% TMCS. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for a short period (e.g., 5 minutes).

  • GC-MS Analysis:

    • Gas Chromatograph: A capillary column suitable for separating organic acids is used. The oven temperature is programmed to ramp up to ensure the separation of HGA from other components.

    • Mass Spectrometer: The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. Specific ions characteristic of the TMS-derivatized HGA are monitored for quantification (e.g., m/z 384, 341, and 252).

  • Quantification:

    • A calibration curve is generated using standard solutions of HGA prepared in a similar matrix. The concentration of HGA in the samples is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Analysis

This protocol is a generalized summary based on established methods.

  • Sample Preparation:

    • Protein Precipitation: Proteins in plasma or serum samples are precipitated by adding a solvent like methanol or acetonitrile, often containing an internal standard (e.g., a stable isotope-labeled HGA such as ¹³C₆-homogentisic acid).

    • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant containing HGA is collected for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A reverse-phase C18 column is commonly used for separation. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with an acid modifier (e.g., formic acid). A gradient elution is employed to separate HGA from other sample components.

    • Tandem Mass Spectrometer: The instrument is operated in multiple reaction monitoring (MRM) mode. The precursor ion of HGA is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly specific detection minimizes interferences.

  • Quantification:

    • The ratio of the peak area of HGA to that of the internal standard is used for quantification. A calibration curve is constructed by plotting this ratio against the concentration of HGA standards.

Visualizing the Methodologies

To better understand the workflows and the comparative logic, the following diagrams are provided.

experimental_workflows Figure 1: Experimental Workflows for HGA Quantification cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow gcms_start Plasma Sample gcms_prep Liquid-Liquid Extraction & Derivatization gcms_start->gcms_prep gcms_analysis GC Separation gcms_prep->gcms_analysis gcms_detection MS Detection (SIM) gcms_analysis->gcms_detection gcms_quant Quantification gcms_detection->gcms_quant lcmsms_start Plasma/Serum Sample lcmsms_prep Protein Precipitation with Internal Standard lcmsms_start->lcmsms_prep lcmsms_analysis LC Separation lcmsms_prep->lcmsms_analysis lcmsms_detection MS/MS Detection (MRM) lcmsms_analysis->lcmsms_detection lcmsms_quant Quantification lcmsms_detection->lcmsms_quant

Caption: Figure 1: Experimental Workflows for HGA Quantification.

logical_comparison Figure 2: Logical Comparison of HGA Quantification Methods cluster_methods Analytical Approaches cluster_availability Commercial Availability cluster_performance Key Performance Aspects HGA This compound Quantification Immunoassay Immunoassay (ELISA) HGA->Immunoassay MassSpec Mass Spectrometry HGA->MassSpec Immunoassay_avail Not Available for HGA (Available for HGD enzyme) Immunoassay->Immunoassay_avail MassSpec_avail Well-Established & Widely Used MassSpec->MassSpec_avail Specificity Specificity MassSpec->Specificity Sensitivity Sensitivity MassSpec->Sensitivity Throughput Throughput MassSpec->Throughput MassSpec_perf High Specificity (MS/MS) High Sensitivity Moderate to High Throughput Specificity->MassSpec_perf Sensitivity->MassSpec_perf Throughput->MassSpec_perf

Caption: Figure 2: Logical Comparison of HGA Quantification Methods.

Conclusion

In the current landscape of analytical biochemistry, mass spectrometry, particularly LC-MS/MS, is the definitive method for the quantitative analysis of homogentisic acid. Its high specificity, sensitivity, and well-established protocols make it the preferred choice for both clinical diagnostics and research applications. While immunoassays are powerful tools for many biomarkers, a direct immunoassay for this compound is not currently available. Therefore, researchers and drug development professionals should rely on mass spectrometry for accurate and reliable quantification of this critical metabolite in the study of alkaptonuria and other related metabolic pathways.

References

A Researcher's Guide to the Validation of HGD Gene Mutations in Alkaptonuria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of HGD gene mutations is paramount for the diagnosis of alkaptonuria (AKU), understanding disease pathogenesis, and the development of targeted therapies. This guide provides a comparative overview of the current methodologies for validating HGD gene mutations, supported by experimental data and detailed protocols.

Alkaptonuria is a rare, autosomal recessive disorder stemming from a deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD), a critical component in the tyrosine catabolism pathway.[1][2] This deficiency, caused by mutations in the HGD gene, leads to the accumulation of homogentisic acid (HGA), resulting in ochronosis, debilitating arthropathy, and cardiovascular complications.[3][4] The definitive diagnosis and molecular characterization of AKU rely on the precise identification and validation of pathogenic variants within the HGD gene.

Comparative Analysis of HGD Mutation Validation Methodologies

A multi-faceted approach is often employed to validate HGD gene mutations, ranging from initial detection by sequencing to functional characterization. The choice of methodology depends on the type of mutation suspected and the research or diagnostic objective.

MethodologyPrincipleAdvantagesLimitations
DNA Sequencing (Sanger & NGS) Determines the precise nucleotide sequence of the HGD gene's 14 exons and intron-exon boundaries to identify point mutations, small insertions/deletions.[5][6]High accuracy for detecting small-scale mutations. Sanger sequencing is the gold standard for validating findings.[7] Next-Generation Sequencing (NGS) allows for high-throughput analysis.[7]May not detect large genomic deletions or duplications. The clinical significance of novel variants of uncertain significance (VUS) can be difficult to determine.
Multiplex Ligation-dependent Probe Amplification (MLPA) A semi-quantitative PCR-based method that detects copy number variations, such as large deletions or duplications of one or more exons in the HGD gene.[3]Essential for identifying large genomic rearrangements missed by sequencing.[8] Can be multiplexed to analyze all exons simultaneously.Does not provide sequence information. Requires a specific probe set for the HGD gene.
Minigene Splicing Assays An in vitro functional assay that assesses the impact of variants on pre-mRNA splicing. A genomic fragment containing the variant is cloned into a minigene vector and expressed in a cell line to analyze the resulting mRNA transcript.[9][10]Provides direct functional evidence of a variant's effect on splicing, aiding in the classification of splice-site variants.[9] Can help to reclassify variants of uncertain significance.[10]Technically demanding and may not fully recapitulate the in vivo splicing environment. The results can sometimes be complex to interpret due to multiple splicing events.[10]
In Silico Pathogenicity Prediction Computational tools (e.g., SIFT, PolyPhen-2, CADD, REVEL) that predict the functional impact of missense variants based on sequence conservation, protein structure, and other biochemical properties.[11][12][13]Rapid, cost-effective, and can provide preliminary evidence for the pathogenicity of novel missense variants.Predictions are not always accurate and should not be used as the sole evidence for pathogenicity. Different tools may yield conflicting predictions.

Frequency and Types of HGD Gene Mutations

The HGD gene is known for its allelic heterogeneity, with hundreds of different mutations identified in AKU patients worldwide.[1][5] These mutations are distributed throughout the gene, with the majority being missense variants.

Mutation TypeApproximate FrequencyDescription
Missense ~60-70%A single nucleotide change that results in a different amino acid being incorporated into the HGD protein.[5]
Splice-site ~10-15%Mutations at the intron-exon boundaries that disrupt the normal splicing of the pre-mRNA, often leading to exon skipping or the use of cryptic splice sites.[13]
Frameshift ~10%Insertions or deletions of a number of nucleotides that is not a multiple of three, altering the reading frame and usually leading to a premature stop codon.[13]
Nonsense ~5%A point mutation that results in a premature stop codon, leading to a truncated and typically non-functional protein.[13]
Large Deletions RareDeletion of one or more exons.[8]

Predictive Performance of In Silico Tools for Missense Variants

Various in silico tools are available to predict the pathogenicity of missense variants. Their performance can vary, and often a consensus approach using multiple tools is recommended.

In Silico ToolPrediction PrincipleReported Performance Metric (Illustrative)
SIFT Based on the evolutionary conservation of amino acids in a protein family.[11]Sensitivity and specificity can vary depending on the dataset.
PolyPhen-2 Uses a combination of sequence-based and structure-based predictive features.[11]Generally shows good performance in distinguishing pathogenic from neutral variants.
CADD Integrates multiple annotations into a single score to estimate the deleteriousness of a variant.[11]Higher scores indicate a greater likelihood of being deleterious.
REVEL An ensemble method that combines scores from multiple prediction tools.[12]Often demonstrates improved performance over individual predictors.

Experimental Protocols

DNA Sequencing of the HGD Gene

Objective: To identify point mutations and small insertions/deletions in the coding regions and splice sites of the HGD gene.

Methodology:

  • Genomic DNA Extraction: Extract genomic DNA from a patient's whole blood sample using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).[6]

  • PCR Amplification: Amplify all 14 exons and their flanking intronic regions of the HGD gene using specifically designed primers.[5]

    • A typical PCR reaction mixture (25 µL) includes: 35 ng of genomic DNA, 1X PCR buffer, 200 µM dNTPs, 10 pmol of each forward and reverse primer, and 1 unit of Taq polymerase.[5]

    • PCR cycling conditions should be optimized for each primer pair.

  • PCR Product Purification: Purify the amplified PCR products to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR products using a fluorescent dye-terminator method on an automated capillary sequencer.

  • Sequence Analysis: Compare the patient's sequence data with the HGD reference sequence (e.g., NM_000187.4) to identify any variations.[5]

Multiplex Ligation-dependent Probe Amplification (MLPA)

Objective: To detect large deletions or duplications within the HGD gene.

Methodology:

  • DNA Denaturation and Hybridization: Denature the patient's genomic DNA and hybridize it with a mixture of MLPA probes specific for each exon of the HGD gene.[14] Each probe consists of two oligonucleotides that bind to adjacent target sequences.[14]

  • Ligation: If both probe oligonucleotides are correctly hybridized, they are ligated by a thermostable ligase.[14]

  • PCR Amplification: Amplify the ligated probes using a single pair of universal primers, one of which is fluorescently labeled.[14] The amount of PCR product for each probe is proportional to the copy number of its target sequence.

  • Fragment Analysis: Separate the amplified products by capillary electrophoresis and quantify the fluorescent peak areas.[15]

  • Data Analysis: Normalize the peak data from the patient sample against control samples. A reduction in the relative peak height indicates a deletion, while an increase suggests a duplication.[15]

Minigene Splicing Assay

Objective: To functionally assess the impact of a variant on pre-mRNA splicing.

Methodology:

  • Minigene Construct Generation: Amplify a genomic fragment of the HGD gene containing the exon and flanking intronic sequences with the variant of interest. Clone this fragment into a splicing reporter vector (e.g., pET01).[16]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with the wild-type and mutant minigene constructs.[9][10]

  • RNA Extraction and cDNA Synthesis: After 24-48 hours of incubation, extract total RNA from the transfected cells and reverse transcribe it into cDNA.

  • RT-PCR and Fragment Analysis: Amplify the spliced mRNA transcripts from the minigene using primers specific to the vector's exons. Analyze the RT-PCR products by gel electrophoresis or fluorescent capillary electrophoresis to detect any differences in splicing patterns between the wild-type and mutant constructs (e.g., exon skipping, use of cryptic splice sites).[16]

  • Sequencing: Sequence the RT-PCR products to confirm the exact nature of the altered transcripts.

Visualizing Key Pathways and Workflows

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine p_Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Homogentisic_Acid Homogentisic Acid (HGA) p_Hydroxyphenylpyruvate->Homogentisic_Acid HGD This compound 1,2-dioxygenase (HGD) Homogentisic_Acid->HGD Maleylacetoacetate 4-Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle HGD->Maleylacetoacetate Block Metabolic Block in Alkaptonuria HGD->Block

HGD_Validation_Workflow cluster_diagnosis Clinical & Biochemical Diagnosis cluster_molecular Molecular Validation cluster_interpretation Interpretation & Reporting Clinical_Suspicion Clinical Suspicion of AKU (e.g., dark urine, arthritis) Urine_HGA Urine HGA Analysis (GC-MS) Clinical_Suspicion->Urine_HGA DNA_Sequencing HGD Gene Sequencing (Sanger/NGS) Urine_HGA->DNA_Sequencing Elevated HGA MLPA MLPA for Large Deletions/ Duplications DNA_Sequencing->MLPA One or no mutation found In_Silico In Silico Analysis (for missense VUS) DNA_Sequencing->In_Silico Novel missense variant (VUS) Minigene_Assay Minigene Splicing Assay (for splice-site VUS) DNA_Sequencing->Minigene_Assay Novel splice-site variant (VUS) Pathogenic_Variant Pathogenic Variant(s) Identified MLPA->Pathogenic_Variant VUS_Further_Study VUS - Further Functional Studies Required In_Silico->VUS_Further_Study Minigene_Assay->Pathogenic_Variant Report Final Report Pathogenic_Variant->Report VUS_Further_Study->Report

References

Comparative Metabolomics of Wild-Type vs. HGD Knockout Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of wild-type (WT) and homogentisate 1,2-dioxygenase (HGD) knockout (KO) animal models. The HGD knockout mouse is a well-established model for the human metabolic disorder Alkaptonuria (AKU), a rare disease caused by a deficiency in the HGD enzyme.[1][2][3] This deficiency disrupts the tyrosine metabolism pathway, leading to the accumulation of homogentisic acid (HGA).[1][2][3][4] This guide summarizes key quantitative data from comparative metabolomic studies, details the experimental protocols used, and visualizes the affected metabolic pathways.

Data Presentation: Quantitative Metabolomic Changes

Untargeted metabolomic analysis of urine from HGD knockout (Hgd-/-) mice reveals significant alterations in several metabolic pathways compared to wild-type or heterozygous (Hgd+/-) controls.[1][3] The most pronounced changes are observed in tyrosine metabolism, with secondary effects on purine and tricarboxylic acid (TCA) cycle pathways.[3]

Below is a summary of the key differentially abundant metabolites identified in the urine of HGD knockout mice versus control mice.

Metabolite/Compound ClassFold Change (HGD KO vs. WT/Control)Pathway AffectedReference
Tyrosine Metabolism
Homogentisic acid (HGA)Significantly IncreasedTyrosine Metabolism[1][3]
HGA-sulfateSignificantly IncreasedTyrosine Metabolism (Phase II Biotransformation)[1][3]
HGA-glucuronideSignificantly IncreasedTyrosine Metabolism (Phase II Biotransformation)[1][3]
Purine Metabolism
Unspecified Purine Pathway MetabolitesAlteredPurine Metabolism[3]
TCA Cycle
Unspecified TCA Cycle IntermediatesAlteredTCA Cycle[3]

Experimental Protocols

The following sections detail the typical methodologies employed in the comparative metabolomic analysis of HGD knockout and wild-type mice, primarily based on studies utilizing liquid chromatography-high-resolution time-of-flight mass spectrometry (LC-HR-TOF-MS).[1][2]

Animal Models and Sample Collection
  • Animal Models: Homozygous HGD knockout (Hgd-/-) mice are used as the experimental group, modeling Alkaptonuria. Heterozygous (Hgd+/-) or wild-type (C57BL/6J) mice serve as the control group.[1]

  • Sample Collection: Urine samples are collected from individual mice, often over a 24-hour period using metabolic cages. Samples are immediately frozen and stored at -80°C to quench metabolic activity.

Sample Preparation for LC-MS Analysis
  • Thawing and Centrifugation: Urine samples are thawed and then centrifuged to remove any particulate matter.

  • Dilution: An aliquot of the supernatant is diluted, typically with Milli-Q water or a buffer solution.

  • Protein Precipitation: For some protocols, proteins are precipitated using an organic solvent like acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution time-of-flight (TOF) mass spectrometer is a common platform for these analyses.[1][2]

  • Chromatographic Separation: A reversed-phase C18 column is typically used for separation. A gradient elution with two mobile phases is employed. For example:

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).

    • Mobile Phase B: Acetonitrile with a small percentage of formic acid (e.g., 0.1%).

    • The gradient involves a gradual increase in the percentage of Mobile Phase B over the course of the run to elute compounds with varying polarities.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to capture a wide range of metabolites.

    • Data Acquisition: Data is acquired in full scan mode over a specified mass-to-charge (m/z) range.

Data Analysis
  • Data Processing: Raw data is processed using software packages like XCMS for peak detection, alignment, and integration.

  • Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), is used to identify differences between the metabolic profiles of the knockout and control groups.

  • Metabolite Identification: Significantly different features are putatively identified by comparing their accurate mass and fragmentation patterns (MS/MS) to metabolic databases like the Human Metabolome Database (HMDB) and KEGG.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways affected by HGD knockout and the general experimental workflow for comparative metabolomics.

Tyrosine_Metabolism_HGD_Knockout Tyrosine Tyrosine HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisic Acid (HGA) (Accumulates) HPPA->HGA HPPD Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate HGD HGA_Conjugates HGA Conjugates (HGA-sulfate, HGA-glucuronide) (Increased Excretion) HGA->HGA_Conjugates PhaseII Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate MAAI Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate FAH TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle TAT Tyrosine Aminotransferase HPPD 4-HPPD HGD HGD (Deficient in KO) MAAI MAAI FAH FAH PhaseII Phase II Enzymes Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Animal_Models WT vs. HGD KO Mice Urine_Collection Urine Collection Animal_Models->Urine_Collection Sample_Processing Thawing, Centrifugation, Dilution Urine_Collection->Sample_Processing LC_MS LC-MS Analysis (UPLC-TOF-MS) Sample_Processing->LC_MS Data_Processing Peak Detection & Alignment LC_MS->Data_Processing Statistical_Analysis Multivariate Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Affected_Pathways HGD_KO HGD Knockout Tyrosine_Metabolism Tyrosine Metabolism (HGA Accumulation) HGD_KO->Tyrosine_Metabolism Primary Effect Purine_Metabolism Purine Metabolism (Alterations) Tyrosine_Metabolism->Purine_Metabolism Secondary Effect TCA_Cycle TCA Cycle (Alterations) Tyrosine_Metabolism->TCA_Cycle Secondary Effect

References

Urinary Homogentisate Levels: A Comparison of Methodologies for Correlating with Alkaptonuria Severity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of current methodologies reveals that while urinary homogentisate (HGA) is a definitive diagnostic biomarker for alkaptonuria (AKU), its direct quantitative correlation with disease severity is not straightforward. This guide provides a detailed comparison of analytical methods for HGA quantification and the primary tool for assessing clinical severity, the Alkaptonuria Severity Score Index (AKUSSI), to aid researchers, scientists, and drug development professionals in designing and evaluating clinical studies.

Alkaptonuria, a rare genetic disorder, results from a deficiency of the enzyme this compound 1,2-dioxygenase (HGD), leading to the accumulation of HGA.[1][2] This accumulation causes ochronosis, a bluish-black pigmentation of connective tissues, and debilitating ochronotic arthropathy.[1][3] While the presence of HGA in urine is pathognomonic for AKU, studies have shown that the amount of HGA excreted does not consistently correlate with the wide spectrum of clinical severity observed among patients.[1][4] In fact, disease severity can vary significantly even within the same family among individuals carrying the same HGD pathogenic variants.[1][4]

Quantification of Urinary this compound: A Methodological Comparison

The gold standard for diagnosing AKU is the detection of elevated HGA in urine.[2] Several analytical techniques are employed for the quantitative analysis of urinary HGA, each with distinct advantages and limitations.

MethodPrincipleAdvantagesDisadvantagesTypical HGA Levels in AKU ( g/24h )Normal HGA Levels (mg/24h)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.[1][2]High sensitivity and specificity; considered a gold-standard diagnostic method.[2][5]Requires sample derivatization, which can be time-consuming.[5]1 - 820 - 30
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by mass analysis.High sensitivity and specificity; does not typically require derivatization.Higher instrument cost.1 - 820 - 30
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.[6]Quantitative and sensitive; can be adapted for various metabolites.[6]May have lower sensitivity than MS-based methods.1 - 820 - 30
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[7][8]Inexpensive, easy to use, and requires no sample pretreatment.[7][8]May have lower sensitivity and reproducibility compared to other methods.[7]Not specifiedNot specified
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to identify and quantify substances.[9]Rapid, requires no sample pretreatment, and provides simultaneous qualitative and quantitative data.[9]Lower sensitivity compared to mass spectrometry.Not specifiedNot specified
Semi-Quantitative Colorimetric Method Based on the color change of dried urine spots upon addition of an alkali.[6][10]Simple, rapid, and suitable for large-scale screening.[6][10]Provides semi-quantitative results; less precise than other methods.Not specifiedNot specified

Assessing Disease Severity: The Alkaptonuria Severity Score Index (AKUSSI)

Given the disconnect between urinary HGA levels and clinical outcomes, a standardized, multidimensional tool is necessary to quantify disease severity and monitor progression. The Alkaptonuria Severity Score Index (AKUSSI) was developed for this purpose.[11][12][13]

The AKUSSI is a comprehensive scoring system that captures the multisystemic nature of AKU.[2][11] It is divided into different domains, including clinical features, joint involvement, and spinal manifestations.[11] This allows for a more holistic and clinically relevant assessment of the patient's condition than relying on a single biomarker. Recent refinements of the AKUSSI, such as the cAKUSSI 2.0 and the flex-AKUSSI, aim to improve its clinical accuracy and applicability in various resource settings.[14]

Key Domains of the AKUSSI: [2][11]

  • Clinical Domain: Includes observable signs such as eye and ear pigmentation, as well as patient history of events like fractures and organ stones (renal, prostate).

  • Joint Domain: Assesses pain and functional limitation in various joints.

  • Spine Domain: Evaluates pain and mobility in the cervical, thoracic, and lumbar spine.

Experimental Protocols

Quantification of Urinary HGA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of HGA in urine using GC-MS, a commonly used method for diagnosis.[1][2][5]

  • Sample Collection: A 24-hour urine sample is preferred. To prevent the oxidation of HGA, the sample should be acidified (e.g., with sulfuric acid to pH < 2.5) and stored frozen.[15]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw the urine sample.

    • An internal standard is added to a specific volume of urine.

    • The sample is acidified.

    • Extraction of HGA is performed using an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated and evaporated to dryness.

  • Derivatization: The dried extract is derivatized to make HGA volatile for GC analysis. This is typically done by silylation.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase.

    • The mass spectrometer detects and quantifies the derivatized HGA based on its characteristic mass spectrum.

  • Quantification: The concentration of HGA in the urine sample is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of HGA.

Assessment of Disease Severity using AKUSSI

The AKUSSI is administered by a trained clinician and involves a combination of patient questionnaires, physical examinations, and review of imaging and medical records. The scoring is based on the presence and severity of various signs and symptoms of AKU.

Visualizing the Relationships

To better understand the underlying biochemistry and the clinical assessment workflow, the following diagrams are provided.

Tyrosine_Metabolism_in_AKU cluster_pathway Normal Tyrosine Catabolism cluster_block Enzymatic Block in AKU Tyrosine Tyrosine HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA HGA This compound (HGA) HPPA->HGA MAA Maleylacetoacetate HGA->MAA HGA->MAA Ochronotic_Pigment Ochronotic Pigment HGA->Ochronotic_Pigment Accumulation & Oxidation FAA Fumarylacetoacetate MAA->FAA FH Fumarate & Acetoacetate FAA->FH HPPD 4-hydroxyphenylpyruvate dioxygenase HGD This compound 1,2-dioxygenase

Caption: Tyrosine metabolism pathway highlighting the enzymatic block in Alkaptonuria.

HGA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection 24h Urine Collection (Acidified & Frozen) Extraction Liquid-Liquid Extraction with Internal Standard Urine_Collection->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for urinary HGA quantification by GC-MS.

Logical_Relationship_AKU HGA_Accumulation HGA Accumulation (Diagnostic Marker) Ochronosis Ochronosis (Tissue Pigmentation) HGA_Accumulation->Ochronosis Leads to Clinical_Manifestations Clinical Manifestations (Arthritis, Cardiac Issues, etc.) Ochronosis->Clinical_Manifestations Causes AKUSSI AKU Severity Score Index (AKUSSI) Clinical_Manifestations->AKUSSI Assessed by note Urinary HGA level itself is not a reliable predictor of the severity of clinical manifestations.

Caption: Relationship between HGA, ochronosis, and clinical severity assessment in AKU.

Conclusion and Future Directions

The quantification of urinary HGA is fundamental for the diagnosis of alkaptonuria. However, for monitoring disease progression and evaluating the efficacy of therapeutic interventions, a multi-dimensional approach is crucial. The Alkaptonuria Severity Score Index (AKUSSI) serves as a more reliable indicator of disease burden than urinary HGA levels alone. Future research should continue to refine and validate clinical scoring systems and explore novel biomarkers that may better correlate with the pathological changes and clinical symptoms of AKU. The development of therapies, such as nitisinone, which significantly reduce HGA production, underscores the importance of robust clinical endpoint measures to demonstrate their impact on the lives of patients.[16][17][18]

References

Assessing the Specificity of Homogentisate-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of homogentisate-binding proteins, with a focus on this compound 1,2-dioxygenase (HGD), the key enzyme in this compound metabolism. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating and selecting appropriate techniques for their own studies.

Comparative Analysis of Ligand Binding

The specificity of a protein for its ligand is a critical determinant of its biological function. In the case of this compound 1,2-dioxygenase (HGD), this specificity ensures the correct catabolism of tyrosine and phenylalanine. Alterations in this specificity can have significant pathological consequences, as seen in the metabolic disorder alkaptonuria.

The following table summarizes the apparent steady-state kinetic parameters for the interaction of human HGD with its natural substrate, this compound (HGA), and several substrate analogs. The Michaelis-Menten constant (Km) is often used as an indicator of the affinity of an enzyme for its substrate, with a lower Km suggesting a higher affinity. The catalytic efficiency (kcat/Km) represents the enzyme's overall ability to process a substrate. The inhibition constant (Ki) quantifies how potently a compound inhibits the enzyme's activity.

LigandProteinMethodkcatapp (s-1)Kmapp (µM)kcatapp/Kmapp (M-1s-1)Kicapp (µM)Reference
This compound (HGA) Human HGDOxygen Electrode Assay28.3 ± 0.628.6 ± 6.29.9 x 105-[1]
3-Methyl-homogentisate (3-Me-HGA) Human HGDOxygen Electrode Assay2.8 ± 0.2160 ± 301.8 x 104-[1]
3-Chloro-homogentisate (3-Cl-HGA) Human HGDSpectrophotometric Assay0.28 ± 0.01100 ± 102.8 x 103-[1]
Gentisate Human HGDOxygen Electrode AssayNot cleaved--600 ± 100[1]

Note: The data from Borowski et al. (2005) was obtained with anaerobically purified recombinant human HGO at pH 6.2 and 25°C.[1]

In addition to this quantitative data, studies on HGD from the fungus Aspergillus nidulans have demonstrated its high specificity for this compound. These studies have shown that the enzyme's activity is not competed by a significant excess of various structurally related compounds, including phenylacetate and its 2-, 3-, and 4-hydroxy derivatives, as well as phenylalanine, tyrosine, and phenylpyruvate.[2]

Experimental Protocols

A variety of experimental techniques can be employed to assess the specificity of this compound-binding proteins. The choice of method will depend on the specific research question, the available instrumentation, and the nature of the protein and ligands being studied.

Enzyme Activity Assays

Enzyme activity assays are fundamental for determining the kinetic parameters of an enzyme with different substrates and the potency of inhibitors.

This method is suitable for monitoring the activity of oxygenases like HGD, which consume oxygen as a co-substrate.

Principle: The rate of oxygen consumption in a sealed reaction chamber is measured using a Clark-type oxygen electrode. This rate is directly proportional to the enzyme's activity.

Protocol:

  • Calibrate the oxygen electrode with air-saturated buffer (representing 100% oxygen saturation) and a solution containing a reducing agent like sodium dithionite (representing 0% oxygen saturation).

  • Add a known volume of air-saturated buffer (e.g., 20 mM MES, 80 mM NaCl, pH 6.2) to the reaction chamber maintained at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of a concentrated stock solution of the substrate (e.g., HGA or an analog) to the chamber.

  • After a stable baseline is established, inject a small volume of the enzyme solution (e.g., human HGD) to start the reaction.

  • Record the decrease in oxygen concentration over time.

  • The initial rate of the reaction is determined from the linear portion of the oxygen consumption curve.

  • Repeat the experiment with varying concentrations of the substrate to determine Kmapp and kcatapp by fitting the data to the Michaelis-Menten equation.

  • For competitive inhibition studies, perform the assay with a fixed concentration of the natural substrate (HGA) and varying concentrations of the potential inhibitor (e.g., gentisate) to determine Kicapp.[1]

This method is useful when the product of the enzymatic reaction has a distinct absorbance spectrum from the substrate.

Principle: The formation of the product is monitored by measuring the change in absorbance at a specific wavelength over time. For HGD, the product maleylacetoacetate has a strong absorbance at 330 nm.

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing buffer and the desired concentration of the substrate (e.g., 3-Cl-HGA).

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 330 nm.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Monitor the increase in absorbance at 330 nm over time.

  • The initial rate of the reaction is calculated from the initial linear slope of the absorbance versus time plot, using the molar extinction coefficient of the product.

  • Kinetic parameters are determined as described for the oxygen electrode assay.[1]

Direct Binding Assays

These techniques directly measure the binding affinity between a protein and a ligand, providing the dissociation constant (Kd).

ITC is a powerful technique that measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Prepare the this compound-binding protein and the ligand (this compound or an analog) in the same, thoroughly degassed buffer.

  • Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

  • Set the desired experimental temperature.

  • Perform a series of small, sequential injections of the ligand into the protein solution.

  • The heat released or absorbed upon each injection is measured.

  • The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.

  • Fit the binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

SPR is a label-free technique that monitors the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor chip in real-time.

Protocol:

  • Immobilize the purified this compound-binding protein onto a suitable sensor chip.

  • Prepare a series of dilutions of the ligand (this compound or an analog) in a suitable running buffer.

  • Inject the ligand solutions over the sensor chip surface at a constant flow rate.

  • The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • After the association phase, flow buffer over the chip to monitor the dissociation of the ligand.

  • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Competitive Binding Assays

Competitive binding assays are used to determine the relative binding affinity of a test ligand by measuring its ability to compete with a known, labeled ligand for binding to the target protein.

Principle: A known amount of this compound is coated onto the wells of a microplate. The sample containing the this compound-binding protein is pre-incubated with a test ligand and then added to the coated wells. The amount of protein that binds to the coated this compound is inversely proportional to the affinity and concentration of the test ligand.

Protocol:

  • Coat the wells of a 96-well plate with a this compound-conjugate.

  • Block the remaining protein-binding sites on the plate.

  • In separate tubes, pre-incubate a constant concentration of the this compound-binding protein with a serial dilution of the unlabeled test ligand. Also include a control with no test ligand.

  • Transfer the protein-ligand mixtures to the coated and blocked wells and incubate.

  • Wash the wells to remove unbound protein.

  • Add a primary antibody that specifically recognizes the this compound-binding protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chromogenic substrate and measure the resulting color change using a plate reader.

  • The concentration of the test ligand that inhibits 50% of the protein binding (IC50) can be determined and used to calculate the inhibition constant (Ki).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_protein_prep Protein Preparation cluster_ligand_prep Ligand Preparation cluster_assays Binding Specificity Assays cluster_data_analysis Data Analysis P1 Expression and Purification of This compound-Binding Protein A1 Enzyme Activity Assays (Oxygen Electrode/Spectrophotometric) P1->A1 A2 Direct Binding Assays (ITC/SPR) P1->A2 A3 Competitive Binding Assays (Competitive ELISA) P1->A3 L1 Synthesis/Procurement of This compound and Analogs L1->A1 L1->A2 L1->A3 D1 Determination of Km, kcat, Kic A1->D1 D2 Determination of Kd, n, ΔH, ΔS A2->D2 D3 Determination of IC50, Ki A3->D3 C1 Comparison of Binding Specificity D1->C1 D2->C1 D3->C1

Caption: Workflow for assessing the specificity of this compound-binding proteins.

hgd_pathway cluster_pathway Tyrosine Catabolism Pathway Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyr->HPPA HGA This compound HPPA->HGA HGD This compound 1,2-dioxygenase (HGD) HGA->HGD MAA Maleylacetoacetate FAA Fumarylacetoacetate MAA->FAA FA Fumarate + Acetoacetate FAA->FA HGD->MAA Block Metabolic Block (Alkaptonuria) Inhibitor Substrate Analogs (e.g., Gentisate) Inhibitor->HGD inhibit

Caption: The role of HGD and its inhibition in the tyrosine catabolism pathway.

References

Comparative Kinetics of Wild-Type and Mutant HGD Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of Homogentisate 1,2-dioxygenase (HGD) and its mutants is crucial for deciphering the molecular basis of alkaptonuria and for the development of novel therapeutic strategies. This guide provides a comparative analysis of the kinetic parameters of wild-type and various mutant HGD enzymes, supported by experimental data and detailed methodologies.

This compound 1,2-dioxygenase is a key enzyme in the catabolism of tyrosine and phenylalanine.[1] Mutations in the HGD gene can lead to the production of dysfunctional enzymes, causing the rare metabolic disorder alkaptonuria, which is characterized by the accumulation of homogentisic acid.[2][3] This accumulation results in the deposition of a dark pigment in connective tissues, a condition known as ochronosis, leading to arthritis and other complications.[3] The study of HGD enzyme kinetics, particularly the comparison between the wild-type enzyme and its variants, provides invaluable insights into the structure-function relationship of the enzyme and the pathogenic mechanisms of alkaptonuria.

Comparative Kinetic Parameters

The functional consequences of mutations in the HGD gene are reflected in the altered kinetic parameters of the mutant enzymes compared to the wild-type. These parameters, including the Michaelis constant (Km), maximum velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/Km), quantify the enzyme's substrate affinity, catalytic power, and overall efficiency.

A study on the kinetic analysis of purified native human HGD revealed a turnover number (kcat) of 16 s⁻¹.[4] Another study on anaerobically purified human HGD reported a specific activity of 28.3 ± 0.6 μmol·min⁻¹·mg⁻¹.[5] For the HGD enzyme from Aspergillus nidulans, an apparent Km of 9 µM for its substrate, this compound, has been reported.[6]

Mutations associated with alkaptonuria typically lead to a significant reduction in enzyme activity. For instance, a genotype-phenotype correlation study of individuals with alkaptonuria revealed that the G161R mutation results in an enzyme with less than 1% residual activity, while the M368V and A122V mutations retain approximately 30% of the wild-type activity.[2]

Below is a summary of available quantitative data on the kinetic parameters of wild-type and mutant HGD enzymes.

EnzymeMutationKm (µM)Vmaxkcat (s⁻¹)kcat/Km (% of Wild-Type)Residual Activity (%)Reference
Human HGDWild-Type--16100100[4]
Human HGDA122V----~30[2]
Human HGDM368V----~30[2]
Human HGDG161R----<1[2]
Aspergillus nidulans HGDWild-Type9----[6]

Experimental Protocols

The determination of HGD enzyme kinetics is typically performed using spectrophotometric assays that monitor either the consumption of the substrate, homogentisic acid (HGA), or the formation of the product, maleylacetoacetate.

Spectrophotometric Assay for HGD Activity

This method is based on monitoring the formation of maleylacetoacetate, which absorbs light at a wavelength of 330 nm.[5]

Materials:

  • Purified wild-type or mutant HGD enzyme

  • Homogentisic acid (HGA) substrate solution

  • Reaction buffer (e.g., 20 mM MES, 80 mM NaCl, pH 6.2)[5]

  • Spectrophotometer capable of measuring absorbance at 330 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a specific concentration of HGA in a quartz cuvette.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of the purified HGD enzyme to the reaction mixture.

  • Immediately start monitoring the increase in absorbance at 330 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters (Km and Vmax), the initial rates are measured at various concentrations of the substrate (HGA).

  • The data is then fitted to the Michaelis-Menten equation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the determination and comparison of HGD enzyme kinetics.

HGD_Kinetics_Workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparative Analysis Expression Expression of Wild-Type and Mutant HGD Purification Purification of Recombinant Enzymes Expression->Purification Assay Spectrophotometric Assay Purification->Assay Data_Collection Measure Initial Rates at Varying Substrate Concentrations Assay->Data_Collection MM_Plot Michaelis-Menten Plot Data_Collection->MM_Plot LB_Plot Lineweaver-Burk Plot Data_Collection->LB_Plot Calc Calculation of Km, Vmax, kcat, kcat/Km MM_Plot->Calc LB_Plot->Calc Comparison Comparison of Kinetic Parameters Calc->Comparison

Caption: Workflow for comparative kinetic analysis of HGD enzymes.

Signaling Pathway Context

The HGD enzyme functions within the broader metabolic pathway of tyrosine and phenylalanine degradation. A deficiency in HGD disrupts this pathway, leading to the accumulation of homogentisic acid.

Tyrosine_Catabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisic Acid HPPA->HGA HGD HGD Enzyme HGA->HGD HGA->Block MAA Maleylacetoacetate FAA Fumarylacetoacetate MAA->FAA Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate TCA TCA Cycle Fumarate->TCA Acetoacetate->TCA HGD->MAA Mutant_HGD Mutant HGD (Alkaptonuria) Block->Mutant_HGD

Caption: Tyrosine catabolism pathway and the role of HGD.

By providing a clear comparison of the kinetic properties of wild-type and mutant HGD enzymes, along with detailed experimental approaches, this guide aims to facilitate further research into the molecular mechanisms of alkaptonuria and the development of effective therapeutic interventions.

References

Safety Operating Guide

Navigating the Disposal of Homogentisate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. Homogentisate (also known as homogentisic acid), an intermediate in the catabolism of aromatic amino acids, requires careful handling due to its hazardous properties.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety practices.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[3] Exposure can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][4] Therefore, adherence to safety protocols is critical during handling and disposal.

Key Hazard Data:

The following table summarizes essential quantitative and hazard information for homogentisic acid.

IdentifierValueSource
CAS Number 451-13-8[1][2][4][5]
Molecular Formula C₈H₈O₄[2]
Molecular Weight 168.15 g/mol [4]
Appearance White to beige powder or crystalline powder[4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][4]
Signal Word Warning[1]
Toxicity Data Intraperitoneal TDLO: 210 mg/kg (rat, 5 days intermittent)[1]
Incompatible Materials Strong oxidizing agents[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for managing this compound waste from collection to final disposal. Local institutional and regulatory requirements must always be consulted and followed.

Step 1: Personal Protective Equipment (PPE) and Initial Handling
  • Wear Appropriate PPE: Before handling this compound, ensure you are wearing standard laboratory PPE, including safety goggles (or a face shield in combination with goggles), a lab coat, and chemical-resistant gloves.[4][5][6]

  • Avoid Dust Generation: Handle solid this compound in a way that minimizes dust accumulation and generation.[3][4] If possible, work in a well-ventilated area or a chemical fume hood.[4][6]

  • Prevent Contact: Avoid all personal contact, including inhalation of dust and direct contact with skin and eyes.[3][5] Wash hands thoroughly after handling.[1][4]

Step 2: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, suitable, and clearly labeled container for this compound waste.[3][7] The container must be made of a compatible material and have a tightly sealing lid.[7][8]

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It should be collected as a solid or an aqueous solution of an organic acid.[9]

  • Aqueous Solutions: For aqueous solutions containing this compound, collect them in a designated liquid waste container. Do not pour down the drain unless specifically authorized by your institution's environmental health and safety (EHS) office.[10]

Step 3: Labeling and Storage
  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Homogentisic Acid," and a clear description of the associated hazards (e.g., "Irritant," "Corrosive - Acid").[9]

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[9] This area should be a cool, dry, and well-ventilated location away from incompatible materials like strong oxidizing agents.[1][4] Ensure the container is stored securely to prevent spills.[7]

Step 4: Final Disposal

The final disposal route for this compound depends on local regulations and institutional policies. The primary and most recommended method is disposal through an approved hazardous waste program.

  • Contact EHS/Safety Office: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) or equivalent department.[10] This is the standard and safest procedure for disposing of laboratory chemicals.[4]

  • Assess for Drain Disposal (Use with Extreme Caution):

    • Some institutions may permit the sanitary sewer disposal of specific, non-highly toxic organic acids.[11]

    • CRITICAL: This option should only be considered if explicitly approved by your local EHS and municipal water treatment authority. Most general guidelines advise against the drain disposal of organic acids that may remain toxic after neutralization.[9]

    • If permitted, the procedure would involve neutralizing the acidic solution to a pH between 5.5 and 9.5 and flushing with a large volume of water (e.g., 20 parts water).[6] However, given the hazard profile of this compound, this is not the recommended default procedure.

The logical workflow for the proper disposal of this compound is illustrated below.

Homogentisate_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Ventilated Area (Avoid Dust) ppe->handling segregate Segregate Waste into Designated Container handling->segregate label_waste Label Container: 'Hazardous Waste' 'Homogentisic Acid' segregate->label_waste store Store Securely in Satellite Accumulation Area label_waste->store decision Consult Institutional EHS Guidelines store->decision ehs_disposal Dispose via EHS/ Approved Waste Vendor decision->ehs_disposal Standard Protocol sewer_disposal Neutralize & Dispose via Sanitary Sewer (ONLY if explicitly permitted) decision->sewer_disposal Exception with Explicit Approval end_ehs End of Process ehs_disposal->end_ehs end_sewer End of Process sewer_disposal->end_sewer

Caption: Workflow for the safe handling and disposal of this compound waste in a laboratory setting.

References

Essential Guide to Personal Protective Equipment for Handling Homogentisate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols for researchers, scientists, and drug development professionals working with Homogentisate. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment. The following procedures detail the necessary personal protective equipment (PPE), handling, and disposal plans.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the equipment outlined below.

PPE CategoryItemSpecifications & Best Practices
Eye and Face Protection Safety Glasses or GogglesMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] Use of safety glasses with side shields is the minimum requirement.
Skin Protection Chemical-Resistant GlovesNitrile, polychloroprene, or butyl rubber gloves are suitable.[2] Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contact.[3] Contaminated gloves should be disposed of as hazardous waste.[3]
Laboratory Coat / OverallsA long-sleeved lab coat is mandatory to protect skin and clothing.[4] For larger quantities or risk of splashing, a P.V.C. apron is recommended.[2]
Respiratory Protection Dust Mask or RespiratorUse a NIOSH-approved N99 (US) or P2 (EN 143) respirator when handling this compound powder to prevent inhalation.[3] Work in a well-ventilated area, preferably with local exhaust ventilation.[2]

Procedural Workflow for Handling this compound

A systematic approach to handling chemicals is crucial for safety and reproducibility. The following workflow diagram outlines the key steps from preparation to disposal.

Homogentisate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Required PPE prep_workspace 2. Ensure Proper Ventilation prep_ppe->prep_workspace prep_weigh 3. Weigh this compound prep_workspace->prep_weigh handle_dissolve 4. Perform Experimental Procedure prep_weigh->handle_dissolve cleanup_decontaminate 5. Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste 6. Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe 7. Doff and Dispose of PPE cleanup_waste->cleanup_doff_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is mandatory to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused this compound Must be disposed of as hazardous chemical waste.[5] Keep in a suitable, closed, and labeled container for disposal.[3]
Contaminated Materials (Gloves, wipes, pipette tips) Place in a designated, sealed container for hazardous waste.[3]
Contaminated Solutions Collect in a labeled, sealed container. Do not pour down the drain.[3] Consult local, state, and federal regulations for proper disposal procedures.[2]

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate action is vital.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing.[4] Flush the affected skin with plenty of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[6]
Inhalation Move the individual to fresh air at once.[6] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[6] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[6]

The logical flow for an emergency response is depicted in the diagram below.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_response Immediate Actions cluster_followup Follow-Up exposure Accidental Exposure Occurs remove Remove from Exposure Source exposure->remove first_aid Administer First Aid (per SDS) remove->first_aid remove_clothing Remove Contaminated Clothing first_aid->remove_clothing medical Seek Professional Medical Attention remove_clothing->medical notify Notify Laboratory Supervisor medical->notify document Document the Incident notify->document

Figure 2. Logical workflow for responding to an accidental exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homogentisate
Reactant of Route 2
Reactant of Route 2
Homogentisate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.